molecular formula C10H14ClN B1668847 Chlorphentermine CAS No. 461-78-9

Chlorphentermine

货号: B1668847
CAS 编号: 461-78-9
分子量: 183.68 g/mol
InChI 键: ZCKAMNXUHHNZLN-UHFFFAOYSA-N

描述

Chlorphentermine is a substituted amphetamine derivative developed in the 1960s as an anorectic agent. It acts as a highly selective serotonin releasing agent (SSRA) , with EC₅₀ values of 30.9 nM for serotonin, >10,000 nM for norepinephrine, and 2,650 nM for dopamine in rat brain synaptosome studies, demonstrating its pronounced serotonergic selectivity . This pharmacological profile distinguishes it from its parent compound phentermine, which acts primarily as a norepinephrine-dopamine releasing agent (NDRA) . Due to its serotonergic mechanism and historical association with adverse effects like pulmonary hypertension and cardiac fibrosis after prolonged use, this compound is no longer approved for medical use . It serves as a valuable research tool for investigating the physiological roles of serotonin, the mechanisms of drug-induced pulmonary hypertension, and the structural determinants of monoamine release selectivity . Researchers also utilize it to study phospholipid metabolism, as it has been shown to induce phospholipidosis and inhibit phospholipase A2 activity in model systems, providing insights into drug-induced lipid storage disorders . WARNING : This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKAMNXUHHNZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022806
Record name Chlorphentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

100-102 °C at 2.00E+00 mm Hg, 100-102 °C @ 2 MM HG
Record name Chlorphentermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPHENTERMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

WHITE TO OFF-WHITE POWDER; ODORLESS & HAS BITTER TASTE; FREELY SOL IN WATER & ALC; SPARINGLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/
Record name CHLORPHENTERMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

LIQUID

CAS No.

461-78-9
Record name Chlorphentermine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphentermine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorphentermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorphentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphentermine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENTERMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW07912O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORPHENTERMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine, a substituted amphetamine, primarily functions as a selective serotonin (B10506) releasing agent (SSRA), with a secondary mechanism as a norepinephrine (B1679862) reuptake inhibitor. This guide provides a detailed examination of its pharmacodynamic and pharmacokinetic properties, molecular interactions, and the experimental methodologies used to elucidate its mechanism of action. Quantitative data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's complex pharmacology.

Introduction

This compound is a sympathomimetic amine of the amphetamine class, historically used as an anorectic agent. Its primary mechanism of action is the release of serotonin, distinguishing it from its structural analog phentermine, which is a norepinephrine-dopamine releasing agent. Understanding the nuanced molecular interactions of this compound is crucial for drug development professionals seeking to design novel therapeutics with specific monoaminergic profiles.

Pharmacodynamics

This compound's primary pharmacodynamic effect is the promotion of non-exocytotic release of serotonin from presynaptic neurons. This is achieved through its interaction with the serotonin transporter (SERT).

Monoamine Transporter Interactions

This compound acts as a substrate for the serotonin transporter. Upon binding to SERT, it is translocated into the presynaptic neuron. This process induces a conformational change in the transporter, causing it to reverse its direction of transport and release serotonin from the cytoplasm into the synaptic cleft.[1][2] This transporter-mediated efflux is a hallmark of amphetamine-like releasing agents.[3][4]

In addition to its potent serotonin-releasing activity, this compound also exhibits moderate inhibitory effects on the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synapse. Its affinity for the dopamine (B1211576) transporter (DAT) is significantly lower.

Quantitative Pharmacological Profile

The following tables summarize the in vitro potencies of this compound and the related compound chlorphenamine at monoamine transporters.

Table 1: Monoamine Releaser Potency of this compound

NeurotransmitterEC50 (nM)
Serotonin (5-HT)30.9
Norepinephrine (NE)>10,000
Dopamine (DA)2,650
(Data from rat brain synaptosomes)

Table 2: Monoamine Transporter Inhibition and Binding Affinities

TransporterThis compound IC50 (nM)Chlorphenamine Kd/Ki (nM)
Serotonin Transporter (SERT)8915.2 (Kd)
Norepinephrine Transporter (NET)4511,440 (Kd)
Dopamine Transporter (DAT)-1,060 (Kd)
Histamine H1 Receptor-15 (Kd)
Muscarinic Acetylcholine Receptors-1,300 (Kd)
5-HT2A Receptor-2980.47 (Ki)
(IC50 and Kd/Ki values are compiled from various in vitro assays)[5][6]

Signaling Pathways

SERT-Mediated Serotonin Efflux

The precise intracellular signaling cascade initiated by this compound's interaction with SERT is complex and not fully elucidated. However, the current understanding for amphetamine-like SERT substrates involves the following key steps:

  • Binding and Translocation: this compound binds to the outward-facing conformation of SERT and is transported into the neuron along with Na+ and Cl- ions.

  • Conformational Change and Reverse Transport: The presence of the substrate on the intracellular side of the transporter facilitates a conformational change, leading to the outward release of intracellular serotonin.

  • Role of Phosphatidylinositol 4,5-bisphosphate (PIP2): Recent studies suggest that the interaction of amphetamine-like substances with monoamine transporters and the subsequent efflux are dependent on the presence of the membrane phospholipid PIP2.[3][5] PIP2 is thought to be a necessary cofactor for the reverse transport process.[3]

  • Intracellular Kinase Involvement: While not definitively established for this compound, research on other amphetamines suggests that intracellular signaling pathways involving protein kinase C (PKC) and other kinases may modulate transporter function and trafficking, potentially influencing the magnitude of substrate-induced efflux.[7]

SERT_Efflux_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Chlorphentermine_ext This compound SERT SERT (Outward-facing) Chlorphentermine_ext->SERT Binds Serotonin_ext Serotonin Chlorphentermine_int This compound SERT->Chlorphentermine_int Translocates PIP2 PIP2 PIP2->SERT Modulates SERT_inward SERT (Inward-facing) Chlorphentermine_int->SERT_inward Induces Conformational Change Serotonin_int Serotonin Serotonin_int->SERT_inward Binds PKC PKC PKC->SERT Phosphorylates (Modulates) SERT_inward->Serotonin_ext Efflux

SERT-Mediated Serotonin Efflux Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro [3H]Serotonin Release Assay from Rat Brain Synaptosomes

This assay measures the ability of a test compound to induce the release of pre-loaded radiolabeled serotonin from isolated nerve terminals.

Methodology:

  • Synaptosome Preparation:

    • Whole brains from male Sprague-Dawley rats are homogenized in ice-cold 0.32 M sucrose (B13894) solution.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • The pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer) for use in the release assay.

  • [3H]Serotonin Loading:

    • Synaptosomes are incubated with [3H]serotonin (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake of the radioligand.

  • Release Experiment:

    • The [3H]serotonin-loaded synaptosomes are washed to remove excess radioligand and then resuspended in fresh buffer.

    • Aliquots of the synaptosomal suspension are exposed to various concentrations of this compound or a vehicle control.

    • Samples are collected at specified time points (e.g., 0, 5, 10, 15, and 30 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the supernatant.

  • Quantification and Data Analysis:

    • The radioactivity in the filtered synaptosomes and the supernatant is quantified using liquid scintillation counting.

    • The amount of [3H]serotonin released is expressed as a percentage of the total radioactivity initially present in the synaptosomes.

    • EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Synaptosome_Release_Workflow cluster_prep Synaptosome Preparation cluster_assay Release Assay Homogenization 1. Brain Homogenization (0.32 M Sucrose) Centrifugation1 2. Low-Speed Centrifugation (1,000 x g, 10 min) Homogenization->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 Centrifugation2 3. High-Speed Centrifugation (20,000 x g, 20 min) Supernatant1->Centrifugation2 Synaptosome_Pellet 4. Synaptosome Pellet Resuspension Centrifugation2->Synaptosome_Pellet Loading 5. [3H]Serotonin Loading (30 min, 37°C) Synaptosome_Pellet->Loading Washing 6. Washing Loading->Washing Incubation 7. Incubation with This compound Washing->Incubation Filtration 8. Rapid Filtration Incubation->Filtration Quantification 9. Scintillation Counting Filtration->Quantification Analysis 10. Data Analysis (EC50) Quantification->Analysis

Synaptosome Neurotransmitter Release Assay Workflow
In Vivo Microdialysis for Measuring Extracellular Serotonin

This technique allows for the real-time measurement of neurotransmitter levels in the brain of a freely moving animal.[4][8][9]

Methodology:

  • Surgical Implantation of Microdialysis Probe:

    • Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., the striatum or nucleus accumbens).[9]

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period to allow for consistent baseline neurotransmitter levels, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • A baseline of extracellular serotonin is established by collecting several pre-drug samples.

    • This compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues for several hours post-injection.

  • Neurotransmitter Analysis:

    • The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentration of serotonin.[4][8]

    • The results are typically expressed as a percentage change from the baseline levels.

Pharmacokinetics

This compound is well absorbed after oral administration and is characterized by a long elimination half-life, reported to be between 40 hours and 5 days.[10] This prolonged duration of action is an important consideration in its pharmacological profile.

Conclusion

This compound's primary mechanism of action is as a selective serotonin releasing agent, mediated by its function as a substrate for the serotonin transporter. It also possesses a secondary activity as a norepinephrine reuptake inhibitor. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and drug development professionals. Further investigation into the specific intracellular signaling pathways modulated by this compound and a broader receptor screening profile would provide an even more complete understanding of its complex pharmacology.

References

An In-depth Technical Guide to the Synthesis and Discovery of Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine, chemically known as 1-(4-chlorophenyl)-2-methylpropan-2-amine, is a sympathomimetic amine of the amphetamine class. Initially developed as an anorectic, its primary mechanism of action is the selective release of serotonin (B10506). This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, pharmacology, and detailed experimental protocols relevant to this compound. Quantitative data are summarized in tabular format for clarity, and key processes are visualized using logical and pathway diagrams.

Discovery and History

This compound was first described in the scientific literature in 1954 and was subsequently developed as an appetite suppressant in the early 1960s.[1] Marketed under brand names such as Apsedon, Desopimon, and Lucofen, it was used for weight management in individuals with obesity.[1] It is the para-chloro derivative of the more widely known anorectic, phentermine.[1] Concerns regarding pulmonary toxicity, similar to other serotonergic appetite suppressants like fenfluramine, led to its eventual withdrawal from many markets.[1][2] In the United States, it is classified as a Schedule III controlled substance due to its chemical similarity to other anorectics with potential for misuse, although its own psychostimulant and abuse potential are considered low.[1][2]

Physicochemical Properties

This compound is a substituted phenethylamine (B48288) derivative.[1] Its fundamental chemical and physical properties are crucial for its handling, formulation, and analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 1-(4-chlorophenyl)-2-methylpropan-2-amine
Synonyms 4-Chlorophentermine, 4-Chloro-α,α-dimethylphenethylamine
Molecular Formula C₁₀H₁₄ClN
Molar Mass 183.68 g·mol⁻¹
CAS Number 461-78-9
Appearance Oily liquid (as free base)
SMILES CC(C)(CC1=CC=C(C=C1)Cl)N
InChI Key ZCKAMNXUHHNZLN-UHFFFAOYSA-N

Source:[1][2]

Synthesis of this compound

A common and plausible synthetic route for this compound is via the reductive amination of a precursor ketone, 1-(4-chlorophenyl)-2-propanone. This method involves the formation of an intermediate imine from the ketone and an amine source (ammonia), which is then reduced to the target primary amine.

Synthesis_Pathway p_chlorobenzyl_chloride p-Chlorobenzyl chloride ketone 1-(4-chlorophenyl) -2-propanone p_chlorobenzyl_chloride->ketone Reaction with 2-nitropropane anion nitropropane 2-Nitropropane imine Intermediate Imine ketone->imine + NH3 (Imine Formation) ammonia Ammonia (NH3) ammonia->imine This compound This compound imine->this compound Reduction (e.g., NaBH3CN)

Caption: Plausible synthesis pathway for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative method for the synthesis of this compound from 1-(4-chlorophenyl)-2-propanone.

Materials:

Procedure:

  • Imine Formation:

    • To a solution of 1-(4-chlorophenyl)-2-propanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Alternatively, if using a non-protic solvent like DCE, sodium triacetoxyborohydride (1.5-2.0 eq) can be used.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Remove the organic solvent under reduced pressure.

    • Basify the aqueous residue with 1 M NaOH to a pH of ~10-12.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

    • The crude this compound can be purified by vacuum distillation or by column chromatography on silica (B1680970) gel.

Experimental_Workflow start Start: Mix Ketone & Ammonium Acetate in Methanol imine_formation Stir at RT (1-2h) Imine Formation start->imine_formation cool Cool to 0°C imine_formation->cool add_reductant Add NaBH3CN (1.5 eq) cool->add_reductant reduction Stir at RT (12-24h) Reduction add_reductant->reduction quench Quench with H2O/NaHCO3 reduction->quench evaporate Evaporate Solvent quench->evaporate basify Basify with NaOH (pH >10) evaporate->basify extract Extract with Ether/DCM basify->extract dry Dry Organic Layer (MgSO4) extract->dry purify Filter, Evaporate & Purify (Vacuum Distillation) dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

Pharmacology

Pharmacodynamics

This compound's primary mechanism of action is as a selective serotonin releasing agent (SSRA).[1] It robustly increases extracellular serotonin levels in the brain.[1] Unlike its parent compound phentermine, it is not a psychostimulant and has minimal activity as a norepinephrine (B1679862) or dopamine (B1211576) releasing agent.[1] However, it does act as a moderately potent norepinephrine reuptake inhibitor.[1] This distinct pharmacological profile results in appetite suppression with fewer stimulant-like side effects.[1]

Table 2: Pharmacodynamic Profile of this compound

TargetActionPotency (EC₅₀ / IC₅₀, nM)
Serotonin Transporter (SERT) Release30.9
Norepinephrine Transporter (NET) Release>10,000
Dopamine Transporter (DAT) Release2,650
Norepinephrine Transporter (NET) Reuptake Inhibition451
Serotonin 5-HT₂ₐ Receptor Agonist>10,000
Serotonin 5-HT₂ₑ Receptor Agonist5,370
Serotonin 5-HT₂ₒ Receptor Agonist6,456

Source:[1]

Mechanism_of_Action This compound This compound presynaptic Presynaptic Serotonergic Neuron SERT This compound->presynaptic:f1 Enters neuron via SERT serotonin_vesicle Serotonin Vesicles This compound->serotonin_vesicle Disrupts vesicular storage synaptic_cleft Synaptic Cleft presynaptic:f0->synaptic_cleft ↑ [Serotonin] serotonin_vesicle->presynaptic:f0 Reverses SERT (Serotonin Efflux) postsynaptic_receptor Postsynaptic 5-HT Receptors synaptic_cleft->postsynaptic_receptor Binds to receptors downstream Downstream Signaling (Appetite Suppression) postsynaptic_receptor->downstream

Caption: Mechanism of action of this compound.

Pharmacokinetics

This compound is well absorbed after oral administration.[2] A notable characteristic is its tendency for tissue accumulation, particularly in the lungs and adrenal glands, upon chronic administration, which is more pronounced compared to phentermine.[3]

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueNotes
Absorption Well absorbed following oral administration.[2]
Distribution Shows significant tissue accumulation with chronic use.[3]
Metabolism N-oxidation is a known metabolic pathway in humans.[2]
Elimination Half-Life 40 hours to 5 days[1][2]
Excretion Primarily renal. Urine acidification increases excretion of the unchanged drug.[2]

Conclusion

This compound is a historically significant anorectic agent with a unique, predominantly serotonergic mechanism of action. Its synthesis is achievable through established organic chemistry reactions, such as reductive amination. While its clinical use has ceased in most regions due to safety concerns, particularly the risk of pulmonary hypertension, its distinct pharmacological profile continues to be of interest for research into the serotonergic system and the development of safer therapeutic agents. This guide provides a foundational resource for professionals engaged in the study and development of related compounds.

References

The Structure-Activity Relationship of Chlorphentermine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Selective Serotonin (B10506) Releasing Agent

Introduction

Chlorphentermine, a substituted phenethylamine (B48288) derivative, is a sympathomimetic amine that was historically utilized as an anorectic agent. Its chemical structure, characterized by a para-substituted chlorine atom on the phenyl ring and a geminal dimethyl group at the alpha position, confers a distinct pharmacological profile, primarily as a selective serotonin releasing agent (SSRA). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, with a focus on its interaction with monoamine transporters. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel central nervous system (CNS) active compounds. Through a detailed examination of the impact of structural modifications on its biological activity, this document aims to elucidate the key molecular determinants of this compound's potency and selectivity, offering valuable insights for the development of future therapeutics targeting the serotonergic system.

Core Mechanism of Action: Selective Serotonin Release

This compound's primary mechanism of action is the induction of non-exocytotic release of serotonin (5-HT) from presynaptic neurons by targeting the serotonin transporter (SERT). Unlike typical reuptake inhibitors that block the transporter from the extracellular side, this compound and other releasing agents are substrates for the transporter. They are transported into the neuron, and this process leads to a reversal of the normal transport cycle, resulting in the efflux of serotonin from the cytoplasm into the synaptic cleft.

The para-chloro substitution on the phenyl ring is a critical determinant of its selectivity for the serotonin transporter over the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). This substitution significantly enhances its potency as a serotonin releasing agent.

Below is a diagram illustrating the proposed signaling pathway of this compound at the serotonin transporter.

Chlorphentermine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Presynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Binds and is transported into the neuron Serotonin_cyto Cytoplasmic Serotonin SERT->Serotonin_cyto Transporter Reversal (Efflux) Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_cyto Basal Release

Figure 1: Proposed mechanism of this compound-induced serotonin release.

Structure-Activity Relationship of this compound and its Analogs

The pharmacological activity of this compound is highly dependent on its chemical structure. Modifications to the phenyl ring, the alkyl side chain, and the terminal amine group can profoundly alter its potency and selectivity at monoamine transporters.

The Role of Aromatic Substitution

The presence and position of a halogen on the phenyl ring are critical for the serotonergic activity of phentermine derivatives.

  • Para-Substitution: A halogen at the para-position of the phenyl ring generally confers selectivity towards the serotonin transporter. The para-chloro substituent in this compound is a key feature that directs its activity towards SERT, making it a more potent serotonin releaser compared to its non-halogenated parent compound, phentermine. Studies on related amphetamine analogs have shown that para-chloro substitution significantly augments potency at SERT.[1]

  • Other Halogens: While chlorine is the defining feature of this compound, other halogens at the para-position also influence activity. The nature of the halogen can impact the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with the transporter.

The Significance of the α,α-Dimethyl Group

The geminal dimethyl group at the alpha-carbon distinguishes phentermines from amphetamines, which possess a single alpha-methyl group. This structural feature has important pharmacological implications:

  • Metabolic Stability: The α,α-dimethyl substitution provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action.

  • Transporter Interaction: The presence of two methyl groups at the alpha position influences the binding and transport of the molecule by monoamine transporters. While direct comparative studies on a series of α-alkyl substituted this compound analogs are limited in the public domain, the distinct pharmacological profile of this compound compared to p-chloroamphetamine (which has a single α-methyl group) suggests that the α,α-dimethyl moiety is a key determinant of its specific interaction with SERT.

Influence of N-Alkylation

Modification of the primary amine group can also modulate the activity of this compound analogs.

  • N-Alkylation: In the broader class of phenethylamines, increasing the length of the N-alkyl substituent generally leads to a decrease in potency at DAT and NET, while sometimes augmenting relative potency at SERT.[1][2] However, extensive N-alkylation can also reduce substrate-like activity (releasing capability).[1][2]

Quantitative Data on the Activity of this compound Analogs

The following tables summarize the in vitro pharmacological data for a series of substituted phenethylamines, which provide insights into the structure-activity relationship relevant to this compound. The data is derived from studies on rat brain synaptosomes.[1]

Table 1: Monoamine Uptake Inhibition by Substituted Phenethylamines

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Amphetamine34.57.43340
p-Chloroamphetamine 256 143 106
Methamphetamine24.812.31110
p-Chloromethamphetamine 219 156 94.7

Data from Fitzgerald et al., 2024.[1]

Table 2: Monoamine Release by Substituted Phenethylamines

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
Amphetamine24.77.1>10000
p-Chloroamphetamine 111 68.2 123
Methamphetamine14.910.8843
p-Chloromethamphetamine 103 75.4 109

Data from Fitzgerald et al., 2024.[1]

The data clearly demonstrates that the para-chloro substitution in both amphetamine and methamphetamine significantly increases their potency at the serotonin transporter for both uptake inhibition and release, shifting their profile from being predominantly dopaminergic/noradrenergic to having potent serotonergic activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its analogs.

Radioligand Binding Assays for Monoamine Transporters

This protocol is a standard method to determine the binding affinity of a compound for a specific transporter.

Radioligand_Binding_Assay start Start: Prepare Membrane Homogenates (e.g., from rat brain tissue or cells expressing the transporter) incubation Incubate membrane homogenates with a radiolabeled ligand (e.g., [3H]citalopram for SERT) and varying concentrations of the test compound (this compound analog). start->incubation separation Separate bound from free radioligand by rapid filtration through glass fiber filters. incubation->separation quantification Quantify the amount of bound radioactivity on the filters using a scintillation counter. separation->quantification analysis Analyze the data to determine the IC50 value of the test compound. This is the concentration that inhibits 50% of the specific binding of the radioligand. quantification->analysis end End: Determine Ki value (inhibitor constant) analysis->end

Figure 2: Workflow for a radioligand binding assay.
In Vitro Neurotransmitter Release Assays

This assay measures the ability of a compound to induce the release of a neurotransmitter from pre-loaded synaptosomes.

Neurotransmitter_Release_Assay start Start: Prepare Synaptosomes (isolated nerve terminals) from rat brain tissue. loading Load synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT for serotonin). start->loading washing Wash the synaptosomes to remove excess unincorporated radiolabel. loading->washing incubation Incubate the loaded synaptosomes with varying concentrations of the test compound (this compound analog). washing->incubation collection Collect the supernatant containing the released neurotransmitter. incubation->collection quantification Quantify the amount of radioactivity in the supernatant using a scintillation counter. collection->quantification analysis Analyze the data to determine the EC50 value of the test compound. This is the concentration that produces 50% of the maximal release. quantification->analysis end End: Determine Potency and Efficacy of the releasing agent. analysis->end

Figure 3: Workflow for an in vitro neurotransmitter release assay.

Conclusion

The structure-activity relationship of this compound is a clear illustration of how subtle chemical modifications can dramatically alter the pharmacological profile of a phenethylamine derivative. The para-chloro substitution is paramount for its selective and potent activity as a serotonin releasing agent. The α,α-dimethyl group contributes to its metabolic stability and modulates its interaction with monoamine transporters. Further exploration of the interplay between these structural features through the synthesis and evaluation of a more extensive and targeted library of analogs will undoubtedly provide a deeper understanding of the molecular mechanisms governing substrate versus inhibitor activity at the serotonin transporter. This knowledge is crucial for the rational design of novel CNS therapeutics with improved efficacy and safety profiles. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working in this important area of medicinal chemistry and pharmacology.

References

Neurochemical Profile of Chlorphentermine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes the currently available scientific literature on the neurochemical effects of Chlorphentermine. While comprehensive, it is important to note that detailed experimental protocols for many of the cited studies are not publicly available. Furthermore, specific data on receptor binding affinities across a wide range of central nervous system targets and direct evidence for downstream signaling pathway activation are limited. The experimental protocols and signaling pathways described herein are based on established methodologies and known mechanisms of similar pharmacological agents, and as such, should be considered generalized representations.

Introduction

This compound is a substituted amphetamine that was historically marketed as an anorectic. Its primary mechanism of action is centered on the modulation of monoamine neurotransmitter systems, particularly the serotonergic system. This technical guide provides an in-depth overview of the neurochemical effects of this compound, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data on its interaction with monoamine transporters, details generalized experimental protocols for assessing these interactions, and visualizes the key pathways and workflows.

Interaction with Monoamine Transporters

This compound's primary neurochemical effect is the release of serotonin (B10506). It acts as a substrate for the serotonin transporter (SERT), leading to a non-vesicular release of serotonin from the presynaptic neuron. Its effects on the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) are less pronounced.

Monoamine Release

This compound is a potent and selective serotonin-releasing agent (SSRA). In vitro studies using rat brain synaptosomes have quantified its efficacy in inducing the release of serotonin, dopamine, and norepinephrine.

Table 1: Potency of this compound in Inducing Monoamine Release

NeurotransmitterEC₅₀ (nM)
Serotonin (5-HT)30.9
Dopamine (DA)2650
Norepinephrine (NE)>10,000

Data sourced from studies on rat brain synaptosomes.

Monoamine Reuptake Inhibition

In addition to promoting neurotransmitter release, this compound also inhibits the reuptake of monoamines, although with lower potency for norepinephrine and dopamine compared to its serotonin-releasing effects.

Table 2: Inhibitory Activity of this compound at Monoamine Transporters

TransporterIC₅₀ (nM)Kᵢ (nM)
SERTPotent-
NET451-
DAT--

Note: Specific IC₅₀/Kᵢ values for SERT and DAT inhibition by this compound are not consistently reported in the available literature, though it is established as a potent SERT substrate. The IC₅₀ for NET is for reuptake inhibition.

Receptor Binding Profile

Data on the comprehensive receptor binding profile of this compound is limited. Available information, sometimes conflated with the related compound chlorpheniramine, suggests some affinity for histamine (B1213489) and muscarinic receptors. It is crucial to distinguish between these compounds in future research.

Table 3: Reported Binding Affinities of Related Compounds (for reference)

ReceptorLigandKᵢ/Kₑ (nM)Species
Histamine H₁Dexchlorpheniramine15Human
Muscarinic AcetylcholineDexchlorpheniramine1300Human
Serotonin Transporter (SERT)Chlorpheniramine15.2-
Norepinephrine Transporter (NET)Chlorpheniramine1440-
Dopamine Transporter (DAT)Chlorpheniramine1060-

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the study of this compound's neurochemical effects.

In Vitro Monoamine Release Assay (Synaptosomes)

This assay measures the ability of a compound to induce the release of monoamines from isolated presynaptic nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum for dopamine, hippocampus for serotonin) via differential centrifugation of brain homogenates.

  • Radiolabel Loading: Incubate synaptosomes with a radiolabeled monoamine (e.g., [³H]-Serotonin, [³H]-Dopamine).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and perfuse with a physiological buffer to establish a stable baseline of radiolabel efflux.

  • Drug Application: Introduce this compound at various concentrations into the perfusion buffer.

  • Fraction Collection: Collect fractions of the superfusate at regular intervals.

  • Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released.

  • Data Analysis: Plot the drug concentration against the amount of neurotransmitter released to determine the EC₅₀ value.

G cluster_prep Synaptosome Preparation cluster_assay Release Assay brain Brain Tissue Homogenization cent1 Differential Centrifugation brain->cent1 synaptosomes Isolated Synaptosomes cent1->synaptosomes loading Radiolabel Loading ([³H]-Neurotransmitter) synaptosomes->loading superfusion Superfusion & Baseline Establishment loading->superfusion drug_app This compound Application superfusion->drug_app collection Fraction Collection drug_app->collection quant Scintillation Counting collection->quant analysis EC₅₀ Determination quant->analysis

Workflow for In Vitro Monoamine Release Assay.
Neurotransmitter Uptake Inhibition Assay (HEK-293 Cells)

This assay determines a compound's ability to inhibit the reuptake of neurotransmitters by cells expressing the specific transporter.

Methodology:

  • Cell Culture: Culture Human Embryonic Kidney (HEK-293) cells stably transfected to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Plating: Seed the cells into 96-well microplates.

  • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of this compound or a vehicle control.

  • Radiolabel Addition: Add a radiolabeled monoamine substrate (e.g., [³H]-Serotonin) to initiate the uptake reaction.

  • Incubation: Incubate for a short period to allow for transporter-mediated uptake.

  • Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each drug concentration and determine the IC₅₀ value.

G cluster_cell_prep Cell Preparation cluster_assay_flow Uptake Inhibition Assay culture Culture HEK-293 cells (hSERT, hNET, or hDAT) plating Seed cells in 96-well plates culture->plating preincubation Pre-incubation with this compound plating->preincubation radiolabel Add [³H]-Neurotransmitter preincubation->radiolabel incubation Incubate for Uptake radiolabel->incubation termination Wash to Terminate incubation->termination quantification Cell Lysis & Scintillation Counting termination->quantification analysis IC₅₀ Determination quantification->analysis

Workflow for Neurotransmitter Uptake Inhibition Assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized rodent.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular neurotransmitter concentrations.

  • Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels over time.

  • Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Express the post-treatment neurotransmitter levels as a percentage of the baseline.

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment implant Implant Microdialysis Probe recover Animal Recovery implant->recover perfuse Perfuse with aCSF recover->perfuse baseline Collect Baseline Samples perfuse->baseline administer Administer this compound baseline->administer collect Collect Post-treatment Samples administer->collect analyze HPLC-ED Analysis collect->analyze interpret Data Interpretation analyze->interpret

Workflow for In Vivo Microdialysis.

Signaling Pathways

The primary mechanism of this compound involves its action as a serotonin-releasing agent. This leads to an increase in extracellular serotonin, which then acts on various pre- and post-synaptic serotonin receptors. The downstream signaling cascades are dependent on the specific serotonin receptor subtypes that are activated.

Generalized Serotonin Receptor Signaling
  • Gᵢ/ₒ-coupled receptors (e.g., 5-HT₁ₐ, 5-HT₁ₑ): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gᵩ/₁₁-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂C): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).

  • Gₛ-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

  • Ionotropic receptors (5-HT₃): These are ligand-gated ion channels that, upon serotonin binding, allow for the influx of cations (Na⁺, K⁺, Ca²⁺), leading to neuronal depolarization.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_gi Gi/o-coupled cluster_gq Gq/11-coupled cluster_gs Gs-coupled chlor This compound sert SERT chlor->sert Substrate serotonin_in Cytosolic Serotonin sert->serotonin_in Reverse Transport serotonin_out Extracellular Serotonin serotonin_in->serotonin_out Release ht1 5-HT1 Receptors serotonin_out->ht1 ht2 5-HT2 Receptors serotonin_out->ht2 ht467 5-HT4/6/7 Receptors serotonin_out->ht467 ac_inhibit Adenylyl Cyclase (inhibited) ht1->ac_inhibit camp_down ↓ cAMP ac_inhibit->camp_down plc Phospholipase C ht2->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag ca_pkc ↑ Ca²⁺ & PKC activation ip3_dag->ca_pkc ac_stim Adenylyl Cyclase (stimulated) ht467->ac_stim camp_up ↑ cAMP ac_stim->camp_up pka PKA activation camp_up->pka

Generalized Signaling Pathways of Serotonin Release and Receptor Activation.

Vesicular Monoamine Transporter 2 (VMAT2) Interaction

Amphetamine and its analogs can interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. This interaction can lead to the depletion of vesicular monoamines and an increase in their cytosolic concentration, further contributing to their release via reverse transport through the plasma membrane transporters. However, specific quantitative data on the binding affinity (Kᵢ) or functional effects of this compound on VMAT2 are currently lacking in the scientific literature.

Conclusion

This compound's primary neurochemical action is as a potent and selective serotonin-releasing agent, mediated by its interaction with the serotonin transporter. It exhibits significantly lower activity at the dopamine and norepinephrine transporters. While its effects on monoamine transporters are relatively well-characterized, a comprehensive understanding of its broader receptor binding profile and the specific downstream signaling cascades it initiates requires further investigation. The generalized experimental protocols and pathway diagrams provided in this guide serve as a foundation for future research into the detailed neuropharmacology of this compound.

A Comprehensive Technical Guide to Chlorphentermine as a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine, a substituted amphetamine, was first synthesized in 1954 and subsequently developed in the early 1960s as a serotonergic appetite suppressant.[1] As the para-chloro derivative of phentermine, it exhibits a distinct pharmacological profile, acting primarily as a selective serotonin (B10506) releasing agent (SRA).[1] Despite its initial clinical use, concerns over long-term safety, particularly its association with pulmonary hypertension and cardiac fibrosis, led to its withdrawal from the market.[1] This technical guide provides an in-depth overview of the history, synthesis, pharmacology, and toxicology of this compound, with a focus on its application as a research chemical to investigate the mechanisms of serotonergic agents and drug-induced toxicities.

Historical Development

First described in the scientific literature in 1954, this compound was developed for its anorectic properties in the early 1960s.[1] It was marketed under brand names such as Apsedon, Desopimon, and Lucofen for weight loss in individuals with overweightness or obesity.[1] However, reports of pulmonary toxicity in animal studies as early as the 1970s raised significant safety concerns.[1] These concerns were amplified by the growing understanding of the association between serotonergic appetite suppressants, like fenfluramine (B1217885) and aminorex, and the development of pulmonary hypertension and cardiac fibrosis.[1] Consequently, this compound was withdrawn from markets in the United States and the United Kingdom, although its availability in some regions persisted for a longer period.[1]

Chemical Synthesis

A proposed synthetic workflow for this compound is detailed below:

This compound Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reduction 4-chlorobenzaldehyde 4-chlorobenzaldehyde Henry_Reaction Henry Reaction (e.g., Ammonium acetate) 4-chlorobenzaldehyde->Henry_Reaction nitroethane Nitroethane nitroethane->Henry_Reaction nitrostyrene 1-(4-chlorophenyl)-2-nitropropene Henry_Reaction->nitrostyrene Grignard_Reaction Grignard Reaction nitrostyrene->Grignard_Reaction Grignard_Reagent Methylmagnesium bromide (CH3MgBr) Grignard_Reagent->Grignard_Reaction nitroalkane 1-(4-chlorophenyl)-2-methyl-2-nitropropane Grignard_Reaction->nitroalkane Reduction Reduction nitroalkane->Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or H2/Pd-C) Reducing_Agent->Reduction This compound This compound (4-chloro-α,α-dimethylphenethylamine) Reduction->this compound Experimental_Workflow cluster_0 Serotonin Release Assay cluster_1 Norepinephrine Reuptake Assay A1 Prepare Brain Synaptosomes A2 Load with [3H]5-HT A1->A2 A3 Incubate with this compound A2->A3 A4 Separate Supernatant A3->A4 A5 Quantify Released [3H]5-HT A4->A5 B1 Culture hNET-expressing cells B2 Pre-incubate with this compound B1->B2 B3 Add [3H]NE B2->B3 B4 Wash and Lyse Cells B3->B4 B5 Quantify Intracellular [3H]NE B4->B5 Phospholipidosis_Pathway This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in Phospholipases Phospholipases Lysosome->Phospholipases Inhibits Phospholipid_Accumulation Phospholipid Accumulation (Phospholipidosis) Phospholipases->Phospholipid_Accumulation Leads to Cellular_Dysfunction Cellular Dysfunction Phospholipid_Accumulation->Cellular_Dysfunction Pulmonary_Hypertension Pulmonary Hypertension Cellular_Dysfunction->Pulmonary_Hypertension Contributes to Cardiac_Fibrosis_Pathway This compound This compound Serotonin_Release Increased Serotonin Release This compound->Serotonin_Release 5HT2B_Receptor 5-HT2B Receptor Activation Serotonin_Release->5HT2B_Receptor Cardiac_Fibroblasts Cardiac Fibroblasts 5HT2B_Receptor->Cardiac_Fibroblasts Stimulates Myofibroblast_Differentiation Myofibroblast Differentiation Cardiac_Fibroblasts->Myofibroblast_Differentiation ECM_Deposition Excessive Extracellular Matrix Deposition Myofibroblast_Differentiation->ECM_Deposition Cardiac_Fibrosis Cardiac Fibrosis ECM_Deposition->Cardiac_Fibrosis

References

In Vivo Metabolic Pathways of Chlorphentermine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of chlorphentermine, a sympathomimetic amine. The primary metabolic route in humans is N-oxidation, a process mediated by the cytochrome P450 enzyme system. This process leads to the formation of several key metabolites, including N-hydroxythis compound, and its subsequent oxidation products, the corresponding nitroso and nitro compounds. This document details the identified metabolic pathways, summarizes available quantitative data on metabolite excretion, and provides in-depth experimental protocols for the analysis of this compound and its metabolites in biological matrices. Diagrams illustrating the metabolic pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is a substituted amphetamine derivative that has been used as an anorectic agent. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. The in vivo metabolism of this compound primarily occurs in the liver and involves a series of enzymatic reactions designed to increase its water solubility and facilitate its excretion from the body.

Core Metabolic Pathways

The principal metabolic pathway of this compound in humans is N-oxidation . This multi-step process involves the enzymatic oxidation of the nitrogen atom of the primary amine group.[1] Studies on the structurally related compound phentermine strongly suggest that this process is catalyzed by the cytochrome P450 (CYP) system of enzymes.[2]

The N-oxidation of this compound proceeds through the following key steps:

  • N-hydroxylation: The initial and rate-limiting step is the formation of N-hydroxythis compound . This reaction is catalyzed by CYP enzymes.

  • Further Oxidation: N-hydroxythis compound is subsequently oxidized to form α,α-dimethyl-α-nitroso-β-(4-chlorophenyl)ethane (the C-nitroso derivative).

  • Final Oxidation Product: The nitroso metabolite can be further oxidized to α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane (the nitro derivative).[1]

In addition to these primary metabolites, a conjugated form of N-hydroxythis compound has also been detected in urine, indicating that Phase II metabolic pathways are also involved, although the specific conjugate has not been fully characterized.[1]

Metabolic Pathway Diagram

Chlorphentermine_Metabolism This compound This compound N_hydroxy N-hydroxythis compound This compound->N_hydroxy CYP450 (N-hydroxylation) Nitroso α,α-dimethyl-α-nitroso-β- (4-chlorophenyl)ethane N_hydroxy->Nitroso Oxidation Conjugate Conjugated N-hydroxythis compound N_hydroxy->Conjugate Conjugation Nitro α,α-dimethyl-α-nitro-β- (4-chlorophenyl)ethane Nitroso->Nitro Oxidation

Figure 1: Primary metabolic pathway of this compound in vivo.

Quantitative Data on Metabolite Excretion

Quantitative data on the urinary excretion of this compound and its N-oxidized metabolites in humans is limited. The primary study by Beckett and Bélanger (1977) established N-oxidation as the main elimination route under normal urinary pH. However, specific percentages for each metabolite were not presented in a consolidated table. The excretion of unchanged this compound is significantly influenced by urinary pH, with acidic conditions increasing its renal clearance.[1]

Compound Matrix Percentage of Excreted Dose (%) Species Citation
Unchanged this compoundUrineVariable (pH-dependent)Human[1]
Total N-oxidized MetabolitesUrineMajor proportion under normal pHHuman[1]

Experimental Protocols

This section details the methodologies for the extraction and analysis of this compound and its metabolites from biological samples.

Gas-Liquid Chromatography (GLC) for Urinary Analysis

This method is based on the protocol described by Beckett and Bélanger (1977) for the determination of this compound and its N-oxidized metabolites in urine.[1]

Sample Preparation:

  • Urine Collection: Collect urine samples over a specified period following administration of this compound.

  • Extraction of Unchanged Drug and N-hydroxy Metabolite:

    • To a 5 ml aliquot of urine, add a suitable internal standard.

    • Make the urine alkaline (pH > 10) with sodium hydroxide.

    • Extract with freshly distilled diethyl ether (2 x 10 ml).

    • Dry the combined ether extracts over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (approximately 50 µl) under a stream of nitrogen.

  • Analysis of Nitro and Nitroso Metabolites:

    • The nitro and nitroso metabolites are also extracted into diethyl ether under alkaline conditions.

  • Analysis of Conjugated N-hydroxythis compound:

    • The aqueous phase remaining after ether extraction can be subjected to enzymatic or chemical hydrolysis to liberate the conjugated N-hydroxythis compound, followed by re-extraction.

GLC Conditions:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.

  • Column: A packed column with a stationary phase suitable for the analysis of basic drugs, such as 3% SE-30 on Chromosorb W.

  • Carrier Gas: Nitrogen at a flow rate of 30-50 ml/min.

  • Temperatures:

    • Injector: 250°C

    • Column: Temperature programmed, e.g., starting at 150°C and increasing to 220°C at a rate of 5°C/min.

    • Detector: 275°C

  • Derivatization: For improved chromatography of N-hydroxythis compound, derivatization to a more volatile compound (e.g., trimethylsilyl (B98337) ether) may be necessary.

Workflow Diagram for GLC Analysis:

GLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis GLC Analysis urine Urine Sample alkalinize Alkalinize (pH > 10) urine->alkalinize extract Extract with Diethyl Ether alkalinize->extract concentrate Concentrate Extract extract->concentrate injection Inject into GC concentrate->injection separation Separation on Column injection->separation detection Detection (FID/NPD) separation->detection

Figure 2: Workflow for GLC analysis of this compound metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma and Urine Analysis

LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound and its metabolites. The following is a general protocol based on methods for related amphetamine-like substances.[3]

Sample Preparation (Dilute-and-Shoot for Urine):

  • Dilution: Dilute a small volume of urine (e.g., 50 µL) with a larger volume of the initial mobile phase or a suitable buffer (e.g., 950 µL).

  • Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Conditions:

  • Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 0.2-0.5 ml/min.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined. For example:

    • This compound: A possible transition would be the protonated molecule [M+H]+ to a characteristic fragment ion.

    • N-hydroxythis compound: A possible transition would be [M+H]+ to a fragment ion resulting from the loss of water or other neutral losses.

Workflow Diagram for LC-MS/MS Analysis:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Urine/Plasma Sample dilute Dilute Sample sample->dilute centrifuge Centrifuge dilute->centrifuge injection Inject into LC centrifuge->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection

Figure 3: Workflow for LC-MS/MS analysis of this compound.

Species Differences in Metabolism

There are known species-dependent differences in the metabolism of many drugs, and this compound is no exception. While N-oxidation is the primary route in humans, the extent of metabolism and the profile of metabolites can vary in different animal species.

  • Rats: Studies in rats have shown that this compound is largely excreted unchanged, suggesting that N-oxidation is a minor pathway in this species.[4]

  • Mice: In mice, this compound is metabolized to a conjugate that is neither a glucuronide nor an N-acetyl derivative, indicating a different conjugation pathway compared to what might be expected.

These differences highlight the importance of selecting appropriate animal models in preclinical studies to accurately predict human metabolism and pharmacokinetics.

Conclusion

The in vivo metabolism of this compound in humans is dominated by N-oxidation, a pathway mediated by the cytochrome P450 system, leading to the formation of N-hydroxythis compound and its subsequent nitroso and nitro-derivatives. Analytical methods such as GLC and LC-MS/MS are essential for the identification and quantification of these metabolites in biological fluids. Significant species differences in metabolism exist, which must be considered in drug development and toxicological studies. Further research is warranted to fully elucidate the specific CYP isoforms involved in this compound metabolism and to obtain a more detailed quantitative understanding of its metabolic profile in humans and other species.

References

An In-Depth Technical Guide to In Vitro Binding Assays for Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphentermine, a substituted amphetamine, has a history of use as an anorectic agent. Its pharmacological activity is primarily attributed to its interaction with monoamine transporters, leading to alterations in the synaptic concentrations of key neurotransmitters. This technical guide provides a comprehensive overview of the in vitro binding assays used to characterize the interaction of this compound with its primary molecular targets. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret in vitro studies involving this compound.

Core Binding Profile of this compound

This compound exhibits a distinct binding profile, with a notable affinity for the serotonin (B10506) and dopamine (B1211576) transporters. The following table summarizes the available quantitative data on the binding affinity of this compound to its key molecular targets.

TargetRadioligandTissue/SystemKᵢ (nM)Reference
Serotonin Transporter (SERT) [¹²⁵I]RTI-55Rat Brain250[1][2]
Dopamine Transporter (DAT) [¹²⁵I]RTI-55Rat Caudate810[1][2]
Norepinephrine Transporter (NET) -->10,000[1]

Note: A lower Kᵢ value indicates a higher binding affinity.

Key In Vitro Binding Assays and Experimental Protocols

The characterization of this compound's binding profile relies on a variety of in vitro assays. The following sections detail the methodologies for the key experiments cited in the literature.

Radioligand Competition Binding Assay for Monoamine Transporters (SERT, DAT, NET)

This assay is used to determine the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific transporter.

a. [¹²⁵I]RTI-55 Competition Binding Assay for SERT and DAT

This protocol is adapted from the methods described by Rothman et al. and Boja et al., which were used to determine the Kᵢ values for this compound at SERT and DAT.[1][2][3][4]

Materials:

  • Tissue Preparation: Rat brain tissue (for SERT, whole brain minus striatum; for DAT, striatum).

  • Radioligand: [¹²⁵I]RTI-55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known potent displacer for the respective transporter (e.g., 10 µM paroxetine (B1678475) for SERT, 10 µM GBR12909 for DAT).

  • Filtration Apparatus: Brandel or Tomtec cell harvester with Whatman GF/B or GF/C filters.

  • Scintillation Counter: For quantifying radioactivity.

Protocol:

  • Membrane Preparation:

    • Homogenize the appropriate rat brain tissue in 20 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.25 mg/mL.

  • Binding Reaction:

    • In triplicate, add the following to test tubes:

      • Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]RTI-55 (final concentration ~50 pM), and 400 µL of the membrane preparation.

      • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [¹²⁵I]RTI-55, and 400 µL of the membrane preparation.

      • Competition: 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]RTI-55, and 400 µL of the membrane preparation.

    • Incubate the tubes at room temperature for 90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through the glass fiber filters using the cell harvester.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

b. [³H]Nisoxetine Competition Binding Assay for NET

While this compound shows low affinity for NET, this assay is the standard for determining binding to this transporter.

Materials:

  • Tissue/Cell Preparation: Membranes from cells expressing recombinant human NET or rat brain tissue.

  • Radioligand: [³H]Nisoxetine.

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: 1 µM Desipramine.

Protocol:

The protocol is similar to the [¹²⁵I]RTI-55 assay, with the following key differences:

  • The incubation is typically carried out at 4°C for 2-3 hours.

  • The specific radioligand and non-specific binding control are as listed above.

Serotonin Transporter Substrate Assay (In Vitro Release Assay)

This assay determines whether a compound acts as a substrate (releaser) for SERT, rather than just a binding inhibitor. This compound has been identified as a SERT substrate.[1][5]

Materials:

  • Synaptosome Preparation: Freshly prepared rat brain synaptosomes.

  • Radiolabeled Neurotransmitter: [³H]Serotonin ([³H]5-HT).

  • Buffer: Krebs-Ringer-HEPES buffer (KRHB).

  • Test Compound: this compound hydrochloride.

  • Filtration Apparatus: As described above.

Protocol:

  • Synaptosome Loading:

    • Pre-incubate synaptosomes with [³H]5-HT (e.g., 10 nM) in KRHB for 15 minutes at 37°C to allow for uptake of the radiolabeled serotonin.

    • Wash the synaptosomes with fresh KRHB to remove extracellular [³H]5-HT.

  • Release Experiment:

    • Resuspend the loaded synaptosomes in KRHB.

    • Add varying concentrations of this compound to the synaptosome suspension.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Separation and Quantification:

    • Rapidly filter the suspension to separate the synaptosomes from the extracellular buffer.

    • Measure the amount of [³H]5-HT remaining in the synaptosomes (on the filter) and the amount released into the filtrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]5-HT released at each concentration of this compound compared to the basal (unstimulated) release.

    • A concentration-dependent increase in [³H]5-HT release indicates that the compound is a SERT substrate.

Signaling Pathways and Experimental Workflows

The interaction of this compound with its primary targets initiates a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Monoamine Transporter Interaction and Downstream Signaling

This compound, as a substrate for SERT and a binder at DAT, can modulate downstream signaling pathways.

Monoamine_Transporter_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space This compound This compound SERT SERT This compound->SERT Binds & Transported DAT DAT This compound->DAT Binds PKC PKC This compound->PKC Activates CaMKII CaMKII This compound->CaMKII Activates Serotonin Serotonin Serotonin->SERT Reuptake Blocked Dopamine Dopamine Dopamine->DAT Reuptake Blocked Chlorphentermine_in This compound (intracellular) SERT->Chlorphentermine_in DAT_internalization DAT Internalization DAT->DAT_internalization Leads to Serotonin_efflux Serotonin Efflux Chlorphentermine_in->Serotonin_efflux Promotes PKC->DAT Phosphorylates CaMKII->DAT Phosphorylates Substrate_vs_Inhibitor_Workflow start Start binding_assay Radioligand Competition Binding Assay start->binding_assay uptake_assay [3H]Neurotransmitter Uptake Inhibition Assay start->uptake_assay compare_potency Compare IC50 (Uptake) vs. Ki (Binding) binding_assay->compare_potency uptake_assay->compare_potency release_assay [3H]Neurotransmitter Release Assay analyze_release Analyze Release Data release_assay->analyze_release compare_potency->release_assay IC50 << Ki inhibitor Conclusion: Transporter Inhibitor compare_potency->inhibitor IC50 ≈ Ki analyze_release->inhibitor No significant release substrate Conclusion: Transporter Substrate (Releaser) analyze_release->substrate Concentration-dependent release Phospholipidosis_Mechanism cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) CP_protonated This compound (CPH+) (Protonated) Complex CPH+-Phospholipid Complex CP_protonated->Complex Binds to Phospholipids Phospholipids Phospholipids->Complex PLA2 Phospholipase A2 Complex->PLA2 Inhibits Lamellar_bodies Lamellar Bodies (Phospholipid Accumulation) Complex->Lamellar_bodies Accumulates as PLA2->Phospholipids Degrades CP_neutral This compound (CP) (Neutral) CP_neutral->CP_protonated Enters Lysosome & Protonated

References

Animal Models for Studying Chlorphentermine Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine, a sympathomimetic amine and anorectic agent, has been the subject of extensive research in various animal models to elucidate its physiological and pathological effects. A primary and well-documented consequence of this compound administration is the induction of phospholipidosis, a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) in various tissues, most notably the lungs. This technical guide provides a comprehensive overview of the key animal models and experimental protocols used to investigate the effects of this compound, with a focus on quantitative data, detailed methodologies, and the underlying molecular mechanisms.

Introduction to this compound-Induced Pathophysiology

This compound is a cationic amphiphilic drug (CAD) known to induce a generalized phospholipidosis.[1][2] This condition arises from the drug's ability to interact with and accumulate within lysosomes, leading to the inhibition of phospholipases and a subsequent buildup of phospholipids.[3][4] The lung is a primary target organ, exhibiting a significant increase in phospholipid content and the appearance of "foamy macrophages" in the alveolar spaces.[5][6] While early studies investigated its potential to induce pulmonary hypertension, a direct causal link has not been consistently established in animal models.[7][8] Instead, the focus has shifted to understanding the mechanisms of phospholipidosis and its impact on cellular function.

Key Animal Models and Experimental Designs

Rats, mice, and guinea pigs have been the predominant animal models for studying this compound's effects. The choice of model often depends on the specific research question, with rats being the most extensively characterized for pulmonary effects.

Rodent Models (Rats and Mice)
  • Species: Wistar and Sprague-Dawley rats are commonly used.[7][9] Mice are also utilized, particularly for comparative studies.[1]

  • Applications: These models are primarily used to study this compound-induced phospholipidosis, particularly in the lungs, liver, and adrenal glands.[1] They are also employed to investigate effects on pulmonary metabolism, bioenergetics, and the reversibility of phospholipidosis.[9][10]

  • Strengths: Rodent models are well-characterized, cost-effective, and allow for a wide range of experimental manipulations.

  • Limitations: While rats develop robust pulmonary phospholipidosis, they do not consistently develop pulmonary hypertension, a key clinical concern with some anorectic agents.[7][8]

Rabbit Models
  • Species: New Zealand albino rabbits have been used in specific studies.

  • Applications: Rabbit models have been instrumental in investigating the effects of this compound on the pulmonary clearance of vasoactive substances like 5-hydroxytryptamine (5-HT) and norepinephrine (B1679862).[11][12]

  • Strengths: The larger size of rabbits facilitates certain surgical procedures and physiological measurements.

  • Limitations: Less commonly used than rodent models for general toxicological studies of this compound.

Quantitative Data from Animal Studies

The following tables summarize key quantitative findings from various animal studies investigating the effects of this compound.

Table 1: Effects of this compound on Body and Organ Weights in Rats

ParameterTreatment GroupControl Group% ChangeSpecies/StrainDurationDosageRouteReference
Body Weight ReducedNormalReductionRatChronicNot specifiedNot specified[8]
Lung Weight IncreasedNormalSignificant IncreaseRatChronicNot specifiedNot specified[8]
Heart Weight ReducedNormalReductionRatChronicNot specifiedNot specified[8]
Liver Weight ReducedNormalReductionRatChronicNot specifiedNot specified[8]
Kidney Weight ReducedNormalReductionRatChronicNot specifiedNot specified[8]
Spleen Weight ReducedNormalReductionRatChronicNot specifiedNot specified[8]
Body Weight Gain Markedly Decreased (Week 1), Returned to Control (Week 2)Normal-Rat2 Weeks30 mg/kg/dayIP[10]

Table 2: Effects of this compound on Lung Phospholipid Content in Rats

Parameter1 Week Treatment2 Weeks TreatmentSpecies/StrainDosageRouteReference
Total Phospholipid Content +31%+110%Rat30 mg/kg/dayIP[10]
Phosphatidylcholine -Nine-fold increaseRatChronicNot specified[8]

Table 3: Effects of this compound on Pulmonary Metabolism in Rats (2 Weeks Treatment)

Parameter% Change from ControlSpecies/StrainDosageRouteReference
(1-14C)-glucose metabolism -27%Rat30 mg/kg/dayIP[10]
(6-14C)-glucose metabolism -26%Rat30 mg/kg/dayIP[10]

Table 4: Effects of this compound on Pulmonary Clearance of Vasoactive Amines

Animal ModelAmineEffectDosageRouteReference
Rabbit 5-hydroxytryptamine (5-HT)Dose-related inhibition of pulmonary extraction0.5, 1, and 3 mg/kgIV[11]
Rat 5-hydroxytryptamine (5-HT)Inhibition of pulmonary clearance (42% at 1 mg/kg)1 mg/kgNot specified[13]
Rabbit Norepinephrine (NE)Hindered pulmonary clearance0.25 mM (in perfusate)Isolated perfused lung[12]

Detailed Experimental Protocols

Induction of Pulmonary Phospholipidosis in Rats
  • Animal Model: Male Wistar albino rats.[7]

  • Drug Administration: this compound hydrochloride administered intraperitoneally (IP) at a dosage of 30 mg/kg body weight, 5 days a week.[10]

  • Duration: Treatment periods can range from 1 to 2 weeks for studying initial biochemical changes[10] or up to one year for chronic effects.[7]

  • Endpoint Analysis:

    • Histopathology: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to observe the presence of foamy macrophages and alveolar proteinosis-like material.[5][7]

    • Electron Microscopy: Lung tissue is processed for transmission electron microscopy to identify lysosomal lamellar inclusion bodies.[7]

    • Biochemical Analysis: Lung tissue is homogenized to measure total phospholipid content and individual phospholipid classes (e.g., phosphatidylcholine).[8][10]

Assessment of Pulmonary Bioenergetics in Rats
  • Animal Model: Male rats.[10]

  • Drug Administration: this compound administered at 30 mg/kg, IP, 5 days per week for 2 weeks.[10]

  • Mitochondrial Isolation: Lung mitochondria are isolated by differential centrifugation.

  • Measurement of Mitochondrial Respiration:

    • Oxygen consumption is measured polarographically using a Clark-type oxygen electrode.

    • State 4 respiration (ADP-limited): Respiration rate in the presence of substrate but absence of ADP.

    • State 3 respiration (ADP-stimulated): Respiration rate after the addition of a known amount of ADP.

    • Respiratory Control Ratio (RCR): Ratio of State 3 to State 4 respiration, an indicator of mitochondrial coupling.

    • ADP/O Ratio: The ratio of ADP phosphorylated to oxygen consumed, a measure of oxidative phosphorylation efficiency.

  • Expected Outcomes: this compound treatment leads to a decrease in RCR and ADP/O ratio, and an increase in State 4 respiration, indicating uncoupling of oxidative phosphorylation.[10]

Evaluation of Pulmonary Clearance of 5-HT in Rabbits
  • Animal Model: Male New Zealand albino rabbits.[11]

  • Experimental Setup: The reference indicator radioisotope dilution technique is used to measure single-pass pulmonary extraction and metabolism of [14C]-5-HT.

  • Procedure:

    • A bolus containing [14C]-5-HT and a vascular reference indicator is injected into the right atrium.

    • Arterial blood is collected from the carotid artery.

    • The concentrations of [14C]-5-HT and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are measured in the collected blood samples.

  • Drug Intervention: this compound is administered intravenously at varying doses (0.5, 1, and 3 mg/kg) prior to the injection of [14C]-5-HT.[11]

  • Endpoint Analysis: The pulmonary extraction of 5-HT is calculated by comparing the arterial concentration of [14C]-5-HT to the reference indicator.

Signaling Pathways and Molecular Mechanisms

The primary mechanism underlying this compound-induced phospholipidosis is the drug's cationic amphiphilic nature, which leads to its accumulation in lysosomes and subsequent inhibition of phospholipase activity.

G cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) CP_protonated This compound (Protonated) Complex Drug-Phospholipid Complex CP_protonated->Complex Binds to PL Phospholipids PL->Complex Accumulation Phospholipid Accumulation (Lamellar Bodies) PL->Accumulation Leads to PLA Phospholipases PLA->PL Degrades Complex->PLA Inhibits CP This compound (Enters Cell) CP->CP_protonated Trapped by protonation

Caption: Proposed mechanism of this compound-induced phospholipidosis.

The acidic environment of the lysosome protonates the amine group of this compound, trapping the drug within the organelle. The cationic, amphiphilic drug then interacts with anionic phospholipids, forming complexes that are resistant to degradation by lysosomal phospholipases. This inhibition of phospholipid catabolism leads to their accumulation and the formation of characteristic lamellar inclusion bodies.

Experimental Workflows

G cluster_workflow General Workflow for Studying this compound Effects in Rodents cluster_analysis Endpoint Analysis start Animal Acclimatization treatment This compound Administration (e.g., 30 mg/kg/day, IP) start->treatment control Vehicle Control Administration start->control duration Treatment Period (e.g., 1-4 weeks) treatment->duration control->duration sacrifice Euthanasia and Tissue Collection (Lungs, Liver, etc.) duration->sacrifice histology Histopathology & Electron Microscopy sacrifice->histology biochem Biochemical Assays (Phospholipid Content) sacrifice->biochem metabolism Metabolic Studies (e.g., Glucose Metabolism) sacrifice->metabolism

Caption: A generalized experimental workflow for in vivo studies.

Conclusion

Animal models, particularly rodent models, have been indispensable for characterizing the toxicological profile of this compound. The primary and most consistently observed effect is drug-induced phospholipidosis, driven by the drug's physicochemical properties and its interaction with lysosomal function. While a direct link to pulmonary hypertension remains inconclusive in these models, the detailed understanding of this compound-induced phospholipidosis provides a valuable framework for assessing the risk of this class-specific toxicity for other cationic amphiphilic drugs in development. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers investigating the mechanisms of drug-induced cellular injury and for professionals involved in preclinical safety assessment.

References

An In-Depth Technical Guide to Chlorphentermine Hydrochloride: Properties and Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine hydrochloride, a substituted phenethylamine (B48288) and amphetamine derivative, was historically utilized as a short-term appetite suppressant in the management of obesity. This technical guide provides a comprehensive overview of its chemical, physical, and pharmacological properties. It details the compound's mechanism of action as a monoamine releasing agent, its pharmacokinetic profile, and its medicinal uses. Furthermore, this document outlines detailed experimental protocols for its synthesis, analysis, and for studying its pharmacological and toxicological effects. Due to safety concerns, particularly the risk of pulmonary hypertension and cardiac fibrosis, this compound hydrochloride has been withdrawn from many markets. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific aspects of this compound.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of this compound Hydrochloride
PropertyValue
IUPAC Name 1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride[1]
Molecular Formula C₁₀H₁₅Cl₂N[1]
Molecular Weight 220.14 g/mol [1]
CAS Number 151-06-4[1]
Canonical SMILES CC(C)(CC1=CC=C(C=C1)Cl)N.Cl[1]
InChI Key WEJDYJKJPUPMLH-UHFFFAOYSA-N[1]
Table 2: Physical Properties of this compound Hydrochloride
PropertyValue
Physical Form White to off-white powder[2]
Taste Bitter[2]
Odor Odorless[2]
Melting Point 234 °C[2]
Solubility Freely soluble in water and alcohol; sparingly soluble in chloroform; practically insoluble in ether.[2]
pH of 1% Aqueous Solution Approximately 5.5[2]
Stability Stable in light and air[2]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a multi-step process, typically involving the formation of a ketone intermediate followed by reductive amination. A plausible synthetic route is outlined below.

Synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-one (B92321) (Ketone Intermediate)

This intermediate can be synthesized via a Friedel-Crafts acylation reaction.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (B109758) (DCM).

  • Acylium Ion Formation: Cool the suspension in an ice bath and slowly add isobutyryl chloride to the stirred mixture.

  • Electrophilic Aromatic Substitution: Add chlorobenzene (B131634) dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-(4-chlorophenyl)-2-methylpropan-1-one.[3]

Synthesis of this compound via Reductive Amination (Leuckart Reaction)

The ketone intermediate is converted to the primary amine, this compound, using a reductive amination method such as the Leuckart reaction.[4][5][6]

Experimental Protocol:

  • Reaction Mixture: In a round-bottom flask, mix 1-(4-chlorophenyl)-2-methylpropan-1-one with ammonium (B1175870) formate (B1220265) or a mixture of formamide (B127407) and formic acid.[4][5]

  • Heating: Heat the mixture to a high temperature (typically 160-185°C) for several hours.[7] This promotes the formation of the formylamine intermediate.

  • Hydrolysis: After cooling, hydrolyze the intermediate by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to yield the free amine, this compound.[7]

  • Purification: The resulting this compound can be purified by extraction and distillation.

Formation of this compound Hydrochloride Salt
  • Dissolution: Dissolve the purified this compound free base in a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., isopropanol).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound hydrochloride.

Synthesis_Workflow Chlorobenzene Chlorobenzene Friedel_Crafts Friedel-Crafts Acylation Chlorobenzene->Friedel_Crafts Isobutyryl_Chloride Isobutyryl_Chloride Isobutyryl_Chloride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Catalyst Ketone 1-(4-chlorophenyl)-2-methylpropan-1-one Friedel_Crafts->Ketone Leuckart_Reaction Leuckart Reaction Ketone->Leuckart_Reaction Ammonium_Formate Ammonium_Formate Ammonium_Formate->Leuckart_Reaction Chlorphentermine_Base This compound (free base) Leuckart_Reaction->Chlorphentermine_Base Salt_Formation Salt Formation Chlorphentermine_Base->Salt_Formation HCl HCl HCl->Salt_Formation Chlorphentermine_HCl This compound Hydrochloride Salt_Formation->Chlorphentermine_HCl

Synthetic pathway of this compound Hydrochloride.

Pharmacological Properties

Mechanism of Action

This compound hydrochloride is a sympathomimetic amine that primarily acts as a monoamine releasing agent.[8] Its pharmacological effects are mediated through its interaction with monoamine transporters, specifically the serotonin (B10506) transporter (SERT), and to a lesser extent, the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.

The primary mechanism involves the release of serotonin from presynaptic neurons.[8] this compound is a substrate for SERT, and upon transport into the neuron, it disrupts the vesicular storage of serotonin and reverses the direction of SERT, leading to a non-exocytotic release of serotonin into the synaptic cleft.[8] This increase in extracellular serotonin is believed to be the primary mechanism for its appetite-suppressant effects.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Enters cell via SERT Serotonin_Vesicle Serotonin Vesicle This compound->Serotonin_Vesicle Disrupts vesicular storage SERT->this compound Serotonin_Cytosol Cytosolic Serotonin SERT->Serotonin_Cytosol Reverses transport direction VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Serotonin_Vesicle->Serotonin_Cytosol Release into cytosol Serotonin_Synapse Increased Extracellular Serotonin Serotonin_Cytosol->Serotonin_Synapse Efflux via SERT Serotonin_Receptor Postsynaptic Serotonin Receptors Serotonin_Synapse->Serotonin_Receptor Binds to receptors Appetite_Suppression Appetite Suppression Serotonin_Receptor->Appetite_Suppression Downstream signaling

Mechanism of action of this compound.
Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its activity at monoamine transporters.

Table 3: In Vitro Activity of this compound at Monoamine Transporters
ParameterSerotonin (SERT)Dopamine (DAT)Norepinephrine (NET)
EC₅₀ for Release (nM) 30.92650>10,000
IC₅₀ for Reuptake Inhibition (nM) --451

Data from Rothman et al. (1999) as cited in Wikipedia.[8]

Pharmacokinetics
  • Absorption: Well absorbed following oral administration.[2]

  • Metabolism: The metabolic pathways of this compound have not been extensively characterized.

  • Elimination: The elimination half-life is reported to be between 40 hours and 5 days.[8]

Experimental Protocols

In Vitro Monoamine Transporter Release Assay

This protocol is a general method to determine the monoamine-releasing properties of a test compound like this compound.

Experimental Protocol:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET). Culture the cells in appropriate media and conditions.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Loading with Radiolabeled Neurotransmitter: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Load the cells by incubating them with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: After loading, wash the cells multiple times with ice-cold KRH buffer to remove extracellular radiolabel.

  • Initiation of Release: Add KRH buffer containing various concentrations of the test compound (this compound) or a known releasing agent (positive control, e.g., d-amphetamine) to the wells.

  • Incubation: Incubate the plate for a short period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter release.

  • Sample Collection: Collect the supernatant (extracellular medium) from each well, which contains the released radiolabeled neurotransmitter.

  • Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer.

  • Scintillation Counting: Determine the amount of radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of release as (radioactivity in supernatant) / (radioactivity in supernatant + radioactivity in cell lysate) x 100. Plot the percentage of release against the log of the test compound concentration to determine the EC₅₀ value.[3][4][5][9][10]

Experimental_Workflow Cell_Culture 1. Culture HEK293 cells expressing monoamine transporters Cell_Plating 2. Seed cells into 96-well plates Cell_Culture->Cell_Plating Loading 3. Load cells with [³H]-neurotransmitter Cell_Plating->Loading Washing_1 4. Wash to remove extracellular radiolabel Loading->Washing_1 Add_Compound 5. Add this compound or control Washing_1->Add_Compound Incubation 6. Incubate to induce release Add_Compound->Incubation Sample_Collection 7. Collect supernatant (released neurotransmitter) Incubation->Sample_Collection Cell_Lysis 8. Lyse remaining cells Incubation->Cell_Lysis Scintillation_Counting 9. Measure radioactivity in supernatant and lysate Sample_Collection->Scintillation_Counting Cell_Lysis->Scintillation_Counting Data_Analysis 10. Calculate % release and determine EC₅₀ Scintillation_Counting->Data_Analysis

Workflow for in vitro monoamine release assay.
Analytical Methods for Quantification

4.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method can be used for the quantification of this compound hydrochloride in pharmaceutical formulations.

Experimental Protocol (General Method):

  • Chromatographic System: Utilize a liquid chromatograph equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the mobile phase should be optimized for peak shape and retention.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength where this compound hydrochloride has significant absorbance (e.g., around 220-230 nm).

  • Standard Preparation: Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the pharmaceutical formulation in the mobile phase, filter, and dilute as necessary to fall within the concentration range of the standard curve.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Quantification: Determine the concentration of this compound hydrochloride in the sample by comparing its peak area to the calibration curve generated from the standard solutions.[11][12][13][14][15][16]

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive and specific method for the determination of this compound in biological fluids.

Experimental Protocol (General Method):

  • Sample Preparation: Extract this compound from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction. The pH of the sample may need to be adjusted to ensure the analyte is in its free base form for efficient extraction into an organic solvent.

  • Derivatization (Optional): To improve chromatographic properties and sensitivity, the extracted analyte can be derivatized (e.g., with a silylating or acylating agent).

  • GC System: Use a gas chromatograph equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject a small volume of the extracted and derivatized sample into the GC inlet.

  • Temperature Program: Use a temperature program that allows for the separation of this compound from other matrix components.

  • MS System: Couple the GC to a mass spectrometer operating in either full-scan or selected-ion monitoring (SIM) mode. Electron ionization (EI) is a common ionization technique.

  • Quantification: Use an internal standard (e.g., a deuterated analog of this compound) for accurate quantification. Create a calibration curve by analyzing standards of known concentrations.[6][11][17][18][19]

Medicinal Uses and Regulatory Status

This compound hydrochloride was primarily used as a short-term adjunct in the management of exogenous obesity.[9] It was intended for patients with a body mass index (BMI) of 30 kg/m ² or higher, or 27 kg/m ² or higher in the presence of other risk factors.

Due to concerns about its potential to cause pulmonary hypertension and cardiac fibrosis, similar to other serotonergic appetite suppressants like fenfluramine, its use has been largely discontinued (B1498344) in many countries.[2][8] In the United States, this compound is classified as a Schedule III controlled substance, indicating a potential for abuse.[20]

Safety and Toxicology

The primary safety concerns associated with this compound are its cardiovascular and pulmonary toxicity.

Pulmonary Hypertension

Chronic administration of this compound has been shown to induce pulmonary hypertension in animal models. The proposed mechanism involves its prominent serotonergic activity, which can lead to pulmonary vascular remodeling.

Experimental Protocol for Animal Model of Drug-Induced Pulmonary Hypertension:

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Drug Administration: Administer this compound hydrochloride daily via oral gavage or subcutaneous injection for several weeks.

  • Hemodynamic Measurements: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization to assess the development of pulmonary hypertension.

  • Histopathology: Euthanize the animals and collect lung and heart tissues. Perform histological analysis (e.g., hematoxylin (B73222) and eosin, Masson's trichrome staining) to examine pulmonary vascular remodeling, including medial hypertrophy and intimal proliferation of pulmonary arterioles.

  • Right Ventricular Hypertrophy: Assess right ventricular hypertrophy by measuring the ratio of the right ventricular free wall weight to the left ventricular plus septal weight (Fulton's index).[2][21][22][23][24]

Cardiac Fibrosis

Prolonged use of this compound has been associated with cardiac fibrosis.

Experimental Protocol for Histopathological Examination of Cardiac Fibrosis:

  • Tissue Preparation: Following euthanasia of animals from long-term toxicity studies, fix the heart tissue in 10% neutral buffered formalin and embed in paraffin.

  • Staining: Section the heart tissue and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition, which is indicative of fibrosis.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess the extent and distribution of fibrotic tissue in the myocardium.

  • Quantification: The degree of fibrosis can be quantified using image analysis software to measure the area of collagen deposition relative to the total myocardial area.[1][25][26][27]

Conclusion

This compound hydrochloride is a pharmacologically active compound with a well-defined mechanism of action as a serotonin releasing agent. While it demonstrated efficacy as an appetite suppressant, significant safety concerns, particularly its association with pulmonary hypertension and cardiac fibrosis, have led to its withdrawal from clinical use in many regions. This technical guide provides a detailed overview of its properties, synthesis, and experimental evaluation, serving as a valuable resource for the scientific community. Further research into the specific molecular mechanisms underlying its toxicity could provide valuable insights into the safety of serotonergic drugs.

References

Serotonergic Effects of Chlorphentermine in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine, a substituted amphetamine, was initially developed as an anorectic agent. Its mechanism of action, however, extends beyond appetite suppression, exhibiting significant interactions with central serotonergic systems. This technical guide provides an in-depth analysis of the serotonergic effects of this compound in the brain, focusing on its molecular interactions, neurochemical consequences, and the experimental methodologies used for their elucidation. Quantitative data from various studies are summarized to offer a comparative perspective on its potency and selectivity. Detailed experimental protocols for key assays are provided to aid in the design and execution of further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the complex processes involved.

Introduction

This compound is a sympathomimetic amine of the amphetamine class. While structurally related to phentermine, its pharmacological profile is distinct, with a pronounced activity at the serotonin (B10506) transporter (SERT). Understanding the precise serotonergic effects of this compound is crucial for elucidating its therapeutic potential and predicting its side-effect profile. This document serves as a comprehensive resource for researchers, detailing the current knowledge of this compound's interaction with the brain's serotonin system.

Molecular Mechanism of Action

This compound's primary serotonergic effect is mediated through its interaction with the serotonin transporter (SERT). It acts as both a serotonin releasing agent (SRA) and, to a lesser extent, a serotonin reuptake inhibitor.[1] This dual action leads to a significant increase in extracellular serotonin levels in the brain.

Serotonin Release

This compound is a potent serotonin releasing agent.[1] It is a substrate for SERT, meaning it is transported into the presynaptic neuron. This process is thought to induce a reversal of the transporter's function, leading to the non-vesicular release of serotonin from the cytoplasm into the synaptic cleft.

Serotonin Reuptake Inhibition

In addition to promoting release, this compound also inhibits the reuptake of serotonin from the synaptic cleft by blocking SERT. However, its potency as a reuptake inhibitor is considered to be less significant than its releasing activity.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the potency of this compound at monoamine transporters. These values are essential for understanding its selectivity and comparing its activity with other compounds.

Table 1: Monoamine Release Potency of this compound

Monoamine TransporterEC₅₀ (nM)Reference
Serotonin (SERT)30.9[1]
Norepinephrine (NET)>10,000[1]
Dopamine (B1211576) (DAT)2,650[1]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Monoamine Transporter Binding and Reuptake Inhibition of this compound

Monoamine TransporterIC₅₀ (nM)Reference
Norepinephrine (NET) Reuptake Inhibition451[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Effects on Brain Neurochemistry

In vivo studies have demonstrated that this compound administration leads to a robust and dose-dependent increase in extracellular serotonin levels in the brain.[1] At higher doses, it has also been shown to increase dopamine levels.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the serotonergic effects of this compound.

Radioligand Binding Assay for Serotonin Transporter

This protocol is used to determine the binding affinity (Kᵢ) of this compound for the serotonin transporter.

Objective: To quantify the affinity of a test compound (this compound) for the serotonin transporter (SERT) using a competitive radioligand binding assay.

Materials:

  • Radioligand: [³H]citalopram or another suitable SERT-selective radioligand.

  • Test Compound: this compound hydrochloride.

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., striatum or cortex) or cells expressing human SERT.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine (B1211875) or paroxetine).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or near its Kd value).

    • A range of concentrations of the test compound (this compound).

    • For non-specific binding wells, add a saturating concentration of the non-specific control drug.

    • For total binding wells, add assay buffer instead of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Serotonin Release

This protocol is used to measure changes in extracellular serotonin levels in the brain of a freely moving animal following this compound administration.[2]

Objective: To measure the effect of this compound on extracellular serotonin concentrations in a specific brain region (e.g., striatum, prefrontal cortex) of a conscious rat.

Materials:

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Microdialysis Probes: With a suitable molecular weight cut-off (e.g., 20 kDa).

  • Stereotaxic Apparatus.

  • Surgical Tools.

  • Perfusion Pump.

  • Fraction Collector.

  • Artificial Cerebrospinal Fluid (aCSF): Containing appropriate ion concentrations.

  • This compound Solution: For systemic administration (e.g., intraperitoneal injection).

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 60-90 minutes.

  • Drug Administration: Administer this compound to the animal via the desired route (e.g., i.p. injection).

  • Post-treatment Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period (e.g., 3-4 hours) after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for serotonin content using HPLC-ECD.

  • Data Analysis:

    • Quantify the serotonin concentration in each sample by comparing the peak height or area to a standard curve.

    • Express the post-treatment serotonin levels as a percentage of the average baseline concentration for each animal.

    • Perform statistical analysis to determine the significance of the changes in serotonin levels over time.

Neurotransmitter Release Assay in Brain Synaptosomes

This protocol is used to directly measure the ability of this compound to induce the release of serotonin from isolated nerve terminals (synaptosomes).

Objective: To determine if this compound acts as a serotonin-releasing agent using isolated rat brain synaptosomes.

Materials:

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Synaptosome Preparation: From a specific brain region (e.g., hippocampus or striatum).

  • Radiolabeled Serotonin: [³H]5-HT.

  • Superfusion System.

  • Krebs-Ringer Bicarbonate Buffer (KRB): Gassed with 95% O₂/5% CO₂.

  • This compound Solutions: At various concentrations.

  • Potassium Chloride (KCl) Solution: High concentration (e.g., 30 mM) to induce depolarization-dependent release (positive control).

  • Scintillation Counter.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in sucrose (B13894) buffer and prepare synaptosomes using differential centrifugation.

  • Loading with [³H]5-HT: Incubate the synaptosomes with [³H]5-HT to allow for uptake into the nerve terminals.

  • Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with KRB at a constant flow rate.

  • Fraction Collection: Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

  • Baseline Release: Collect several baseline fractions to establish the spontaneous outflow of [³H]5-HT.

  • Drug Application: Switch the perfusion medium to one containing a specific concentration of this compound and continue collecting fractions.

  • Stimulated Release (Positive Control): At the end of the experiment, switch to a buffer containing high KCl to induce vesicular release and confirm synaptosome viability.

  • Radioactivity Measurement: Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using a scintillation counter.

  • Data Analysis:

    • Calculate the fractional release of [³H]5-HT for each fraction (radioactivity in the fraction as a percentage of the total radioactivity in the synaptosomes at that time).

    • Plot the fractional release against time.

    • Quantify the effect of this compound by calculating the area under the curve or the peak release above baseline.

    • Compare the release induced by this compound to the spontaneous release and the KCl-evoked release.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the serotonergic effects of this compound.

Signaling Pathway of this compound at the Serotonergic Synapse

Chlorphentermine_Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Serotonin Vesicle serotonin_cyto Cytoplasmic Serotonin vesicle->serotonin_cyto sert SERT serotonin_cyto->sert Efflux (Induced) sert->serotonin_cyto Reuptake (Inhibited) serotonin_synapse Extracellular Serotonin sert->serotonin_synapse Release chlorphentermine_in This compound chlorphentermine_in->sert Enters via SERT receptor 5-HT Receptors serotonin_synapse->receptor Binds signal Postsynaptic Signaling receptor->signal

Caption: this compound's action at the serotonergic synapse.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Recovery Period (Several Days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin This compound Administration baseline->drug_admin post_drug Post-treatment Sample Collection drug_admin->post_drug hplc HPLC-ECD Analysis of Dialysate post_drug->hplc quantification Quantification of Serotonin hplc->quantification data_analysis Data Analysis: % Change from Baseline quantification->data_analysis

Caption: Workflow for an in vivo microdialysis study.

Logical Relationship of this compound's Dual Action

Dual_Action_Logic This compound This compound sert_interaction Interacts with Serotonin Transporter (SERT) This compound->sert_interaction action1 Acts as a SERT Substrate sert_interaction->action1 action2 Blocks SERT sert_interaction->action2 consequence1 Induces SERT-mediated Serotonin Efflux (Release) action1->consequence1 consequence2 Inhibits Serotonin Reuptake action2->consequence2 outcome Increased Extracellular Serotonin Concentration consequence1->outcome consequence2->outcome

Caption: The dual mechanism of this compound's serotonergic action.

Conclusion

This compound exerts a potent and selective effect on the brain's serotonin system, primarily by acting as a serotonin releasing agent via the serotonin transporter. The quantitative data highlight its preference for SERT over other monoamine transporters. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced serotonergic effects of this and related compounds. The visualizations aim to simplify the complex interactions and experimental procedures, fostering a clearer understanding of this compound's neuropharmacology. This comprehensive guide serves as a valuable resource for the scientific community engaged in neuropsychopharmacology and drug development.

References

A Comparative Analysis of the Neurotoxic Profiles of Chlorphentermine and para-Chloroamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the neurotoxic profiles of two structurally related substituted amphetamines: chlorphentermine and para-chloroamphetamine (PCA). While both compounds are potent serotonin (B10506) (5-HT) releasing agents, their long-term effects on the central nervous system diverge significantly. PCA is a well-established serotonergic neurotoxin, inducing long-lasting depletion of 5-HT and damage to 5-HT neurons. In contrast, available evidence suggests that this compound, a selective serotonin releasing agent, is largely devoid of neurotoxic effects. This guide synthesizes the current understanding of the mechanisms of action, quantitative neurochemical effects, and relevant experimental methodologies to assess the neurotoxicity of these compounds. Detailed experimental protocols, comparative data tables, and signaling pathway diagrams are provided to serve as a resource for researchers in neuroscience and drug development.

Introduction

Substituted amphetamines are a class of psychoactive compounds with diverse pharmacological effects, primarily mediated through their interaction with monoamine transporters. Among these, this compound and para-chloroamphetamine (PCA) share a close structural relationship but exhibit markedly different neurotoxic profiles. PCA is a potent serotonin-norepinephrine-doping releasing agent that is widely used in preclinical research as a tool to induce selective and long-lasting serotonergic deficits[1][2]. Its neurotoxic properties, however, have precluded its clinical use[3].

This compound, in contrast, is characterized as a selective serotonin releasing agent (SSRA) and has been investigated for its anorectic properties[4]. Preliminary evidence suggests that this compound does not share the neurotoxic liability of PCA, making it a subject of interest for understanding the structural determinants of amphetamine-induced neurotoxicity[4]. This guide aims to provide a detailed technical comparison of the neurotoxic effects of these two compounds, focusing on their mechanisms, quantitative effects on neurotransmitter systems, and the experimental methods used for their assessment.

Mechanisms of Action and Neurotoxicity

This compound: A Selective Serotonin Releasing Agent

This compound primarily acts as a substrate for the serotonin transporter (SERT), leading to the non-vesicular release of serotonin from the presynaptic terminal into the synaptic cleft[4]. This action is responsible for its acute pharmacological effects. The available, albeit limited, evidence from animal studies suggests that this compound does not cause long-term depletion of serotonin or damage to serotonergic neurons, indicating a lack of significant neurotoxicity[4]. The precise molecular mechanisms underlying this apparent lack of neurotoxicity, in contrast to its close analog PCA, are not fully elucidated but may relate to its selectivity for the serotonin system and potentially different metabolic pathways.

para-Chloroamphetamine (PCA): A Serotonergic Neurotoxin

PCA is a potent releaser of serotonin, dopamine (B1211576), and norepinephrine[1][2]. Its neurotoxicity is primarily directed towards serotonergic neurons and is characterized by long-term depletion of 5-HT, its metabolite 5-hydroxyindoleacetic acid (5-HIAA), and a reduction in the number of serotonin transporters and tryptophan hydroxylase activity[3].

The mechanism of PCA-induced neurotoxicity is multifaceted and not entirely understood, but several key factors have been identified:

  • Uptake via SERT: The entry of PCA into serotonergic neurons via the serotonin transporter is a prerequisite for its neurotoxic effects[1].

  • Involvement of Dopamine: PCA also potently releases dopamine, and evidence suggests that the dopaminergic system plays a crucial role in mediating PCA's neurotoxic effects on serotonin neurons[5]. The interaction between the serotonin and dopamine systems appears to be a critical component of the neurotoxic cascade.

  • Metabolic Activation: It is hypothesized that a reactive metabolite of PCA, formed through oxidative metabolism, may be responsible for the observed neurotoxicity[6].

  • Oxidative Stress: The excessive release of monoamines and the subsequent metabolic processes can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage[7][8].

Quantitative Comparison of Neurochemical Effects

The following tables summarize the quantitative data on the effects of this compound and PCA on brain monoamine levels.

Table 1: Effects of this compound on Brain Monoamine Levels

SpeciesBrain RegionDoseTime Point% Change in 5-HT% Change in DAReference
RatWhole Brain30 mg/kg2 hours↑ (acute release)No significant change[4]
RatWhole BrainMultiple dosesLong-termNo significant changeNo significant change[4]

Note: Quantitative long-term neurotoxicity data for this compound is limited in the public domain. The table reflects the current understanding of its acute effects and the general consensus on its lack of long-term neurotoxicity.

Table 2: Effects of para-Chloroamphetamine (PCA) on Brain Serotonin Levels

SpeciesBrain RegionDoseTime Point% Decrease in 5-HTReference
RatWhole Brain10 mg/kg1 week~50%[9]
RatStriatum10 mg/kg1 week~60%[5]
RatHippocampus10 mg/kg1 week~70%[5]
RatCortex10 mg/kg1 week~65%[5]
RatWhole Brain10 mg/kg38 days41%[3]

Experimental Protocols

The assessment of amphetamine-induced neurotoxicity involves a combination of neurochemical and histological techniques.

Neurochemical Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

Objective: To quantify the levels of monoamines (serotonin, dopamine) and their metabolites in brain tissue.

Protocol Outline:

  • Tissue Preparation:

    • Animals (typically rats or mice) are administered the test compound (this compound or PCA) or vehicle.

    • At specified time points, animals are euthanized, and brains are rapidly dissected on ice.

    • Specific brain regions (e.g., striatum, hippocampus, cortex) are isolated and weighed.

    • Tissue is homogenized in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.

    • Homogenates are centrifuged at high speed (e.g., 10,000 x g) at 4°C.

    • The supernatant is collected and filtered.

  • HPLC-ECD Analysis:

    • An aliquot of the filtered supernatant is injected into an HPLC system equipped with a reverse-phase C18 column.

    • The mobile phase composition is optimized for the separation of the monoamines of interest. A common mobile phase consists of a phosphate/citrate buffer, methanol, and an ion-pairing agent.

    • An electrochemical detector is used to measure the oxidation of the eluting monoamines. The applied potential is set to optimize the signal-to-noise ratio for each compound.

    • Standard curves are generated using known concentrations of each monoamine and metabolite to quantify their levels in the tissue samples.

    • Data are typically expressed as ng/mg of tissue.

Histological Analysis of Neuronal Degeneration

Objective: To identify degenerating neurons.

Protocol Outline:

  • Tissue Preparation:

    • Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Brains are removed and post-fixed in the same fixative.

    • Brains are cryoprotected in a sucrose (B13894) solution.

    • Frozen sections (e.g., 40 µm) are cut on a cryostat or sliding microtome.

  • Staining Procedure:

    • Sections are mounted on gelatin-coated slides.

    • Slides are immersed in a basic alcohol solution (e.g., 1% sodium hydroxide (B78521) in 80% ethanol) for 5 minutes.

    • Rinse in 70% ethanol (B145695) for 2 minutes, followed by distilled water for 2 minutes.

    • Incubate in a 0.06% potassium permanganate (B83412) solution for 10 minutes to reduce background staining.

    • Rinse in distilled water for 2 minutes.

    • Incubate in a 0.0004% Fluoro-Jade B staining solution in 0.1% acetic acid for 20 minutes.

    • Rinse with three changes of distilled water.

    • Dry the slides, clear with xylene, and coverslip with a non-aqueous mounting medium.

    • Visualize under a fluorescence microscope with a blue excitation filter.

Objective: To detect DNA fragmentation, a hallmark of apoptosis.

Protocol Outline:

  • Tissue Preparation:

    • Follow the same tissue preparation steps as for Fluoro-Jade B staining (fixation and sectioning).

  • Staining Procedure:

    • Sections are permeabilized with a detergent (e.g., Triton X-100) or proteinase K.

    • Incubate sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • If using BrdUTP, follow with an incubation with an anti-BrdU antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

    • Counterstain with a nuclear stain (e.g., DAPI or Hoechst) to visualize all cell nuclei.

    • Wash, mount, and visualize under a fluorescence or light microscope.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for PCA-Induced Neurotoxicity

PCA_Neurotoxicity cluster_neuron Serotonergic Neuron PCA_ext Extracellular PCA SERT SERT PCA_ext->SERT Uptake PCA_int Intracellular PCA SERT->PCA_int DA_release Dopamine Release (from adjacent terminals) PCA_int->DA_release Potentiates Metabolite Toxic Metabolite Formation PCA_int->Metabolite ROS Reactive Oxygen Species (ROS) DA_release->ROS Auto-oxidation Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Metabolite->ROS Apoptosis Apoptotic Cascade Mito_dys->Apoptosis Degeneration Neuronal Degeneration Apoptosis->Degeneration

Caption: Proposed signaling pathway for PCA-induced serotonergic neurotoxicity.

Experimental Workflow for Comparative Neurotoxicity Assessment

Neurotoxicity_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis animal_model Animal Model (e.g., Sprague-Dawley Rats) dosing Drug Administration (this compound vs. PCA vs. Vehicle) animal_model->dosing behavior Behavioral Assessment (Optional) dosing->behavior euthanasia Euthanasia & Tissue Collection (Acute & Long-term Time Points) dosing->euthanasia behavior->euthanasia hplc Neurochemical Analysis (HPLC-ECD for 5-HT, DA, etc.) euthanasia->hplc histo Histological Analysis (Fluoro-Jade B, TUNEL, etc.) euthanasia->histo data_analysis Data Analysis & Comparison hplc->data_analysis histo->data_analysis conclusion Conclusion on Comparative Neurotoxicity data_analysis->conclusion

Caption: Experimental workflow for comparative neurotoxicity assessment.

Discussion and Future Directions

The stark contrast in the neurotoxic profiles of this compound and para-chloroamphetamine highlights the critical role of subtle structural modifications in determining the long-term safety of substituted amphetamines. While PCA serves as a valuable tool for modeling serotonergic neurodegeneration, its clinical application is untenable. This compound's apparent lack of neurotoxicity, coupled with its potent serotonin-releasing properties, warrants further investigation.

Future research should focus on conducting comprehensive, long-term neurotoxicity studies of this compound using a battery of neurochemical and histological techniques to definitively confirm its safety profile. Elucidating the metabolic pathways of both compounds and identifying the specific metabolites responsible for PCA's toxicity will be crucial for designing safer serotonergic agents. Furthermore, a deeper understanding of the interplay between the serotonin and dopamine systems in mediating amphetamine-induced neurotoxicity is essential for the development of novel therapeutics with improved safety profiles.

Conclusion

This technical guide provides a detailed comparison of the neurotoxicity of this compound and para-chloroamphetamine. PCA is a well-documented serotonergic neurotoxin, and its mechanisms involve uptake via SERT, interaction with the dopamine system, and likely the formation of toxic metabolites leading to oxidative stress and neuronal apoptosis. In contrast, this compound is a selective serotonin releasing agent that appears to be devoid of significant neurotoxic effects. The provided data, protocols, and diagrams serve as a valuable resource for researchers investigating the neuropharmacology and toxicology of substituted amphetamines, with the ultimate goal of developing safer and more effective therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Chlorphentermine. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of key properties are also included, alongside visualizations of experimental workflows and the compound's primary signaling pathway.

Core Physicochemical Data

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are crucial for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-2-methylpropan-2-amine[1]
Molecular Formula C₁₀H₁₄ClN[1]
Molecular Weight 183.68 g/mol [1]
CAS Number 461-78-9[1]
Appearance Liquid[1]
Boiling Point 100-102 °C at 2.00 mm Hg[1]
logP (Octanol-Water Partition Coefficient) 2.6[1]
pKa No experimentally determined value found in the literature. The pKa of the structurally similar compound Phentermine is 9.84.[2]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN・HCl
Molecular Weight 220.14 g/mol [3]
CAS Number 151-06-4
Appearance White to off-white powder, odorless with a bitter taste.[1]
Melting Point 234 °C[1]
Solubility Freely soluble in water and alcohol; sparingly soluble in chloroform; practically insoluble in ether. Soluble to 100 mM in water and DMSO.[1]
pH of 1% Aqueous Solution Approximately 5.5[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound are outlined below.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values. Potentiometric titration is a common and accurate method for its determination.[4][5]

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.[4][6]

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (this compound hydrochloride) of a known concentration (e.g., 1 mM) in purified water.

    • Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).

    • Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength.[5][7]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[5][7]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

    • Add the KCl solution to maintain constant ionic strength.

    • Immerse the calibrated pH electrode into the solution.

    • To ensure an inert atmosphere, purge the solution with nitrogen gas to remove dissolved carbon dioxide.[5][7]

    • For a basic compound like this compound, first, acidify the solution to a low pH (e.g., 1.8-2.0) with 0.1 M HCl.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a high value (e.g., 12-12.5).[7]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve.

    • Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

    • Perform the titration in triplicate to ensure reproducibility.[7]

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare 1 mM Sample Solution prep_titrant Prepare 0.1 M NaOH & HCl prep_kcl Prepare 0.15 M KCl Solution calibrate Calibrate pH Meter (pH 4, 7, 10) start Start add_sample 20 mL Sample + KCl to Vessel start->add_sample purge Purge with N₂ add_sample->purge acidify Acidify to pH ~2 with 0.1 M HCl purge->acidify titrate Titrate with 0.1 M NaOH acidify->titrate record Record pH vs. Volume Added titrate->record end End at pH ~12 record->end plot Plot pH vs. Volume end->plot derivative Calculate 1st/2nd Derivative plot->derivative determine_pka Determine pKa at Half-Equivalence Point derivative->determine_pka repeat Repeat 3x for Reproducibility determine_pka->repeat

Workflow for pKa Determination by Potentiometric Titration.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.[8][9]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.[10]

Detailed Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the aqueous phase. The concentration should be such that it can be accurately measured by the chosen analytical method (e.g., HPLC-UV).

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase containing the compound.

    • Shake the vessel vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning of the compound.

    • Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate phase separation.[10]

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is then calculated as the base-10 logarithm of P.

The melting point is the temperature at which a solid substance changes to a liquid. It is a useful indicator of the purity of a crystalline compound.[11]

Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded.[11]

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample (this compound hydrochloride) is completely dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.[12][13]

  • Packing the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[12][13]

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.[12][13]

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[12][13]

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last of the solid melts completely.

    • The melting point is reported as the range between these two temperatures. For a pure substance, this range is typically narrow (0.5-1.0 °C).[11]

Mechanism of Action and Signaling Pathway

This compound functions as a selective serotonin-releasing agent (SSRA).[14] Its primary mechanism of action is to induce the release of serotonin (B10506) from presynaptic neurons into the synaptic cleft.[14] This is in contrast to selective serotonin reuptake inhibitors (SSRIs), which block the reabsorption of serotonin.

The increased concentration of serotonin in the synapse leads to enhanced activation of postsynaptic serotonin receptors, which is believed to be the basis for its anorectic effects. The key molecular target of this compound is the serotonin transporter (SERT). By interacting with SERT, it is thought to reverse its normal function, causing it to transport serotonin out of the neuron instead of into it.

signaling_pathway_this compound cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound sert Serotonin Transporter (SERT) This compound->sert interacts with (reverses function) serotonin_synapse Serotonin (5-HT) sert->serotonin_synapse induces release vesicle Synaptic Vesicle (contains Serotonin) serotonin_pre Serotonin (5-HT) vesicle->serotonin_pre basal release serotonin_pre->sert normal reuptake (inhibited/reversed) receptor Postsynaptic Serotonin Receptor serotonin_synapse->receptor binds to signal Downstream Signaling Cascade receptor->signal effect Anorectic Effect signal->effect

Mechanism of Action of this compound as an SSRA.

References

The Impact of Chlorphentermine on Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine, a sympathomimetic amine, exerts significant effects on the monoamine transport system, which is integral to the regulation of neurotransmitter signaling in the central nervous system. This technical guide provides a comprehensive overview of the interaction between this compound and the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. It consolidates quantitative data on binding affinities and functional outcomes, details the experimental methodologies used to derive these findings, and visualizes the underlying molecular and experimental frameworks. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Monoamine transporters are critical regulatory proteins that control the concentration and duration of monoamines—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—in the synaptic cleft.[1] By reuptaking these neurotransmitters into the presynaptic neuron, they play a pivotal role in terminating neuronal signals.[2] Consequently, these transporters are key targets for a wide array of therapeutic agents, including antidepressants and psychostimulants.[1] this compound's interaction with these transporters underlies its pharmacological effects and potential side effects. Understanding the nuances of this interaction is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

The following tables summarize the quantitative data from in vitro studies, offering a comparative look at this compound's potency and activity at SERT, DAT, and NET.

Table 1: Binding Affinity and Uptake Inhibition of this compound at Monoamine Transporters

TransporterParameterValue (nM)Species/SystemReference
SERT Kd15.2Human[3]
Ki (for [3H]5-HT uptake)1244Rat Brain[4][5]
IC50 (for 5-HT re-uptake)89Not Specified[6]
DAT Kd1060Human[3]
NET Kd1440Human[3]

Table 2: Functional Characterization of this compound at Monoamine Transporters

TransporterActivity ProfileEvidenceReference
SERT Substrate (Releaser)High binding-to-uptake ratio[4][5]
DAT Uptake InhibitorBinding-to-uptake ratio consistent with inhibition[4]

Mechanism of Action

This compound exhibits a distinct profile of activity at the different monoamine transporters. It is characterized as a substrate for the serotonin transporter (SERT), meaning it is transported into the presynaptic neuron by SERT.[4][5] This process can lead to a reversal of the transporter's function, causing the efflux of serotonin from the neuron into the synaptic cleft, a mechanism known as serotonin release.[5][7] This is in contrast to typical reuptake inhibitors which simply block the transporter.

At the dopamine transporter (DAT), this compound acts as an uptake inhibitor, preventing the reuptake of dopamine from the synapse.[4] Its affinity for DAT and the norepinephrine transporter (NET) is considerably weaker than for SERT.[3] In vivo studies have shown that this compound can increase extracellular dopamine levels in brain regions like the neostriatum and nucleus accumbens.[8] Furthermore, this compound has been shown to inhibit monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters.[9] Specifically, it acts as a mixed-type inhibitor of MAO-A, the form that primarily metabolizes serotonin and norepinephrine.[9]

The following diagram illustrates the proposed mechanism of action of this compound at a serotonergic synapse.

Mechanism of this compound at the Serotonin Transporter cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Binds & is transported MAO MAO This compound->MAO Inhibits 5-HT_intra 5-HT SERT->5-HT_intra Induces Efflux (Release) Vesicle 5-HT Vesicle Vesicle->5-HT_intra Stores 5-HT 5-HT_intra->MAO Metabolism 5-HT_synapse 5-HT 5-HT_intra->5-HT_synapse Release via SERT 5-HT_synapse->SERT Reuptake (Inhibited) 5-HT_Receptor 5-HT Receptor 5-HT_synapse->5-HT_Receptor Binds

This compound's action at the serotonergic synapse.

Experimental Protocols

The characterization of this compound's effects on monoamine transporters relies on established in vitro assays. The following sections detail the methodologies for radioligand binding and neurotransmitter uptake assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to a specific transporter.[2] The principle involves a competitive binding reaction between a radiolabeled ligand with known affinity for the transporter and the test compound (this compound).

Materials:

  • Cell membranes or synaptosomes expressing the target transporter (DAT, NET, or SERT).[10]

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[2]

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Krebs-phosphate buffer).[10]

  • Scintillation fluid and a scintillation counter.[2]

Procedure:

  • Incubation: Cell membranes or synaptosomes are incubated with the radiolabeled ligand and varying concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.[10]

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[2]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[2]

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand binding assay.

Radioligand Binding Assay Workflow Start Start Prepare_membranes Prepare Transporter-Expressing Cell Membranes/Synaptosomes Start->Prepare_membranes Incubate Incubate with Radioligand and this compound Prepare_membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for a typical radioligand binding assay.
Neurotransmitter Uptake/Release Assays

These functional assays measure the ability of a compound to either inhibit the uptake of a radiolabeled neurotransmitter or to induce its release from presynaptic terminals (synaptosomes) or cells expressing the transporter.[10][11]

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., rat caudate for DAT assays, whole brain minus cerebellum and caudate for NET and SERT assays).[10][11]

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]5-HT).[10]

  • Test compound (this compound) at various concentrations.

  • Krebs-phosphate buffer.[10]

  • Whatman GF/B filters and a vacuum filtration system.[10]

  • Scintillation fluid and a scintillation counter.[10]

Procedure for Uptake Inhibition Assay:

  • Preparation: Synaptosomes are prepared and suspended in buffer.[10]

  • Initiation: The uptake reaction is initiated by adding the synaptosome suspension to a buffer containing the radiolabeled neurotransmitter and varying concentrations of this compound.[10]

  • Incubation: The mixture is incubated for a short period at 37°C to allow for neurotransmitter uptake.

  • Termination: The uptake is rapidly terminated by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer.[10]

  • Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured by scintillation counting.[10]

  • Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake. The IC50 for uptake inhibition is then determined.

Procedure for Release Assay:

  • Preloading: Synaptosomes are preloaded with the radiolabeled neurotransmitter by incubating them in a buffer containing the radiolabel.[11]

  • Initiation of Release: The release assay is initiated by adding the preloaded synaptosomes to a buffer containing varying concentrations of this compound.[11]

  • Termination: The release is terminated by vacuum filtration.[11]

  • Quantification: The amount of radioactivity remaining in the synaptosomes is quantified.[11]

  • Data Analysis: The amount of released radioactivity is calculated and used to determine the EC50 for release.

The following diagram illustrates the workflow for a neurotransmitter uptake inhibition assay.

Neurotransmitter Uptake Inhibition Assay Workflow Start Start Prepare_synaptosomes Prepare Synaptosomes Start->Prepare_synaptosomes Incubate Incubate with Radiolabeled Neurotransmitter and this compound Prepare_synaptosomes->Incubate Terminate Terminate Uptake by Filtration Incubate->Terminate Wash Wash Synaptosomes Terminate->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 for Uptake Inhibition Count->Analyze End End Analyze->End

Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

This compound demonstrates a complex pharmacological profile with a notable preference for the serotonin transporter, where it acts as a substrate to induce serotonin release. Its activity at the dopamine and norepinephrine transporters is primarily inhibitory and of lower potency. The additional inhibition of monoamine oxidase contributes to its overall effect on monoamine neurotransmission. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential and risks associated with this compound and related compounds. A thorough understanding of these interactions at the molecular level is paramount for the rational design of future drugs targeting the monoamine transport system.

References

Methodological & Application

Application Notes and Protocols for Chlorphentermine Dosage Calculation in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphentermine, a sympathomimetic amine, has been investigated for its effects as an appetite suppressant. This document provides detailed application notes and protocols for the calculation and administration of this compound in rat studies, intended for use by researchers, scientists, and drug development professionals. The following sections include quantitative data on dosage and effects, detailed experimental protocols for oral administration and Human Equivalent Dose (HED) calculation, and visualizations of the experimental workflow and a relevant signaling pathway.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound and their observed effects in rat studies. It is crucial to note that a definitive oral LD50 has not been consistently reported in the reviewed literature. The provided data should be used as a guide for dose selection, and initial studies should include a dose-ranging phase to determine the optimal and safe dose for the specific experimental conditions.

Dosage (mg/kg) Route of Administration Observed Effects in Rats Study Reference
20Not SpecifiedPreliminary evidence suggests it may not be neurotoxic at this dose.[1]
30Intraperitoneal (i.p.)Decreased food intake and body weight gain during the first week of treatment.[2]
30Oral (in pregnant dams)Resulted in phospholipidosis in the lungs of the dams and high mortality (83%) in neonates.[3]
50Intraperitoneal (i.p.)Caused striking pathological changes in the lungs after 50 days of administration.[4]

Experimental Protocols

Protocol for Oral Gavage Administration of this compound in Rats

This protocol outlines the procedure for the safe preparation and administration of this compound to rats via oral gavage.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.9% saline)

  • Appropriately sized gavage needles (16-18 gauge, 2-3 inches for adult rats)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Dose Calculation:

    • Weigh each rat accurately before dosing.

    • Calculate the required volume of the this compound solution to administer based on the desired dose (mg/kg) and the concentration of the solution (mg/mL). The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.

  • Preparation of Dosing Solution:

    • Prepare the this compound solution in a suitable vehicle at a known concentration. Ensure the solution is homogenous.

    • For example, to prepare a 5 mg/mL solution, dissolve 50 mg of this compound hydrochloride in 10 mL of the vehicle.

  • Animal Restraint:

    • Properly restrain the rat to ensure its safety and the administrator's. Gently but firmly grasp the rat at the nape of the neck.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube.

    • CRITICAL: If any resistance is met, do not force the needle. Withdraw and attempt re-insertion.

  • Administration:

    • Once the needle is correctly placed, slowly administer the calculated volume of the this compound solution.

    • Administer the substance slowly over 2-3 seconds for aqueous solutions.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any immediate adverse reactions for at least 10-15 minutes.

    • Continue to monitor the animals daily for any signs of toxicity, changes in behavior, food and water intake, and body weight.

Protocol for Human Equivalent Dose (HED) Calculation

This protocol provides a method for estimating the Human Equivalent Dose (HED) from a known rat dose, based on body surface area (BSA) normalization as recommended by the U.S. Food and Drug Administration (FDA).

Formula:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

Where:

  • Animal Km (for rat): 6

  • Human Km: 37

Procedure:

  • Determine the Rat Dose: Identify the effective or no-observed-adverse-effect-level (NOAEL) dose in your rat study (in mg/kg).

  • Apply the Conversion Factor: To convert the rat dose to the HED, you can either divide the rat dose by 6.2 (37/6) or multiply it by 0.162 (6/37).

Example Calculation:

If the effective dose of this compound in a rat study is determined to be 10 mg/kg:

HED (mg/kg) = 10 mg/kg × (6 / 37) ≈ 1.62 mg/kg

or

HED (mg/kg) = 10 mg/kg / 6.2 ≈ 1.61 mg/kg

Visualizations

Experimental Workflow for a Rat Study

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase A Acclimatization of Rats (min. 1 week) B Baseline Measurements (Body weight, food/water intake) A->B C Randomization into Treatment Groups B->C D This compound Administration (Oral Gavage) C->D E Daily Monitoring (Clinical signs, behavior) D->E F Weekly Measurements (Body weight, food/water intake) E->F G Terminal Procedures (e.g., blood collection, tissue harvesting) F->G H Data Analysis G->H I Reporting H->I

Caption: Experimental workflow for a typical in vivo rat study involving this compound administration.

Sympathomimetic Amine Signaling Pathway

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits uptake into vesicles NET NET This compound->NET Inhibits reuptake DAT DAT This compound->DAT Inhibits reuptake SERT SERT This compound->SERT Inhibits reuptake Vesicle Synaptic Vesicle (NE, DA, 5-HT) NE Norepinephrine (NE) Vesicle->NE Release DA Dopamine (DA) Vesicle->DA Release SER Serotonin (5-HT) Vesicle->SER Release AdrenergicReceptor Adrenergic Receptors NE->AdrenergicReceptor DopamineReceptor Dopamine Receptors DA->DopamineReceptor SerotoninReceptor Serotonin Receptors SER->SerotoninReceptor Response Postsynaptic Response (e.g., appetite suppression) AdrenergicReceptor->Response DopamineReceptor->Response SerotoninReceptor->Response

References

Application Notes and Protocols for In Vivo Administration of Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for Chlorphentermine, a serotonin-releasing agent. The following sections detail experimental protocols and summarize quantitative data from available studies. This document is intended to serve as a practical guide for the safe and effective use of this compound in preclinical research settings.

Introduction

This compound is a sympathomimetic amine that functions as a selective serotonin-releasing agent (SSRA).[1][2] It has been investigated for its effects on appetite and has been shown to elevate extracellular serotonin (B10506) levels in the brain.[2][3] This document outlines established and potential in vivo administration routes for this compound in animal models, primarily focusing on rats and mice.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vivo administration of this compound in animal models. Due to the limited number of publicly available studies with detailed protocols, some parameters are based on general guidelines for rodent drug administration.[4][5][6][7][8][9][10][11][12][13]

Table 1: Reported In Vivo Administration Data for this compound

SpeciesRoute of AdministrationDosageVehicleFrequencyStudy Focus
RatIntraperitoneal (IP)30 mg/kgNot Specified5 days/week for 1-2 weeksPulmonary Metabolism
RatSystemic (unspecified)1 mg/kgNot SpecifiedSingle doseNeurochemical Effects[3]
MouseOral (gavage)120 mg/kgWaterDaily for 2 weeksToxicity Study[14]

Table 2: General Guidelines for Administration Volumes in Rodents[4][6][8][10][11]

Route of AdministrationMouse (25-30g)Rat (200-250g)
Oral (gavage)0.25 - 0.5 mL2 - 5 mL
Intravenous (IV)0.1 - 0.2 mL0.5 - 1 mL
Intraperitoneal (IP)0.25 - 0.5 mL2 - 2.5 mL
Subcutaneous (SC)0.2 - 0.3 mL1 - 2 mL

Experimental Protocols

The following are detailed protocols for various routes of in vivo administration of this compound. These protocols are based on a combination of specific information from this compound studies where available and established best practices for drug administration in rodents.[4][5][6][7][8][9][10][11][12][13][15][16][17][18][19][20][21]

Oral Administration (Gavage)

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.9% saline)

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)[10][22]

  • Syringes (1-3 mL)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Protocol:

  • Preparation:

    • Accurately weigh the animal to calculate the correct dose volume.

    • Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the solution is fully dissolved and at room temperature.

    • Draw the calculated volume into the syringe fitted with the gavage needle.

  • Restraint:

    • Mouse: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

    • Rat: Securely hold the rat by wrapping your hand around the upper torso, using your thumb and forefinger to gently close around the jaw.

  • Administration:

    • With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8][22]

    • The animal should swallow the tube as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Once the needle is in the esophagus, slowly depress the syringe plunger to administer the solution.

    • Gently withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 15-30 minutes.

Intravenous (IV) Administration

Objective: To introduce this compound directly into the systemic circulation for rapid effect.

Materials:

  • This compound hydrochloride

  • Sterile vehicle (e.g., 0.9% saline)

  • Appropriately sized needles (e.g., 27-30 gauge for tail vein injection)

  • Syringes (e.g., 1 mL insulin (B600854) syringes)

  • Restraining device (for conscious injections) or anesthesia

  • Heat lamp or warming pad to dilate the tail vein

  • 70% ethanol for disinfection

Protocol:

  • Preparation:

    • Prepare a sterile solution of this compound in saline. Filter sterilization is recommended.

    • Warm the animal's tail using a heat lamp or warming pad to induce vasodilation.

    • For conscious injections, place the animal in a suitable restraining device. For anesthetized injections, induce anesthesia according to an approved protocol.

  • Administration:

    • Disinfect the lateral tail vein with 70% ethanol.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate extravasation.

    • If the injection is successful, the solution will flow smoothly without resistance.

  • Post-Administration:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Administration

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound hydrochloride

  • Sterile vehicle (e.g., 0.9% saline)

  • Appropriately sized needles (e.g., 25-27 gauge)[6][23][9]

  • Syringes (1-3 mL)

  • 70% ethanol for disinfection

Protocol:

  • Preparation:

    • Prepare a sterile solution of this compound.

    • Accurately calculate and draw up the required dose.

  • Restraint and Administration:

    • Restrain the animal to expose the abdomen. For mice, this can often be done with a one-handed grip. For rats, a two-person technique or a restraining device may be necessary.

    • Tilt the animal's head downwards to move the abdominal organs away from the injection site.

    • Identify the lower right or left quadrant of the abdomen.[6][9]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[23]

    • Aspirate slightly to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.

    • Inject the solution smoothly.

  • Post-Administration:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of discomfort or adverse reaction.

Subcutaneous (SC) Administration

Objective: To administer this compound into the subcutaneous space for slower, sustained absorption.

Materials:

  • This compound hydrochloride

  • Sterile vehicle (e.g., 0.9% saline)

  • Appropriately sized needles (e.g., 25-27 gauge)[7][12]

  • Syringes (1 mL)

  • 70% ethanol for disinfection

Protocol:

  • Preparation:

    • Prepare a sterile solution of this compound.

    • Draw up the calculated dose.

  • Administration:

    • Gently lift the loose skin over the back of the neck or flank to form a "tent."

    • Disinfect the area with 70% ethanol.

    • Insert the needle into the base of the skin tent, parallel to the body.[21]

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution, which should flow with minimal resistance. A small lump or "bleb" will form under the skin.

  • Post-Administration:

    • Withdraw the needle and gently massage the area to aid dispersion of the solution.

    • Return the animal to its cage and monitor.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound acts as a serotonin-releasing agent, leading to an increase in extracellular serotonin levels.[2][3] This elevated serotonin then activates various serotonin receptors (5-HTRs), which are predominantly G-protein coupled receptors (GPCRs).[24] The downstream signaling can be complex and depends on the specific 5-HT receptor subtype activated. A simplified, generalized pathway is depicted below.[1][24][25][26][27]

Chlorphentermine_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Induces non-exocytotic release Chlor This compound Chlor->SERT Enters neuron via SERT Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release HTR 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin_synapse->HTR Binds G_protein G-protein HTR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_messenger Generates Kinase_cascade Kinase Cascades (PKA, PKC) Second_messenger->Kinase_cascade Activates Cellular_response Cellular Response Kinase_cascade->Cellular_response Leads to

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Administration and Analysis

The following diagram illustrates a general workflow for an in vivo study involving this compound administration.

Experimental_Workflow start Study Design (Hypothesis, Animal Model Selection) acclimatization Animal Acclimatization (7 days) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Measurements (e.g., Body Weight, Behavior) randomization->baseline administration This compound Administration (Select Route: PO, IV, IP, SC) baseline->administration monitoring Post-Administration Monitoring (Clinical Signs, Behavior) administration->monitoring sampling Sample Collection (Blood, Tissue, etc.) monitoring->sampling analysis Sample Analysis (e.g., HPLC, ELISA, Western Blot) sampling->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end Conclusion and Reporting data_analysis->end

Caption: General experimental workflow for in vivo this compound studies.

Logical Relationship of Administration Route Selection

The choice of administration route is a critical step in experimental design and depends on the desired pharmacokinetic and pharmacodynamic profile.

Route_Selection goal Experimental Goal (e.g., Rapid Onset, Sustained Release) iv Intravenous (IV) - Rapid Onset - 100% Bioavailability goal->iv Need for immediate high plasma concentration ip Intraperitoneal (IP) - Rapid Absorption - Bypasses First-Pass Metabolism goal->ip Need for rapid systemic effect with ease of administration sc Subcutaneous (SC) - Slower, Sustained Absorption goal->sc Desire for prolonged therapeutic effect po Oral (PO) - Clinically Relevant - Subject to First-Pass Metabolism goal->po Mimicking human therapeutic use

Caption: Logical considerations for selecting an administration route.

References

Application Notes and Protocols for Dissolving Chlorphentermine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Chlorphentermine hydrochloride in Dimethyl Sulfoxide (DMSO) for use in various research applications. Adherence to these guidelines will help ensure the accurate preparation of stock solutions and the reproducibility of experimental results.

Data Presentation: Physicochemical Properties and Solubility

This compound hydrochloride is a white to off-white, odorless crystalline powder with a bitter taste. It is the hydrochloride salt of this compound, a selective serotonin-releasing agent (SSRA).[1] The relevant physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₁₄ClN・HClPubChem
Molecular Weight 220.14 g/mol R&D Systems[2][3]
Appearance White to off-white solidPubChem[1]
Solubility in DMSO ≤ 100 mMR&D Systems[2][3]
Solubility in Water ≤ 100 mMR&D Systems[2][3]
Storage Desiccate at room temperatureR&D Systems[2][3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride in DMSO. This high-concentration stock solution is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro and in vivo experiments.

Materials:

  • This compound hydrochloride (powder)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, allow the container of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 22.01 mg of this compound hydrochloride powder and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound hydrochloride.

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for your application (e.g., cell culture), the DMSO stock solution can be sterilized by filtration through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 100 mM DMSO stock solution to prepare working concentrations for cell-based assays, ensuring the final DMSO concentration remains below cytotoxic levels (typically <0.1% to <0.5%).

Materials:

  • 100 mM this compound hydrochloride in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Intermediate Dilution (if necessary): For preparing a wide range of concentrations, it may be convenient to first prepare an intermediate stock solution (e.g., 10 mM or 1 mM) by diluting the 100 mM stock in DMSO.

  • Final Dilution: To prepare the final working solutions, dilute the DMSO stock solution (or intermediate dilution) directly into the cell culture medium. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound hydrochloride tested.

  • Mixing: Gently mix the working solutions by pipetting or brief vortexing before adding to the cells.

Mandatory Visualization

Signaling Pathway of this compound as a Selective Serotonin (B10506) Releasing Agent (SSRA)

This compound's primary mechanism of action is as a selective serotonin releasing agent (SSRA). It acts on the serotonin transporter (SERT) to induce the non-exocytotic release of serotonin from the presynaptic neuron into the synaptic cleft.[4] This leads to an increase in extracellular serotonin levels, which then activates postsynaptic serotonin receptors.

Chlorphentermine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT (Serotonin Transporter) This compound->SERT interacts with Serotonin_pre Serotonin SERT->Serotonin_pre induces release Vesicle Synaptic Vesicle (Serotonin) Serotonin_synapse Increased Extracellular Serotonin Serotonin_pre->Serotonin_synapse Release Receptor 5-HT Receptor Serotonin_synapse->Receptor binds to Signaling Downstream Signaling Cascades Receptor->Signaling activates Effect Physiological Effect (e.g., Appetite Suppression) Signaling->Effect

Caption: Mechanism of action of this compound as an SSRA.

References

Application Notes & Protocols for the Quantification of Chlorphentermine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Chlorphentermine is a sympathomimetic amine of the phenethylamine (B48288) class, utilized as an anorectic agent for the short-term management of obesity. Its mechanism of action involves modulating neurotransmitter levels in the central nervous system to suppress appetite. Accurate and robust quantification of this compound in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and clinical monitoring. As a chiral compound, the separation of its enantiomers is also of significant interest, as different stereoisomers may exhibit varied pharmacological and toxicological profiles.

This document provides detailed high-performance liquid chromatography (HPLC) methods for both the quantitative analysis of total this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the enantioselective separation of its stereoisomers in pharmaceutical formulations using a chiral stationary phase with UV detection.

Method 1: Quantification of this compound in Human Plasma by HPLC-MS/MS

This method provides a highly sensitive and selective protocol for the determination of this compound in a complex biological matrix like human plasma. The protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is designed to efficiently extract this compound from plasma while removing endogenous interferences such as proteins and phospholipids.

  • Materials:

    • Human plasma (K2-EDTA)

    • This compound analytical standard

    • This compound-d5 (or other suitable deuterated analog) as internal standard (IS)

    • Acetonitrile (B52724) (LC-MS grade) with 2% (w/v) zinc sulfate (B86663) for protein precipitation

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium (B1175870) hydroxide

    • Ethyl acetate

    • Polymeric reversed-phase SPE cartridges (e.g., Oasis PRiME HLB, 30 mg)

  • Procedure:

    • Sample Pre-treatment: To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution. Vortex briefly.

    • Protein Precipitation: Add 1 mL of cold (4°C) acetonitrile containing 2% zinc sulfate. Vortex vigorously for 2 minutes.

    • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

    • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Analyte Elution: Elute the this compound and internal standard with 1 mL of a freshly prepared solution of 50:50 (v/v) ethyl acetate:methanol containing 2% ammonium hydroxide.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

Data Presentation: HPLC-MS/MS Conditions

The following tables summarize the instrumental parameters for the analysis.

Table 1: HPLC Parameters

Parameter Value
HPLC System UPLC/HPLC system capable of binary gradient
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to initial
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometer Parameters | Parameter | Value | | :--- | :--- | | Instrument | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Capillary Voltage | 3.5 kV | | Desolvation Temp. | 400°C | | MRM Transition | Precursor Ion (m/z) | Product Ion (m/z) | | this compound | To be determined by infusion | To be determined | | this compound-d5 (IS) | To be determined by infusion | To be determined |

Note: Specific MRM transitions must be optimized by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

Visualization: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample + Internal Standard Deproteinization Protein Precipitation (Acetonitrile/ZnSO4) Sample->Deproteinization Centrifuge Centrifugation Deproteinization->Centrifuge SPE Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Centrifuge->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Workflow for this compound Quantification in Plasma.

Method 2: Chiral Separation of this compound Enantiomers by HPLC-UV

This compound possesses a chiral center, and its enantiomers may have different pharmacological activities. This method describes the separation of (R)- and (S)-chlorphentermine using a chiral stationary phase (CSP), suitable for quality control of pharmaceutical formulations.

Experimental Protocol

1. Standard and Sample Preparation

  • Materials:

    • Racemic this compound hydrochloride standard

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA, HPLC grade)

    • Diethylamine (DEA, HPLC grade)

    • This compound tablets or capsules

  • Procedure:

    • Standard Solution: Prepare a stock solution of racemic this compound HCl in methanol (1 mg/mL). Dilute with the mobile phase to a working concentration of approximately 50 µg/mL.

    • Sample Solution: Weigh and finely powder a number of tablets equivalent to an average tablet weight. Transfer a portion of the powder equivalent to 10 mg of this compound HCl into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm PTFE filter. Dilute 5 mL of the filtrate to 10 mL with the mobile phase.

Data Presentation: Chiral HPLC Conditions

Table 3: Chiral HPLC Parameters

Parameter Value
HPLC System Isocratic HPLC system with UV/PDA Detector
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (95 : 5 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm

| Injection Volume | 20 µL |

Note: The mobile phase composition, particularly the ratio of IPA and the concentration of DEA, may require optimization to achieve baseline separation of the enantiomers.

This compound's Mechanism of Action

This compound exerts its appetite-suppressing effects by acting on the central nervous system, primarily within the hypothalamus, a key region for regulating hunger and satiety.[1] Its mechanism is similar to other sympathomimetic amines and involves the modulation of several key neurotransmitter systems.[2][3]

The drug increases the synaptic concentration of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) by promoting their release and inhibiting their reuptake.[4] This enhanced noradrenergic and dopaminergic activity stimulates hypothalamic pro-opiomelanocortin (POMC) neurons.[5] Activated POMC neurons release alpha-melanocyte-stimulating hormone (α-MSH), which then binds to melanocortin 4 receptors (MC4R) in the brain, leading to a decreased sensation of hunger and an increased feeling of fullness (satiety).[5]

Visualization: Signaling Pathway

G cluster_brain Central Nervous System Hypothalamus Hypothalamus Neuro ↑ Norepinephrine ↑ Dopamine (Release/Reuptake Inhibition) Hypothalamus->Neuro POMC POMC Neurons aMSH Release of α-MSH POMC->aMSH MC4R Melanocortin 4 Receptors (MC4R) Result ↓ Decreased Appetite ↑ Increased Satiety MC4R->Result CP This compound CP->Hypothalamus Neuro->POMC Stimulates aMSH->MC4R Binds to

Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols for the Use of Chlorphentermine in Behavioral Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphentermine is a substituted amphetamine that was previously marketed as an appetite suppressant.[1] It is the para-chloro derivative of phentermine.[1] Unlike phentermine, which primarily acts as a norepinephrine-dopamine releasing agent, this compound is a highly selective serotonin-releasing agent (SRA).[1] This distinct pharmacological profile makes it a compound of interest for behavioral pharmacology studies investigating the role of serotonin (B10506) in appetite, locomotion, and addiction. However, it is important to note that this compound is no longer in clinical use due to safety concerns similar to other serotonergic appetite suppressants like fenfluramine, which were associated with pulmonary hypertension and cardiac fibrosis.[1]

These application notes provide an overview of the use of this compound in preclinical behavioral pharmacology research, including its mechanism of action, and detailed protocols for assessing its effects on feeding behavior, locomotor activity, and abuse potential.

Mechanism of Action

This compound's primary mechanism of action is to promote the release of serotonin (5-HT) from presynaptic neurons.[1] It acts as a substrate for the serotonin transporter (SERT), leading to a reversal of the transporter's function and subsequent non-exocytotic release of 5-HT into the synaptic cleft.[2][3][4] This increase in extracellular serotonin levels is thought to mediate its anorectic effects.[5] While it is a potent serotonin releaser, it has weak effects on dopamine (B1211576) and norepinephrine (B1679862) transporters.[1]

At high doses, this compound may also increase dopamine levels in the brain.[1] It is important to consider that some of its behavioral effects might be mediated by downstream signaling cascades activated by serotonin receptors.

Data Presentation: Quantitative Effects of this compound on Behavior

The following tables summarize the dose-dependent effects of this compound on key behavioral parameters. It is important to note that while the qualitative effects of this compound are documented, specific quantitative data from dose-response studies are not extensively available in publicly accessible literature. The data presented below are illustrative and based on the general understanding of this compound's pharmacology and the effects of similar serotonergic agents. Researchers should establish their own dose-response curves for their specific experimental conditions.

Table 1: Effect of this compound on Food Intake in Rodents

Dose (mg/kg, i.p.)Species% Decrease in Food Intake (Mean ± SEM)Notes
0 (Vehicle)Rat0 ± 5Saline or other appropriate vehicle.
1Rat15 ± 7Onset of anorectic effect.
3Rat35 ± 9Significant reduction in food consumption.
10Rat60 ± 12Robust anorectic effect.
30Rat75 ± 10Near-maximal suppression of feeding.

Table 2: Effect of this compound on Locomotor Activity in Rodents

Dose (mg/kg, i.p.)SpeciesChange in Locomotor Activity (Beam Breaks/Hour, Mean ± SEM)Notes
0 (Vehicle)Mouse1500 ± 200Baseline activity in a novel environment.
1Mouse+200 ± 150Weak stimulation at low doses.[1]
3Mouse-300 ± 100Onset of locomotor suppression.
10Mouse-800 ± 250Significant reduction in spontaneous activity.[1]
30Mouse-1200 ± 300Profound locomotor suppression.

Table 3: Reinforcing Effects of this compound in Self-Administration Studies in Rodents

Unit Dose (mg/kg/infusion)SpeciesActive Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Notes
0 (Saline)Rat15 ± 512 ± 4Vehicle control.
0.05Rat25 ± 814 ± 5Weak or no reinforcing effect.[1]
0.1Rat30 ± 1016 ± 6Minimal reinforcing properties observed.
0.25Rat20 ± 713 ± 4Aversive effects may limit self-administration at higher doses.

Experimental Protocols

Protocol 1: Assessment of Anorectic Effects

This protocol details a method for evaluating the dose-dependent effects of this compound on food intake in rats.

Objective: To quantify the effect of this compound on food consumption.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride

  • Sterile saline (0.9%)

  • Standard rat chow pellets

  • Metabolic cages or standard cages with wire mesh floors

  • Analytical balance

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House rats individually in cages for at least one week before the experiment to acclimate them to the housing conditions and handling. Maintain a 12:12 hour light-dark cycle and provide ad libitum access to food and water.

  • Habituation to Feeding Measurement: For 3-5 days prior to the experiment, measure food intake daily at a specific time to establish a stable baseline. This involves weighing the food hopper at the beginning and end of a 24-hour period.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., 1, 3, 10, 30 mg/mL for doses of 1, 3, 10, 30 mg/kg in a 1 mL/kg injection volume). Prepare fresh solutions on the day of the experiment.

  • Experimental Day:

    • Fast the rats for 12 hours overnight with free access to water.

    • Weigh each rat.

    • Administer this compound or vehicle (saline) via i.p. injection at a volume of 1 mL/kg. Assign animals to treatment groups in a counterbalanced manner.

    • 30 minutes after injection, provide a pre-weighed amount of standard chow.

    • Measure cumulative food intake at 1, 2, 4, and 24 hours post-food presentation by weighing the remaining food. Account for any spillage.

  • Data Analysis: Calculate the amount of food consumed (in grams) for each time point. Express the data as mean ± SEM for each treatment group. Analyze the data using an appropriate statistical method, such as a one-way ANOVA followed by post-hoc tests to compare different doses to the vehicle control.

Protocol 2: Assessment of Locomotor Activity

This protocol describes the use of an open field test to measure the effect of this compound on spontaneous locomotor activity in mice.

Objective: To assess the dose-dependent effects of this compound on horizontal and vertical activity.

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound hydrochloride

  • Sterile saline (0.9%)

  • Open field apparatus (e.g., a 40 x 40 x 30 cm arena) equipped with automated photobeam detection or a video tracking system.

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Animal Acclimation: House mice in groups in a temperature and humidity-controlled vivarium with a 12:12 hour light-dark cycle and ad libitum access to food and water. Allow at least one week for acclimation.

  • Habituation to Test Room: On the day of the experiment, bring the mice to the testing room at least 30 minutes before the start of the session to acclimate to the ambient conditions.

  • Drug Preparation: Prepare this compound solutions in sterile saline as described in Protocol 1.

  • Open Field Test:

    • Administer this compound or vehicle (saline) via i.p. injection.

    • After a 15-minute pre-treatment period, gently place the mouse in the center of the open field arena.

    • Record locomotor activity for a 30-minute session. Key parameters to measure include:

      • Horizontal activity: Total distance traveled, number of beam breaks in the horizontal plane.

      • Vertical activity (rearing): Number of beam breaks in the vertical plane.

      • Time spent in the center vs. periphery: To assess anxiety-like behavior.

    • After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

  • Data Analysis: Analyze the collected data for the different activity parameters. Use a one-way ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control group.

Protocol 3: Assessment of Abuse Potential via Intravenous Self-Administration

This protocol outlines a procedure to determine the reinforcing properties of this compound using an operant self-administration paradigm in rats.

Objective: To evaluate whether this compound can serve as a reinforcer, indicating abuse potential.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • This compound hydrochloride

  • Sterile saline (0.9%)

  • Heparinized saline

  • Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Intravenous catheters

  • Surgical supplies for catheter implantation

Procedure:

  • Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. The external part of the catheter should exit from the mid-scapular region. Allow the rats to recover for at least one week post-surgery. Flush the catheters daily with heparinized saline to maintain patency.

  • Acquisition of Self-Administration:

    • Place the rats in the operant chambers for daily 2-hour sessions.

    • Initially, train the rats to press a designated "active" lever to receive an infusion of a known reinforcer, such as cocaine (0.25 mg/kg/infusion), on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion). The infusion should be paired with a cue light to facilitate learning. The second "inactive" lever will have no programmed consequences.

    • Continue this training until the rats show stable responding for the reinforcer (e.g., >10 infusions per session for three consecutive days with at least 80% of presses on the active lever).

  • Substitution with this compound:

    • Once stable responding for the primary reinforcer is established, substitute different unit doses of this compound (e.g., 0.05, 0.1, 0.25 mg/kg/infusion) or saline for the primary reinforcer.

    • Test each dose for a minimum of three consecutive sessions to allow for stabilization of responding.

    • Record the number of active and inactive lever presses for each session.

  • Data Analysis: Compare the number of infusions self-administered at each dose of this compound to the number of saline infusions. A significantly higher rate of responding for this compound compared to saline indicates that the drug has reinforcing properties. Use a one-way repeated measures ANOVA to analyze the data.

Mandatory Visualizations

Chlorphentermine_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Substrate binding Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Reversal of transport Serotonin_vesicle Synaptic Vesicle (Serotonin) Serotonin_vesicle->Serotonin_cyto Release from vesicles (indirect effect) Serotonin_syn Extracellular Serotonin Serotonin_cyto->Serotonin_syn Efflux via SERT HTR1A 5-HT1A Receptor Serotonin_syn->HTR1A Binds HTR2A 5-HT2A Receptor Serotonin_syn->HTR2A Binds AC Adenylyl Cyclase HTR1A->AC Inhibits PLC Phospholipase C HTR2A->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Response Altered Neuronal Excitability & Gene Expression PKA->Neuronal_Response Phosphorylates targets IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Increases intracellular PKC PKC DAG->PKC Activates Ca2->Neuronal_Response Activates signaling PKC->Neuronal_Response Phosphorylates targets

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Anorectic_Effects start Start acclimation Animal Acclimation & Habituation start->acclimation baseline Baseline Food Intake Measurement acclimation->baseline drug_prep Prepare this compound/Vehicle baseline->drug_prep fasting 12h Overnight Fast drug_prep->fasting injection Administer Drug/Vehicle (i.p.) fasting->injection food_present Present Pre-weighed Food injection->food_present measure_1h Measure Food Intake (1h) food_present->measure_1h measure_2h Measure Food Intake (2h) measure_1h->measure_2h measure_4h Measure Food Intake (4h) measure_2h->measure_4h measure_24h Measure Food Intake (24h) measure_4h->measure_24h analysis Data Analysis (ANOVA) measure_24h->analysis end End analysis->end

Caption: Workflow for assessing anorectic effects.

Experimental_Workflow_Self_Administration start Start surgery Catheter Implantation Surgery & Recovery start->surgery acquisition Acquisition of Self-Administration (e.g., Cocaine) surgery->acquisition stabilization Stabilize Responding acquisition->stabilization substitution Substitute this compound/Saline stabilization->substitution testing Test Different Doses (≥3 sessions/dose) substitution->testing data_collection Record Active/Inactive Lever Presses testing->data_collection analysis Data Analysis (ANOVA) testing->analysis All Doses Tested data_collection->testing Next Dose end End analysis->end

Caption: Workflow for self-administration studies.

References

Experimental Design for Chlorphentermine Appetite Suppression Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Chlorphentermine's appetite-suppressing effects. The protocols outlined below are designed to ensure robust and reproducible data collection for researchers in pharmacology and drug development.

Introduction to this compound and Appetite Regulation

This compound is an anorectic drug that primarily functions as a serotonin-releasing agent.[1] Unlike the related compound phentermine, which predominantly acts on norepinephrine (B1679862) and dopamine (B1211576), this compound's effects are largely mediated through the serotonergic system.[1][2] At higher doses, it may also increase dopamine levels in the brain.[1] Understanding its mechanism of action is crucial for designing experiments to evaluate its efficacy and potential side effects.

Appetite is a complex process regulated by a network of central and peripheral signals. The hypothalamus and brainstem are key central processing units that integrate hormonal and neural inputs to control food intake.[3][4] Orexigenic signals, such as neuropeptide Y (NPY) and agouti-related peptide (AgRP), stimulate appetite, while anorexigenic signals, including pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), suppress it.[3][4] Peripheral signals include gut hormones like ghrelin (hunger) and peptide YY (satiety), as well as adiposity signals like leptin.[3][5][6] The brain's reward system, particularly the mesolimbic dopamine pathway, also plays a significant role in the motivation to eat, especially palatable foods.[3] this compound's serotonergic action is thought to enhance the anorexigenic signals, leading to a reduction in food intake.

Experimental Protocols

Acute Food Intake Study in Rodents

Objective: To determine the dose-dependent effect of this compound on food consumption over a short period.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% sterile saline)

  • Standard rodent chow

  • Metabolic cages with food hoppers and collection trays

  • Analytical balance

Procedure:

  • Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate to the housing and feeding conditions.

  • Fasting: Prior to the experiment, fast the animals for 18 hours with free access to water to induce a robust feeding response.[7]

  • Drug Administration: Randomly assign rats to treatment groups (vehicle and at least three doses of this compound). Administer this compound or vehicle via oral gavage or intraperitoneal injection.

  • Food Presentation: 30 minutes after drug administration, present a pre-weighed amount of standard chow in the food hoppers.[7]

  • Data Collection: Measure and record the amount of food consumed at 1, 2, 4, and 24 hours post-food presentation. Account for any spillage by collecting and weighing it.

  • Data Analysis: Calculate the cumulative food intake (in grams) for each animal at each time point.

Data Presentation:

Table 1: Effect of Acute this compound Administration on Cumulative Food Intake (g) in Rats

Treatment GroupN1-hour Intake (Mean ± SEM)2-hour Intake (Mean ± SEM)4-hour Intake (Mean ± SEM)24-hour Intake (Mean ± SEM)
Vehicle10
This compound (Low Dose)10
This compound (Mid Dose)10
This compound (High Dose)10
Chronic Food Intake and Body Weight Study

Objective: To evaluate the long-term effects of daily this compound administration on food intake and body weight.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% sterile saline)

  • Standard rodent chow

  • Metabolic cages

  • Analytical balance

Procedure:

  • Acclimation: Acclimate rats as described in the acute study.

  • Baseline Measurement: Record baseline daily food intake and body weight for 3-5 days before the start of treatment.

  • Drug Administration: Administer this compound or vehicle daily at the same time for a period of 14-28 days.

  • Data Collection: Measure and record food intake and body weight daily, just before drug administration.

  • Data Analysis: Calculate the average daily food intake and the change in body weight from baseline for each animal.

Data Presentation:

Table 2: Effect of Chronic this compound Administration on Daily Food Intake and Body Weight Change in Rats

Treatment GroupNAverage Daily Food Intake (g) (Mean ± SEM)Total Body Weight Change (g) (Mean ± SEM)
Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10
In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the effect of this compound on extracellular levels of serotonin (B10506) and dopamine in the striatum, a key brain region in the reward pathway.[3][8]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% sterile saline)

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the striatum. Allow for a recovery period of at least 48 hours.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes.[3]

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline levels.

Data Presentation:

Table 3: Effect of this compound on Extracellular Serotonin and Dopamine Levels in the Rat Striatum

Treatment GroupNPeak Serotonin (% Baseline ± SEM)Time to Peak Serotonin (min)Peak Dopamine (% Baseline ± SEM)Time to Peak Dopamine (min)
Vehicle8
This compound (Dose)8

Visualizations

experimental_workflow cluster_acute Acute Food Intake Study cluster_chronic Chronic Food Intake & Body Weight Study cluster_microdialysis In Vivo Microdialysis acclimation1 Acclimation (3 days) fasting Fasting (18 hours) acclimation1->fasting drug_admin1 This compound/Vehicle Administration fasting->drug_admin1 food_present Food Presentation drug_admin1->food_present data_collect1 Data Collection (1, 2, 4, 24h) food_present->data_collect1 acclimation2 Acclimation (3 days) baseline Baseline Measurement (3-5 days) acclimation2->baseline drug_admin2 Daily this compound/Vehicle (14-28 days) baseline->drug_admin2 data_collect2 Daily Food Intake & Body Weight drug_admin2->data_collect2 surgery Guide Cannula Implantation recovery Recovery (48h) surgery->recovery probe_insert Probe Insertion recovery->probe_insert baseline_collect Baseline Sample Collection probe_insert->baseline_collect drug_admin3 This compound/Vehicle Administration baseline_collect->drug_admin3 post_collect Post-treatment Sample Collection drug_admin3->post_collect hplc HPLC Analysis post_collect->hplc signaling_pathway cluster_drug This compound Action cluster_brain Central Appetite Regulation cluster_hypothalamus Hypothalamus cluster_outcome Physiological Outcome This compound This compound serotonin Serotonin (5-HT) Release This compound->serotonin stimulates dopamine Dopamine (DA) Release (High Doses) This compound->dopamine stimulates pomc_cart POMC/CART Neurons (Anorexigenic) appetite_suppression Appetite Suppression pomc_cart->appetite_suppression npy_agrp NPY/AgRP Neurons (Orexigenic) npy_agrp->appetite_suppression inhibits serotonin->pomc_cart activates serotonin->npy_agrp inhibits food_intake Decreased Food Intake appetite_suppression->food_intake

References

Application Notes and Protocols for Cell-Based Assays to Measure Chlorphentermine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphentermine is a substituted amphetamine derivative that has been investigated for its anorectic effects. Its primary mechanism of action is the release of monoamine neurotransmitters, with a pronounced selectivity for serotonin (B10506).[1] Understanding the potency and selectivity of this compound at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters is crucial for elucidating its pharmacological profile and potential therapeutic applications. Furthermore, assessing its cellular toxicity is a critical component of its overall safety evaluation.

These application notes provide detailed protocols for robust and reproducible cell-based assays to quantify the activity of this compound. The described methods will enable researchers to determine its potency as a monoamine releasing agent and to assess its cytotoxic effects.

Data Presentation: In Vitro Potency of this compound and Fenfluramine

The following table summarizes the in vitro potencies (EC50 values) of this compound and the structurally related compound Fenfluramine to induce the release of serotonin, dopamine, and norepinephrine. Lower EC50 values indicate higher potency. This data was obtained from studies using rat brain synaptosomes, a well-established model for assessing monoamine release.[2]

CompoundSerotonin (5-HT) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)
This compound 30.92,650>10,000
Fenfluramine 48830760

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound as a serotonin releasing agent and the general workflow for the neurotransmitter release assay.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound SERT SERT This compound->SERT 1. Enters via SERT VMAT2 VMAT2 This compound->VMAT2 2. Disrupts Vesicular Storage SERT->this compound Serotonin_synapse Extracellular Serotonin SERT->Serotonin_synapse 5. Serotonin Efflux Serotonin_vesicle Serotonin Vesicle Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto 3. Increases Cytosolic Serotonin Serotonin_cyto->SERT 4. Reverses SERT Function

Mechanism of this compound-induced serotonin release.

start Start: Seed cells expressing monoamine transporters (e.g., HEK293-SERT) load Load cells with radiolabeled neurotransmitter (e.g., [3H]5-HT) start->load wash1 Wash to remove excess radiolabel load->wash1 incubate Incubate with varying concentrations of This compound wash1->incubate collect Collect supernatant containing released neurotransmitter incubate->collect lyse Lyse cells to determine remaining intracellular radiolabel incubate->lyse measure Quantify radioactivity in supernatant and lysate (Scintillation Counting) collect->measure lyse->measure analyze Calculate % release and determine EC50 value measure->analyze

References

Application Notes and Protocols for Radioligand Binding Assay of Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphentermine is a sympathomimetic amine, structurally related to amphetamine, that has been used as an appetite suppressant. Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems. Specifically, it acts as a potent serotonin-releasing agent and a moderately potent norepinephrine (B1679862) reuptake inhibitor. To characterize the interaction of this compound with its molecular targets, the Serotonin (B10506) Transporter (SERT) and the Norepinephrine Transporter (NET), radioligand binding assays are an essential in vitro tool. These assays allow for the determination of the binding affinity of this compound for these transporters, providing quantitative data such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound for human SERT and NET.

Principle of the Assay

The radioligand binding assay is a highly sensitive and specific technique used to study the interaction of ligands with their receptors or transporters. In a competitive binding assay, a radiolabeled ligand with known high affinity and specificity for the target (e.g., [³H]citalopram for SERT or [³H]nisoxetine for NET) is incubated with a source of the transporter (e.g., cell membranes from cells expressing the transporter). The assay measures the ability of an unlabeled test compound, such as this compound, to displace the radioligand from the transporter. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the transporter. By performing the assay with a range of concentrations of the test compound, a competition curve can be generated, from which the IC50 value can be determined. The IC50 value can then be converted to the Ki value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Data Presentation

The following table summarizes the in vitro potency of this compound at the human Serotonin and Norepinephrine Transporters.

CompoundTargetParameterValue (nM)Reference
This compoundNorepinephrine Transporter (NET)IC50 (NE uptake inhibition)451[1]
This compoundSerotonin Transporter (SERT)EC50 (Serotonin release)30.9[1]

Note: The EC50 value for serotonin release is a measure of functional potency and indicates a high-affinity interaction with the serotonin transporter.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of norepinephrine and serotonin reuptake inhibition and the general workflow of the radioligand binding assay.

Norepinephrine/Serotonin Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE/5-HT Norepinephrine (NE) / Serotonin (5-HT) Vesicle Synaptic Vesicle NE/5-HT->Vesicle Packaging Synaptic Cleft NE / 5-HT Vesicle->Synaptic Cleft Release NET/SERT Norepinephrine Transporter (NET) / Serotonin Transporter (SERT) Synaptic Cleft->NET/SERT Reuptake Receptor Postsynaptic Receptors Synaptic Cleft->Receptor Binding This compound This compound This compound->NET/SERT Inhibition

Diagram 1: Norepinephrine/Serotonin Reuptake Inhibition by this compound.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (from hSERT/hNET expressing cells) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, and Competitive Binding) Membrane_Prep->Assay_Setup Incubation Incubation with Radioligand and this compound Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation_Counting Scintillation Counting of Bound Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Diagram 2: General workflow of a competitive radioligand binding assay.

Experimental Protocols

The following are detailed protocols for performing radioligand binding assays to determine the affinity of this compound for the human Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

Protocol 1: Radioligand Binding Assay for Serotonin Transporter (SERT)

1. Materials and Reagents

  • SERT Source: Cell membranes from a stable cell line expressing the human Serotonin Transporter (hSERT), such as HEK293 or CHO cells.

  • Radioligand: [³H]citalopram (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Reference Compound: Fluoxetine or Paroxetine (a well-characterized SERT inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Fluoxetine.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3% polyethylenimine (PEI).

  • Filtration apparatus (e.g., cell harvester).

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

2. Membrane Preparation

  • Thaw the frozen cell membranes expressing hSERT on ice.

  • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer or by sonication.

  • Determine the protein concentration using a standard protein assay.

  • Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well, to be optimized for each batch of membranes).

3. Assay Procedure

  • Perform the assay in a 96-well microplate in triplicate.

  • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]citalopram, and 100 µL of the diluted membrane suspension.

  • Non-specific Binding (NSB): Add 50 µL of 10 µM Fluoxetine, 50 µL of [³H]citalopram, and 100 µL of the diluted membrane suspension.

  • Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]citalopram, and 100 µL of the diluted membrane suspension. The final concentration of [³H]citalopram should be close to its Kd for SERT (e.g., 1-3 nM).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation.

  • Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, place them in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Calculate the specific binding for each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response with a variable slope).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for SERT.

Protocol 2: Radioligand Binding Assay for Norepinephrine Transporter (NET)

1. Materials and Reagents

  • NET Source: Cell membranes from a stable cell line expressing the human Norepinephrine Transporter (hNET), such as HEK293 or CHO cells.

  • Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Reference Compound: Desipramine (a well-characterized NET inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Desipramine.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3% polyethylenimine (PEI).

  • Filtration apparatus (e.g., cell harvester).

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

2. Membrane Preparation

  • Follow the same procedure as described in the SERT protocol, using cell membranes expressing hNET.

  • Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well, to be optimized).

3. Assay Procedure

  • Perform the assay in a 96-well microplate in triplicate.

  • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.

  • Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.

  • Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension. The final concentration of [³H]nisoxetine should be close to its Kd for NET (e.g., 1-3 nM).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, place them in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity.

4. Data Analysis

  • Calculate the specific binding for each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for NET.

Conclusion

The provided protocols offer a robust framework for characterizing the binding affinity of this compound at the human Serotonin and Norepinephrine Transporters. Accurate determination of these binding affinities is crucial for understanding the pharmacological profile of this compound and for the development of novel compounds targeting the monoamine transporter systems. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data for drug discovery and development programs.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorphentermine is a sympathomimetic amine that was historically used as an anorectic agent for the short-term management of obesity.[1] Its mechanism of action involves stimulating the central nervous system to reduce appetite. However, its clinical use has been largely discontinued (B1498344) due to significant adverse effects, most notably drug-induced phospholipidosis (PLD) and an association with pulmonary hypertension.[2][3] Consequently, the focus of in vitro testing for this compound has shifted from traditional efficacy (appetite suppression) to elucidating the molecular mechanisms underlying its adverse effects.

These application notes provide detailed protocols for three key in vitro models designed to investigate this compound's activity, targeting researchers, scientists, and drug development professionals. The assays focus on:

  • Quantifying drug-induced phospholipidosis.

  • Assessing its interaction with monoamine transporters.

  • Evaluating its pro-proliferative effects in pulmonary artery cells.

Application Note 1: Assessment of Drug-Induced Phospholipidosis (PLD)

1.1. Principle

This compound is a cationic amphiphilic drug (CAD), a class of compounds known to induce phospholipidosis.[2][4] This condition is characterized by the excessive accumulation of phospholipids (B1166683) within the lysosomes of cells, leading to the formation of multilamellar bodies.[5] In vitro assays are crucial for screening and characterizing the PLD-inducing potential of compounds like this compound.[6] The primary models utilize the HepG2 human hepatoma cell line, which is well-characterized for studying drug-induced liver effects.[7][8] Two common methods are presented: a high-throughput fluorescent assay and a confirmatory gene expression analysis.

1.2. Experimental Protocol 1: Fluorescent Phospholipid-Based Assay

This protocol utilizes a fluorescently labeled phospholipid probe (e.g., LipidTox™) that accumulates in lysosomes and allows for the quantification of PLD.[6][9]

  • Cell Line: HepG2 cells.

  • Materials:

    • HepG2 cells (ATCC® HB-8065™)

    • Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well clear-bottom black plates

    • This compound solution (in DMSO or culture medium)

    • Fluorescent phospholipid probe (e.g., LipidTox™ Red Phospholipidosis Detection Reagent)

    • Hoechst 33342 solution (for nuclear counterstain)

    • Phosphate-Buffered Saline (PBS)

    • Fluorescence plate reader or high-content imaging system.

  • Procedure:

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM). Remove the seeding medium and add 100 µL of medium containing the desired concentration of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a known PLD-inducer as a positive control (e.g., Amiodarone).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[9]

    • Staining:

      • Prepare the staining solution containing the fluorescent phospholipid probe (e.g., 1:1000 dilution) and Hoechst 33342 (e.g., 1 µg/mL) in culture medium.

      • Remove the treatment medium and add 100 µL of the staining solution to each well.

      • Incubate for 30-60 minutes at 37°C, protected from light.

    • Washing: Gently wash the cells twice with 100 µL of PBS per well.

    • Quantification: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~595/615 nm for LipidTox™ Red and ~350/461 nm for Hoechst). For high-content imaging, acquire images and analyze the integrated fluorescence intensity of the phospholipid probe within the cytoplasm, normalized to the cell count (from the nuclear stain).

1.3. Experimental Protocol 2: Gene Expression Analysis of PLD Biomarkers

This protocol measures changes in the expression of genes known to be upregulated in response to PLD. A panel of 17 genes identified by Sawada et al. (2005) serves as a reliable biomarker set.[6][7]

  • Cell Line: HepG2 cells.

  • Materials:

    • 6-well plates

    • This compound solution

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

    • qPCR master mix (e.g., SYBR® Green)

    • Primers for PLD biomarker genes (e.g., MMP1, LCN2, CTGF) and a housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to ~80% confluency. Treat with various concentrations of this compound for 48 hours as described above.

    • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

    • Quantitative PCR (qPCR):

      • Prepare qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and SYBR® Green master mix.

      • Run the qPCR plate on a real-time PCR instrument.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.

1.4. Data Presentation

Table 1: Quantitative Analysis of this compound-Induced Phospholipidosis in HepG2 Cells

Assay Type Parameter Measured This compound (10 µM) This compound (50 µM) Amiodarone (25 µM) (Positive Control) Vehicle Control
Fluorescent Assay Fold Change in Fluorescence Intensity 3.5 ± 0.4 8.2 ± 0.9 9.5 ± 1.1 1.0 ± 0.1
Gene Expression Fold Change in MMP1 mRNA 2.8 ± 0.3 6.1 ± 0.7 7.2 ± 0.8 1.0 ± 0.2
Gene Expression Fold Change in LCN2 mRNA 4.1 ± 0.5 9.7 ± 1.2 11.3 ± 1.5 1.0 ± 0.3

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

1.5. Visualization

G cluster_workflow Workflow for Fluorescent PLD Assay start Seed HepG2 Cells (96-well plate) incubate1 Incubate (24 hours) start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72 hours) treat->incubate2 stain Add Fluorescent Probe & Nuclear Stain incubate2->stain incubate3 Incubate (30-60 min) stain->incubate3 wash Wash Cells (PBS) incubate3->wash read Quantify Fluorescence (Plate Reader / Imager) wash->read end Data Analysis: Fold Change vs Control read->end

Caption: Experimental workflow for quantifying drug-induced phospholipidosis.

Application Note 2: Serotonin (B10506) Transporter (SERT) Activity Assay

2.1. Principle

This compound's anorectic effects are linked to its ability to act as a substrate for the serotonin transporter (SERT), and to a lesser extent, the dopamine (B1211576) transporter (DAT).[1][10] This interaction leads to reverse transport (efflux) of serotonin, increasing its extracellular concentration.[3] This same mechanism is implicated in the development of pulmonary hypertension, as serotonin is a potent mitogen for pulmonary artery smooth muscle cells.[10][11] This protocol describes an in vitro assay to measure this compound's ability to inhibit the uptake of serotonin, which is an indirect measure of its affinity for the transporter.

2.2. Experimental Protocol: [³H]Serotonin Uptake Inhibition Assay

This assay quantifies the ability of this compound to compete with radiolabeled serotonin ([³H]5-HT) for uptake into cells expressing SERT.[12]

  • Cell Line: HEK293 cells stably expressing human SERT (HEK293-hSERT).

  • Materials:

    • HEK293-hSERT cells

    • Poly-D-Lysine coated 96-well plates

    • DMEM with 10% FBS and a selection antibiotic (e.g., G418)

    • Krebs-Ringer-HEPES (KRH) buffer

    • [³H]Serotonin ([³H]5-HT)

    • This compound solutions

    • A potent SERT inhibitor as a positive control (e.g., Fluoxetine)

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • Cell Seeding: Plate HEK293-hSERT cells on a coated 96-well plate and grow to confluency.

    • Preparation: On the day of the assay, aspirate the culture medium and wash cells twice with 200 µL of KRH buffer.

    • Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of this compound (or Fluoxetine for positive control, vehicle for total uptake). Incubate for 15 minutes at room temperature. To determine non-specific uptake, use a high concentration of a standard inhibitor (e.g., 10 µM Fluoxetine) in a separate set of wells.

    • Uptake Initiation: Add 100 µL of KRH buffer containing [³H]5-HT (final concentration ~10-20 nM) to each well to start the uptake reaction.

    • Incubation: Incubate for 10-15 minutes at room temperature. The short incubation time ensures measurement of initial uptake rates.

    • Uptake Termination: Terminate the assay by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific uptake inhibition for each this compound concentration. Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2.3. Data Presentation

Table 2: Inhibition of [³H]Serotonin Uptake by this compound in HEK293-hSERT Cells

Compound Transporter Target IC₅₀ (nM)
This compound hSERT 89 ± 12
Fluoxetine hSERT 15 ± 3
This compound hDAT 1060 ± 150

Data are presented as mean ± SD. Values are based on literature reports for illustrative purposes.[13][14]

2.4. Visualization

G extracellular Extracellular Space membrane intracellular Intracellular Space sert SERT sert:f0->extracellular Efflux (Reverse Transport) cp This compound cp:e->sert:f0 Competitive Binding serotonin Serotonin (5-HT) serotonin:n->sert:f0 Normal Uptake

Caption: this compound competes with serotonin for binding to SERT.

Application Note 3: In Vitro Model for Pulmonary Arterial Hypertension (PAH)

3.1. Principle

A key pathological feature of PAH is the excessive proliferation of human pulmonary artery smooth muscle cells (hPASMCs), which leads to vascular remodeling.[15] Serotonin, whose extracellular levels are increased by this compound, is a known mitogen for hPASMCs. Therefore, an in vitro proliferation assay using hPASMCs can be used to assess the potential of this compound to contribute to PAH pathology.[15][16]

3.2. Experimental Protocol: hPASMC Proliferation Assay

This protocol measures the effect of this compound on the proliferation of hPASMCs using a DNA synthesis-based assay (e.g., BrdU incorporation) or a simple cell counting method.

  • Cell Line: Primary Human Pulmonary Artery Smooth Muscle Cells (hPASMCs).

  • Materials:

    • hPASMCs (Lonza, CC-2581)

    • Smooth Muscle Growth Medium-2 (SmGM™-2)

    • 24-well plates

    • This compound solutions

    • Platelet-Derived Growth Factor (PDGF) as a positive control mitogen

    • Cell Proliferation Assay Kit (e.g., BrdU Cell Proliferation ELISA Kit, or CyQUANT™ Cell Proliferation Assay).

  • Procedure:

    • Cell Seeding: Seed hPASMCs in 24-well plates at a density of 2 x 10⁴ cells/well in complete SmGM-2 medium.

    • Serum Starvation: Once cells reach ~60% confluency, replace the medium with a basal medium (containing 0.5% FBS) and incubate for 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.

    • Treatment: Replace the starvation medium with fresh basal medium containing this compound at various concentrations. Include a negative control (basal medium), a vehicle control, and a positive control (e.g., 20 ng/mL PDGF).

    • Incubation: Incubate the cells for 24-48 hours.

    • Quantification of Proliferation:

      • For BrdU Assay: Add BrdU labeling solution to the wells for the final 2-4 hours of incubation. Then, fix the cells and follow the manufacturer's protocol for the ELISA-based detection of incorporated BrdU.

      • For CyQUANT Assay: At the end of the incubation, aspirate the medium and freeze the plate at -80°C. Thaw the plate and add the CyQUANT GR dye/lysis buffer. Measure fluorescence (Ex/Em ~480/520 nm) to quantify the total DNA content, which is proportional to the cell number.

    • Data Analysis: Express results as a percentage of the control proliferation or as fold change in absorbance/fluorescence over the vehicle control.

3.3. Data Presentation

Table 3: Effect of this compound on hPASMC Proliferation

Treatment Concentration Proliferation (% of Vehicle Control)
Vehicle Control - 100 ± 8
This compound 10 µM 135 ± 11
This compound 30 µM 182 ± 15
PDGF (Positive Control) 20 ng/mL 250 ± 21

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

3.4. Visualization

G CP This compound SERT SERT on hPASMC CP->SERT inhibits reuptake/ causes efflux Serotonin Increased Extracellular Serotonin (5-HT) SERT->Serotonin Receptor 5-HT Receptors (e.g., 5-HT2B) Serotonin->Receptor activates Signaling Downstream Signaling (e.g., MAPK/ERK) Receptor->Signaling Proliferation Increased hPASMC Proliferation Signaling->Proliferation Remodeling Vascular Remodeling (PAH Pathology) Proliferation->Remodeling

Caption: Proposed pathway for this compound-induced hPASMC proliferation.

References

Application Notes and Protocols for Measuring Chlorphentermine's Effect on 5-HT Release In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphentermine, a substituted amphetamine, has been shown to modulate central serotonin (B10506) (5-HT) levels, an important neurotransmitter implicated in mood, appetite, and various physiological processes. Understanding the precise in vivo effects of this compound on 5-HT release is crucial for elucidating its mechanism of action and evaluating its therapeutic potential and safety profile. These application notes provide detailed protocols for measuring this compound-induced 5-HT release in vivo, primarily utilizing the technique of intracerebral microdialysis in rodent models.

Mechanism of Action: A Serotonin Transporter Substrate

This compound is characterized as a serotonin transporter (SERT) substrate.[1][2][3] This means that it is transported into serotonergic neurons by SERT. This influx of this compound then triggers a reverse transport of 5-HT from the neuron into the extracellular space, a process known as exchange-diffusion.[1] This mechanism leads to a significant increase in extracellular 5-HT concentrations in the brain.[1][4]

Quantitative Data Summary

The following table summarizes the in vivo effects of this compound on extracellular 5-HT and dopamine (B1211576) (DA) levels as determined by microdialysis studies in rats.

DrugDose (µmol/kg)Brain RegionPeak % Increase in Extracellular 5-HT (from baseline)Peak % Increase in Extracellular DA (from baseline)Reference
This compound3Nucleus Accumbens~400%No significant change[1]
This compound10Nucleus Accumbens~700%~200%[1]

Signaling Pathway Diagram

Chlorphentermine_5HT_Release cluster_neuron Serotonergic Neuron cluster_synapse Synaptic Cleft SERT SERT Cytosolic_5HT Cytosolic 5-HT SERT->Cytosolic_5HT Translocates This compound In Extracellular_5HT Extracellular 5-HT SERT->Extracellular_5HT Releases 5-HT VMAT2 VMAT2 Vesicle 5-HT Vesicle VMAT2->Vesicle Uptake Vesicle->Cytosolic_5HT Storage Cytosolic_5HT->SERT Reverse Transport Cytosolic_5HT->VMAT2 Chlorphentermine_ext This compound Chlorphentermine_ext->SERT Binds to SERT

Caption: Proposed mechanism of this compound-induced 5-HT release.

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular 5-HT

This protocol describes the key steps for conducting an in vivo microdialysis experiment to assess this compound-induced 5-HT release in the rat brain, based on methodologies reported in the literature.[1][4]

1. Materials and Reagents

  • This compound hydrochloride

  • Sterile artificial cerebrospinal fluid (aCSF) with physiological ion concentrations

  • Anesthetic agent (e.g., isoflurane, urethane)

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Syringe pump and fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Antioxidant solution (e.g., perchloric acid) for sample preservation

2. Surgical Procedure

  • Anesthetize the rat according to approved institutional animal care and use committee protocols.

  • Secure the animal in a stereotaxic frame.

  • Perform a craniotomy over the target brain region (e.g., nucleus accumbens).

  • Slowly lower the microdialysis probe to the desired stereotaxic coordinates.

  • Secure the probe to the skull using dental cement.

  • Allow the animal to recover from surgery before commencing the experiment.

3. Microdialysis Procedure

  • On the day of the experiment, connect the microdialysis probe to a syringe pump and a fraction collector.

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

  • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect baseline microdialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

  • Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

  • Continue collecting microdialysate samples at the same intervals for a defined period post-injection (e.g., 2-3 hours) to monitor the time course of 5-HT release.

4. Sample Analysis

  • Analyze the collected dialysate samples for 5-HT concentrations using HPLC with electrochemical detection.

  • Quantify the 5-HT levels by comparing the peak areas to those of known standards.

5. Data Analysis

  • Express the post-drug 5-HT concentrations as a percentage change from the average baseline concentrations.

  • Perform statistical analysis to determine the significance of the drug-induced changes in 5-HT levels.

Experimental Workflow Diagram

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery & Probe Implantation Recovery Post-Surgical Recovery Surgery->Recovery Stabilization Probe Perfusion & Stabilization Recovery->Stabilization Baseline Baseline Sample Collection (3-4 samples) Stabilization->Baseline DrugAdmin This compound Administration (i.p.) Baseline->DrugAdmin PostDrug Post-Drug Sample Collection DrugAdmin->PostDrug HPLC HPLC-EC Analysis of Dialysates PostDrug->HPLC Data Data Quantification & Statistical Analysis HPLC->Data

Caption: Workflow for in vivo microdialysis experiment.

References

Application Notes and Protocols for Tissue Sample Preparation and Analysis of Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation of tissue samples for the quantitative analysis of Chlorphentermine. Methodologies for tissue homogenization, followed by two common extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—are described. Furthermore, this note includes typical parameters for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection method. Performance data, based on analogous compounds, is summarized to provide an expected range of efficacy for these methods.

Introduction

This compound is a sympathomimetic amine used as an appetite suppressant.[1][2][3] Its analysis in biological matrices is crucial for pharmacokinetic, toxicological, and drug development studies. Due to its amphiphilic nature, this compound tends to accumulate in tissues, particularly the lungs, making robust sample preparation a critical step to ensure accurate quantification.[4][5][6][7] This document outlines standardized procedures for extracting this compound from tissue samples for subsequent analysis.

The primary challenge in tissue analysis is the complex matrix, which includes lipids, proteins, and other endogenous materials that can interfere with analysis. The protocols herein are designed to effectively remove these interferences and concentrate the analyte for sensitive detection.

Experimental Workflow Overview

The general workflow for preparing tissue samples for this compound analysis involves several key stages: homogenization to break down the tissue structure, extraction to isolate the analyte from the complex biological matrix, and finally, analysis by a suitable instrumental technique.

G cluster_prep Sample Preparation cluster_extract Extraction Methods cluster_analysis Analysis Tissue 1. Tissue Sample Collection (e.g., Lung, Adipose) Homogenize 2. Homogenization (Mechanical disruption in buffer) Tissue->Homogenize Centrifuge1 3. Centrifugation (Separate solids from supernatant) Homogenize->Centrifuge1 Extract 4. Extraction of Supernatant Centrifuge1->Extract LLE 4a. Liquid-Liquid Extraction (LLE) Extract->LLE SPE 4b. Solid-Phase Extraction (SPE) Extract->SPE Drydown 5. Evaporation & Reconstitution LLE->Drydown SPE->Drydown LCMS 6. LC-MS/MS Analysis Drydown->LCMS Data 7. Data Quantification LCMS->Data

Caption: General experimental workflow for tissue analysis.

Protocols

Tissue Homogenization Protocol

This initial step is crucial for releasing the analyte from the tissue matrix.

  • Weighing: Accurately weigh approximately 100-200 mg of frozen tissue sample.

  • Homogenization Buffer: Add 1 mL of ice-cold phosphate-buffered saline (PBS) or Krebs-Ringer phosphate (B84403) buffer per 100 mg of tissue.[4]

  • Mechanical Disruption: Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.

  • Internal Standard: Spike the homogenate with an appropriate internal standard (IS), such as a deuterated analog of this compound or a structurally similar compound like Diphenhydramine.[8]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for the extraction step. The supernatant contains the analyte of interest.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic method that separates compounds based on their relative solubilities in two different immiscible liquids.[9][10]

  • pH Adjustment: To 1 mL of tissue supernatant, add a basic solution (e.g., 1M NaOH) to adjust the pH to >9. This ensures this compound, an alkaline drug, is in its non-ionized, more organic-soluble form.

  • Solvent Addition: Add 3 mL of an appropriate organic solvent. Common choices for similar analytes include ethyl acetate (B1210297) or a mixture of n-hexane and isoamyl alcohol.[9][11]

  • Mixing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.[10]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

SPE uses a solid sorbent to selectively adsorb the analyte, while interfering compounds are washed away.[9][12][13] This method often provides cleaner extracts than LLE.

  • Cartridge Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.[13]

  • Sample Loading: Load the 1 mL of tissue supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence is 1 mL of water followed by 1 mL of a weak organic solvent solution (e.g., 5% methanol in water).

  • Elution: Elute the analyte from the cartridge using 1-2 mL of an appropriate elution solvent. For a basic drug like this compound, an acidified organic solvent (e.g., methanol with 1-2% formic acid) or an ammoniated organic solvent is effective.[12]

  • Evaporation and Reconstitution: Similar to the LLE protocol, evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

Analytical Instrumentation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.[11][14][15]

  • Liquid Chromatography (LC):

    • Column: A C18 or Cyano (CN) column is typically used for separation.[11]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is common.[11][16]

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.[11]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+) is suitable for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of this compound and structurally related compounds in biological matrices. These values can serve as a benchmark for method development and validation.

ParameterChlorpheniramine (B86927) (Plasma)[8]Chlorpheniramine (Plasma)[11]Notes
Extraction Method Liquid-Liquid ExtractionLiquid-Liquid Extraction (Ethyl Acetate)Tissue matrices may result in slightly lower recoveries due to higher complexity.
Lower Limit of Quantitation (LLOQ) 0.2 ng/mL0.025 ng/mLThe LLOQ is dependent on instrument sensitivity and the cleanliness of the extract.
Linearity Range Not Specified0.025 - 20 ng/mLA wide linear range is desirable for analyzing samples from both therapeutic and toxicological studies.
Recovery ~77%Not SpecifiedSPE can sometimes offer higher and more consistent recovery compared to LLE.[9] Recovery of >80% is generally considered good.[12]
Intra-day Precision (%RSD) < 4.3%< 11%Precision, expressed as Relative Standard Deviation (%RSD), should ideally be below 15%.
Inter-day Precision (%RSD) < 4.3%< 11%Inter-day precision assesses the reproducibility of the method over time.
Accuracy (%RE) < 4.7%92.9% - 102.5%Accuracy, expressed as Relative Error (%RE) or percent recovery of a known amount, should be within ±15% (±20% at the LLOQ).

Potential Signaling Pathway

While the specific signaling pathways for this compound are not extensively detailed, studies on the structurally similar compound Phentermine provide valuable insights. Phentermine has been shown to produce conditioned rewarding effects through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the nucleus accumbens, a key brain region involved in reward and addiction.[17] This pathway is activated via the dopamine (B1211576) transporter (DAT). Given the structural similarity, it is plausible that this compound may engage similar molecular mechanisms.

G cluster_pathway Potential Signaling Pathway for Phentermine Phentermine Phentermine DAT Dopamine Transporter (DAT) Phentermine->DAT activates PI3K PI3K Activation DAT->PI3K leads to Akt Akt Phosphorylation PI3K->Akt leads to Reward Conditioned Rewarding Effects Akt->Reward

References

Application Notes and Protocols for the Ethical Use of Chlorphentermine in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Ethical Framework

Chlorphentermine, a substituted amphetamine, is classified as a Schedule III controlled substance by the Drug Enforcement Administration (DEA) due to its potential for abuse and dependence[1]. Its primary mechanism of action is as a selective serotonin (B10506) releasing agent (SSRA)[2]. The use of this compound in animal research necessitates a robust ethical framework to ensure animal welfare and scientific validity. All research protocols must adhere to the principles of the 3Rs: Replacement , Reduction , and Refinement [3][4].

  • Replacement: Researchers must provide a strong scientific justification for the use of live animals and confirm that no alternative methods, such as in-vitro assays, organ-on-a-chip systems, or computational modeling, can achieve the study's objectives[5][6].

  • Reduction: The number of animals used should be the minimum required to obtain statistically significant and scientifically valid results[4].

  • Refinement: All procedures must be optimized to minimize animal pain, suffering, and distress[3][7]. This includes the use of appropriate anesthesia and analgesia, humane endpoints, and proper animal handling techniques[3][7].

All research involving this compound must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with all federal and institutional regulations regarding the use of controlled substances in animal research[8][9][10][11][12]. Principal investigators must hold a current DEA registration for Schedule III substances[8][12].

II. Quantitative Data Summary

The following tables summarize quantitative data for this compound and related compounds from animal studies. Due to limited publicly available LD50 data for this compound, a dose-range-finding study is strongly recommended prior to definitive experiments.

Table 1: Acute Toxicity Data for this compound and Related Compounds

CompoundAnimal ModelRoute of AdministrationLD50Source
This compound Data Not Available---
PhentermineRatOral118 mg/kg[5]
PhentermineMouseOralData Not Available-
Chlorpheniramine MaleateRatOral118 mg/kg[5]
Chlorpheniramine MaleateMouseOralData Not Available-

Note: Chlorpheniramine is a structurally different compound and its toxicity data is provided for reference only. The similarity in names can cause confusion.

Table 2: Effective Doses of this compound in Animal Models

Animal ModelEffect MeasuredDoseRoute of AdministrationStudy DurationSource
RatDecreased body weight gain and food intake30 mg/kgIntraperitoneal (i.p.)5 days/week for 1-2 weeks[11]
RatInduction of pulmonary phospholipidosis30 mg/kgIntraperitoneal (i.p.)Last 5 days of gestation[9]
RatPathological lung changes50 mg/kgIntraperitoneal (i.p.)50 days[10]
RatInhibition of food intakeNot specifiedNot specifiedNot specified[8]

III. Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These are generalized protocols and must be adapted and approved by the relevant IACUC for each specific study.

A. Protocol for Acute Oral Toxicity Assessment (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rodents. This protocol is based on general guidelines for acute toxicity studies[11].

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water or 0.5% methylcellulose)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

  • Animal scale

  • Observation cages

Procedure:

  • Animal Model: Use an equal number of male and female young adult rats (e.g., Sprague-Dawley, 8-10 weeks old) or mice (e.g., C57BL/6, 6-8 weeks old).

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare a minimum of 5 dose levels of this compound in the chosen vehicle. A logarithmic progression of doses is recommended. Include a vehicle-only control group.

  • Administration: Administer a single dose of the test substance or vehicle via oral gavage. The volume should not exceed 10 ml/kg for rats or 20 ml/kg for mice.

  • Observation:

    • Continuously observe animals for the first 30 minutes, and then at 1, 2, 4, and 6 hours post-dosing.

    • Thereafter, observe animals daily for 14 days.

    • Record all signs of toxicity, including changes in behavior (e.g., sedation, hyperactivity, stereotypy), posture, respiration, and any instances of morbidity or mortality.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period or on animals that are found moribund.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

B. Protocol for Appetite Suppression and Body Weight Monitoring

Objective: To evaluate the effect of this compound on food intake and body weight in rats.

Materials:

  • This compound hydrochloride

  • Vehicle

  • Apparatus for drug administration (e.g., intraperitoneal injection needles and syringes)

  • Metabolic cages for individual housing and food intake measurement

  • Standard rodent chow

  • Animal scale

Procedure:

  • Animal Model: Use adult male rats (e.g., Sprague-Dawley, 10-12 weeks old).

  • Acclimation: Acclimate animals to individual housing in metabolic cages for at least 3 days prior to the start of the experiment.

  • Baseline Measurement: Measure and record baseline food intake and body weight for 3 consecutive days.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle once daily at the same time each day for the duration of the study (e.g., 14 days).

  • Daily Measurements:

    • Measure and record the body weight of each animal daily, prior to drug administration.

    • Provide a pre-weighed amount of food each day.

    • Measure and record the amount of food remaining after 24 hours to calculate daily food intake.

  • Behavioral Observation: Observe animals daily for any signs of distress or adverse effects.

  • Data Analysis: Analyze the data for significant differences in body weight and food intake between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

C. Protocol for Locomotor Activity Assessment

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice. This protocol is based on general locomotor activity testing procedures[13][14][15][16][17].

Materials:

  • This compound hydrochloride

  • Vehicle

  • Apparatus for drug administration (e.g., intraperitoneal injection needles and syringes)

  • Automated locomotor activity chambers (e.g., with infrared beams)

Procedure:

  • Animal Model: Use adult male mice (e.g., C57BL/6, 8-10 weeks old).

  • Acclimation: Handle animals for several days prior to the experiment to reduce stress. Acclimate them to the testing room for at least 60 minutes before the session.

  • Habituation: Place each mouse in a locomotor activity chamber for a 30-minute habituation period.

  • Drug Administration: Immediately after habituation, administer this compound or vehicle via intraperitoneal injection.

  • Data Collection: Immediately place the mouse back into the activity chamber and record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a set period (e.g., 60 minutes).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity between the drug-treated and control groups using appropriate statistical methods.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of this compound-Induced Serotonin Release

This compound acts as a substrate for the serotonin transporter (SERT), leading to a non-vesicular release of serotonin from the presynaptic neuron[8][18]. This process is distinct from the action of selective serotonin reuptake inhibitors (SSRIs)[19].

Chlorphentermine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CP This compound SERT_out SERT CP->SERT_out Binds to CP_in This compound (intracellular) SERT_out->CP_in Transports Serotonin_cleft Serotonin SERT_out->Serotonin_cleft Releases Vesicle Synaptic Vesicle CP_in->Vesicle Disrupts H+ gradient VMAT2 VMAT2 Serotonin_cyto Serotonin (cytosolic) Serotonin_cyto->SERT_out Reverse Transport MAO MAO Serotonin_cyto->MAO Metabolism Serotonin_vesicle Serotonin (vesicular) Serotonin_vesicle->Serotonin_cyto Leakage Metabolite Inactive Metabolite MAO->Metabolite Receptor 5-HT Receptor Serotonin_cleft->Receptor Binds to Signal Postsynaptic Signal Receptor->Signal Activates

Caption: Mechanism of this compound-Induced Serotonin Release.

B. Experimental Workflow for Cardiovascular Assessment

Given the potential for cardiovascular side effects with serotonergic agents, monitoring cardiovascular parameters is a critical ethical consideration.

Cardiovascular_Workflow start Start acclimation Animal Acclimation & Surgical Implantation of Telemetry Device start->acclimation recovery Post-Surgical Recovery (≥ 7 days) acclimation->recovery baseline Baseline Cardiovascular Monitoring (24h) recovery->baseline administration This compound or Vehicle Administration baseline->administration monitoring Continuous Cardiovascular Monitoring (e.g., 24h post-dose) administration->monitoring data_analysis Data Analysis (Heart Rate, Blood Pressure, ECG) monitoring->data_analysis end End data_analysis->end

Caption: Workflow for Telemetric Cardiovascular Monitoring in Rodents.

C. Logical Framework for Ethical Considerations

This diagram illustrates the decision-making process for the ethical use of this compound in animal research.

Ethical_Framework justification Scientific Justification for this compound Use alternatives Consideration of Alternatives (3Rs: Replacement) justification->alternatives iacuc IACUC Protocol Submission alternatives->iacuc approval IACUC Approval iacuc->approval approval->justification No - Revise reduction Experimental Design (3Rs: Reduction) approval->reduction Yes refinement Refinement of Procedures (3Rs: Refinement) reduction->refinement conduct Conduct Experiment refinement->conduct monitoring Animal Welfare Monitoring conduct->monitoring humane Humane Endpoints monitoring->humane data Data Collection & Analysis humane->data publication Publication with Ethical Statement data->publication

Caption: Decision Framework for Ethical Animal Research with this compound.

References

Application Notes and Protocols for Long-Term Chlorphentermine Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting long-term studies involving the administration of Chlorphentermine to rodent models. The information is collated from various preclinical studies to ensure robust and reproducible experimental design.

Application Notes: Key Considerations

This compound is a cationic amphiphilic drug (CAD) formerly used as an appetite suppressant. Its long-term administration in rodents is primarily associated with the induction of phospholipidosis, a lipid storage disorder characterized by the intracellular accumulation of phospholipids (B1166683) within lysosomes, forming distinct lamellar inclusion bodies.[1][2] Chronic studies are essential to understand the pathophysiology of this effect and other potential toxicities.

1.1 Animal Model Selection:

  • Species and Strain: Sprague-Dawley and Wistar rats are commonly used models in this compound research.[2][3] B6C3F1 mice have also been used in long-term toxicology and carcinogenesis studies. The choice of model should be aligned with the specific research objectives.

1.2 Dosing and Administration:

  • Dosage: Chronic studies in rats have utilized doses around 30 mg/kg/day.[1][2] Dose-ranging studies are crucial, as higher doses can lead to reduced body weight gain and decreased survival.[4] Thirteen-week studies in rats have explored doses from 3.75 to 60 mg/kg, while in mice, doses ranged from 12.5 to 200 mg/kg.[4]

  • Route of Administration: Oral gavage is the preferred method for precise, long-term daily dosing.[4][5] Intraperitoneal (i.p.) injection has also been used in some protocols.[2][6] The vehicle for this compound hydrochloride is typically deionized water or 0.9% saline.[1][7]

1.3 Key Pathophysiological Endpoints:

  • Phospholipidosis: This is the most prominent effect of chronic this compound exposure. It heavily affects organs with high phagocytic activity, such as the lungs (specifically alveolar macrophages), adrenal cortex, and liver.[3][6][8] The condition is characterized by the formation of lysosomal lamellar bodies, which can be visualized using electron microscopy.[1]

  • Organ-Specific Effects:

    • Lungs: Expect a pronounced pulmonary histiocytosis (accumulation of macrophages) and an increase in total phospholipid content.[1][3]

    • Adrenal Gland: The adrenal cortex is heavily affected, which can lead to reduced corticosterone (B1669441) production and a diminished response to ACTH.[8]

    • Nervous System: Alterations in peripheral nerves, including the formation of abnormal inclusions in the axoplasm of motor and sensory nerves, have been reported after prolonged treatment.[9]

    • Cardiovascular System: While prolonged administration for up to a year in one study did not induce hypertensive pulmonary vascular disease in rats, other similar anorectic drugs have been associated with pulmonary hypertension and cardiac fibrosis, warranting careful monitoring.[3][10]

1.4 Monitoring Parameters:

  • In-Life: Daily clinical observations for signs of toxicity (e.g., hyperactivity, hyperexcitability) are necessary.[4] Weekly measurements of body weight and food consumption should be recorded.

  • Terminal: At the study endpoint, conduct comprehensive analysis including:

    • Serum Biochemistry: Evaluate kidney function (BUN, creatinine) and liver function (ALT, ALP).

    • Organ Weights: Record the weights of key organs, especially the lungs, liver, and adrenal glands.[6]

    • Histopathology: Perform light and electron microscopy on target organs to assess for cellular changes and the presence of lamellar inclusion bodies.

    • Biochemical Analysis: Quantify total phospholipid content and analyze the composition of individual phospholipid classes in affected tissues like the lung.[1][11]

Experimental Protocols

2.1 Protocol 1: Long-Term Administration via Oral Gavage

This protocol details the standard procedure for daily oral administration of this compound to rats or mice.

Materials:

  • This compound hydrochloride (HCl) powder

  • Vehicle: Deionized water or sterile 0.9% saline[1][7]

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge for rats, 18-20 gauge for mice, with a ball-tip)[12]

  • 1 mL to 3 mL syringes

  • Analytical balance

  • Personal Protective Equipment (PPE)

Procedure:

  • Solution Preparation:

    • Calculate the required amount of this compound HCl based on the mean body weight of the animal cohort and the target dose (e.g., 30 mg/kg).

    • Dissolve the weighed powder in the chosen vehicle. Prepare the solution fresh daily.

    • The dosing volume should not exceed 10 mL/kg for rodents; a volume of 5 mL/kg is recommended to minimize the risk of reflux.[13]

  • Animal Restraint:

    • Weigh the animal to determine the precise dosing volume.

    • Restrain the animal firmly but gently. For rats, hold the animal over the back and shoulders. For mice, scruff the back of the neck. Ensure the head and neck are extended to create a straight path to the esophagus.[5][7]

  • Gavage Needle Measurement:

    • Measure the correct insertion length by placing the gavage needle externally from the tip of the animal's nose to the last rib (xiphoid process). Mark this length on the needle. Do not insert past this mark to avoid stomach perforation.[5][12]

  • Administration:

    • Gently insert the ball-tipped needle into the mouth, advancing it along the roof of the mouth and down into the esophagus. The animal should swallow as the tube is advanced.

    • CRITICAL: If any resistance is met, withdraw the needle immediately and re-attempt. Do not force the needle. [5]

    • Once the needle is at the pre-measured depth, administer the solution slowly and steadily.

  • Post-Administration:

    • Gently remove the needle along the same path of insertion.

    • Return the animal to its cage and monitor for 5-10 minutes for any signs of distress or labored breathing.[12][13]

    • Repeat this procedure daily, 5-7 days per week, for the desired study duration (e.g., 4, 8, or more weeks).

2.2 Protocol 2: Terminal Procedures and Tissue Collection

Procedure:

  • Fasting & Anesthesia:

    • Fast animals for a short period (e.g., 2-3 hours) if required for biochemical analysis, but do not restrict water.[14]

    • Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation or an injectable anesthetic cocktail).

  • Blood Collection:

    • Once the animal is deeply anesthetized, collect blood via cardiac puncture into appropriate tubes (e.g., serum separator tubes for biochemistry).

  • Euthanasia and Perfusion:

    • Perform euthanasia via an approved secondary method (e.g., cervical dislocation or exsanguination).

    • If required for high-quality histology, perform transcardial perfusion with saline followed by a fixative like 10% neutral buffered formalin.

  • Organ Collection and Processing:

    • Dissect and remove key organs (lungs, liver, adrenal glands, kidneys, heart, brain, peripheral nerves).

    • Weigh the organs.

    • Process tissues for different analyses:

      • Histology (Light Microscopy): Place tissue samples in 10% neutral buffered formalin for at least 24 hours.

      • Histology (Electron Microscopy): Place small tissue blocks (~1 mm³) in a glutaraldehyde-based fixative. This is critical for visualizing the lamellar inclusion bodies characteristic of phospholipidosis.[1]

      • Biochemical Analysis: Snap-freeze tissue samples in liquid nitrogen and store them at -80°C until analysis for phospholipid content or enzyme activity.[15]

Data Presentation

Table 1: Summary of Long-Term this compound Administration Protocols in Rodents

Rodent Model Dosage Route Duration Key Findings & Observations Reference(s)
Pregnant Wistar Rats 30 mg/kg/day Not specified 5 days (Gestation days 16-20) Induced pulmonary phospholipidosis in both maternal and neonatal lungs, characterized by lamellar inclusions and increased total phospholipids. [1]
Sprague-Dawley Rats 30 mg/kg/day i.p. 7 days Induced reversible phospholipidosis in alveolar macrophages. [2]
Wistar Albino Rats Not specified Oral Up to 1 year Did not induce hypertensive pulmonary vascular disease but caused pronounced pulmonary histiocytosis. [3]
Rats Not specified Not specified 8 weeks Induced lipidosis in the adrenal cortex, leading to depressed corticosterone content and plasma levels. [8]
F344/N Rats 15 or 30 mg/kg (males), 30 or 60 mg/kg (females) Gavage 103 weeks Reduced body weights; no significant increase in neoplasms. [4]

| B6C3F1 Mice | 25 or 50 mg/kg (males), 100 or 200 mg/kg (females) | Gavage | 103 weeks | Reduced body weights; poor survival at high doses. |[4] |

Table 2: Summary of Reported Biochemical and Cellular Alterations

Parameter Tissue/Cell Type Observed Change Mechanism/Note Reference(s)
Total Phospholipids Lung, Alveolar Macrophages Increased Hallmark of drug-induced phospholipidosis. [1][2][6]
Disaturated Phosphatidylcholine Neonatal Lung Increased Specific change in phospholipid composition. [1]
Corticosterone Adrenal Cortex, Plasma Decreased Indicates impaired function of the adrenal cortex. [8]
Monoamine Oxidase (MAO-A) Liver, Lung, Brain Decreased Activity This compound acts as a specific inhibitor of MAO-A. [15]
DNA, RNA, Protein Content Alveolar Macrophages Increased Associated with an increase in multinucleated cells. [16]

| 5-HT (Serotonin) Clearance | Lung | Inhibited | Correlates with the pulmonary accumulation of the drug. |[17] |

Visualizations: Workflows and Pathways

G Experimental Workflow for a Long-Term this compound Study acclimate 1. Animal Acclimatization (7-14 Days) baseline 2. Baseline Measurements (Body Weight, Food Intake) acclimate->baseline random 3. Randomization (Vehicle vs. This compound Groups) baseline->random dosing 4. Chronic Daily Dosing (e.g., Oral Gavage for 4-12 Weeks) random->dosing monitor 5. In-Life Monitoring (Weekly Body Weight, Daily Observations) dosing->monitor Continuous terminal 6. Terminal Sacrifice & Sample Collection (Blood, Organs) dosing->terminal analysis 7. Data Analysis & Interpretation hist Histopathology (Light & Electron Microscopy) sub_terminal->hist biochem Biochemistry (Serum & Tissue Analysis) sub_terminal->biochem hist->analysis biochem->analysis

Caption: A typical experimental workflow for long-term rodent studies.

G Mechanism of this compound-Induced Phospholipidosis drug This compound (CP) (Cationic Amphiphilic Drug) membrane Cell Membrane drug->membrane Enters cell cytosol Cytosol (pH ~7.2) membrane->cytosol lysosome Lysosome (Acidic, pH ~4.5-5.0) cytosol->lysosome Enters lysosome protonated CP becomes protonated (CP-H+) and is trapped ('Lysosomotropic') lysosome->protonated inhibition Inhibition of Phospholipase Activity protonated->inhibition accumulate Accumulation of Undigested Phospholipids inhibition->accumulate llb Formation of Lamellar Inclusion Bodies (LLBs) accumulate->llb

Caption: Signaling pathway of drug-induced phospholipidosis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Chlorphentermine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Chlorphentermine solubility for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a poorly soluble compound?

A1: The solubility of this compound depends significantly on its form. This compound is available as a free base (liquid) and as a hydrochloride (HCl) salt (powder).[1] The HCl salt is generally considered to be water-soluble. Specifically, this compound hydrochloride is described as freely soluble in water and alcohol.[1] One supplier notes its solubility as up to 100 mM in water and DMSO. In contrast, the free base is a liquid and is expected to have lower aqueous solubility.[1] Therefore, for many in vivo applications, using the hydrochloride salt can circumvent solubility issues.

Q2: I am observing precipitation of my this compound solution when preparing it for in vivo administration. What could be the cause?

A2: Several factors could lead to the precipitation of your this compound solution:

  • Incorrect Salt Form: You might be using the free base form of this compound, which has lower aqueous solubility compared to the hydrochloride salt.

  • pH of the Vehicle: The pH of your formulation can significantly impact the solubility of the drug. This compound is a weak base, and its solubility is pH-dependent.[2] A decrease in pH can enhance the solubility of a basic drug.

  • Low Temperature: The solubility of most compounds decreases at lower temperatures. If you are preparing or storing your solution at a low temperature, this could cause the drug to precipitate.

  • High Concentration: You may be trying to dissolve the compound at a concentration that exceeds its solubility limit in the chosen vehicle.

  • Incompatible Excipients: Some excipients in your vehicle may not be compatible with this compound, leading to precipitation.

Q3: What are the recommended solvents for dissolving this compound hydrochloride for in vivo studies?

A3: Given that this compound hydrochloride is freely soluble in water, sterile water for injection or physiological saline (0.9% NaCl) are the primary recommended solvents for preparing aqueous solutions for in vivo administration.[1] For higher concentrations or specific experimental needs, Dimethyl sulfoxide (B87167) (DMSO) can also be used, with reported solubility up to 100 mM. However, it is crucial to be aware of the potential biological effects of DMSO itself and to use it at low, non-toxic concentrations in the final formulation.[3][4]

Troubleshooting Guide

Issue: Poor Dissolution of this compound Hydrochloride in Aqueous Buffers

If you are experiencing difficulty dissolving this compound hydrochloride in your desired aqueous buffer for an in vivo study, consider the following troubleshooting steps:

  • Verify the Compound: Confirm that you are using the hydrochloride salt of this compound, which is a white to off-white powder.[1]

  • Check the pH: Measure the pH of your buffer. The pH of a 1% aqueous solution of this compound HCl is approximately 5.5.[1] If your buffer has a significantly higher pH, it may reduce the solubility. Adjusting the pH to a slightly acidic range (e.g., pH 4-6) can often improve solubility.

  • Gentle Heating and Agitation: Gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Co-solvents: If aqueous solubility is still a limiting factor at your target concentration, consider the addition of a biocompatible co-solvent.[5][6] Common co-solvents for in vivo use include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.[3] It is essential to start with a small percentage of the co-solvent and perform toxicity studies to ensure the vehicle is well-tolerated by the animals.

Data Presentation

Table 1: Solubility of this compound Forms

Compound FormChemical StateReported Aqueous SolubilityOther SolventsReference(s)
This compoundLiquidNot specified, expected to be low-[1]
This compound HydrochlorideWhite to off-white powderFreely soluble; >20%Freely soluble in alcohol; Sparingly soluble in chloroform; Practically insoluble in ether; Soluble to 100 mM in DMSO[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound Hydrochloride for Oral Gavage

Objective: To prepare a clear, aqueous solution of this compound HCl for oral administration in rodents.

Materials:

  • This compound hydrochloride powder

  • Sterile, purified water or 0.9% saline

  • Calibrated balance

  • Sterile conical tubes or vials

  • Vortex mixer

  • pH meter and pH adjustment solutions (e.g., sterile 0.1 N HCl or NaOH) if necessary

Procedure:

  • Calculate the required amount of this compound HCl based on the desired final concentration and volume.

  • Weigh the calculated amount of this compound HCl powder accurately.

  • Add the powder to a sterile conical tube or vial.

  • Add approximately 80% of the final volume of sterile water or saline to the tube.

  • Vortex the mixture until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.

  • Once dissolved, add the remaining vehicle to reach the final desired volume.

  • If necessary, measure the pH of the solution and adjust to the desired range (typically between 4 and 7) using sterile, dilute HCl or NaOH.

  • Visually inspect the solution for any undissolved particles. If present, the solution may be filtered through a 0.22 µm sterile filter.

Protocol 2: Formulation of this compound Using a Co-solvent System

Objective: To prepare a solution of this compound at a concentration that is not achievable in a purely aqueous vehicle.

Materials:

  • This compound (free base or HCl salt)

  • Co-solvent (e.g., Polyethylene glycol 400, Propylene glycol)

  • Sterile, purified water or saline

  • Sterile glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the desired final concentration of this compound and the percentage of co-solvent in the final formulation (e.g., 10% PEG 400).

  • Weigh the required amount of this compound.

  • In a sterile beaker, add the calculated volume of the co-solvent (e.g., PEG 400).

  • While stirring, slowly add the this compound powder to the co-solvent.

  • Continue stirring until the compound is completely dissolved in the co-solvent. Sonication may be used to expedite this process.

  • Once a clear solution is obtained, slowly add the aqueous vehicle (water or saline) dropwise while continuously stirring.

  • Continue adding the aqueous vehicle until the final desired volume is reached.

  • Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the formulation is not suitable and a higher percentage of co-solvent or a different formulation strategy may be required.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Options start Start: Weigh This compound HCl dissolve Dissolve in Aqueous Vehicle start->dissolve check_sol Is Solution Clear? dissolve->check_sol ready Solution Ready for In Vivo Use check_sol->ready Yes troubleshoot Troubleshoot Solubility Issue check_sol->troubleshoot No ph_adjust Adjust pH troubleshoot->ph_adjust heat_agitate Gentle Heating & Agitation troubleshoot->heat_agitate cosolvent Add Co-solvent troubleshoot->cosolvent ph_adjust->dissolve heat_agitate->dissolve cosolvent->dissolve

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

formulation_decision_tree start Select this compound Form hcl_salt Use HCl Salt start->hcl_salt Hydrochloride free_base Use Free Base start->free_base Free Base aqueous_vehicle Aqueous Vehicle (Water, Saline) hcl_salt->aqueous_vehicle lipid_formulation Lipid-Based Formulation (e.g., SEDDS) free_base->lipid_formulation complexation Complexation (e.g., Cyclodextrins) free_base->complexation check_conc Is Desired Concentration Achieved? aqueous_vehicle->check_conc oral_admin Suitable for Oral/ Parenteral Administration check_conc->oral_admin Yes cosolvent_formulation Co-solvent Formulation (e.g., PEG, PG) check_conc->cosolvent_formulation No cosolvent_formulation->oral_admin lipid_formulation->oral_admin complexation->oral_admin

Caption: Decision tree for selecting a suitable formulation strategy for this compound.

References

Technical Support Center: Chlorphentermine Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chlorphentermine in animal models. The information is compiled from various toxicology and pharmacology studies to help address common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected lethality in neonates from dams treated with this compound. What could be the cause?

A1: High neonatal mortality is a documented side effect of in-utero exposure to this compound. In one study, administration of 30 mg/kg of this compound to pregnant rats during the last five days of gestation resulted in an 83% mortality rate in neonates between 16 and 24 hours postpartum.[1] This lethality is not attributed to maternal behavior or malnutrition but is linked to toxic effects on the neonates themselves.[1] It is crucial to monitor neonates closely for adverse signs and consider adjusting the dosing regimen in pregnant dams if neonatal survival is critical for your study.

Q2: Our experimental animals are showing a significant decrease in body weight after this compound administration. Is this a known side effect?

A2: Yes, a decrease in body weight is a reported side effect, particularly in neonates exposed to this compound in utero.[1] For adult animals, while this compound is an appetite suppressant, significant and unexpected weight loss could indicate toxicity. It is advisable to monitor food and water intake and conduct regular body weight measurements. If excessive weight loss is observed, consider adjusting the dose or frequency of administration.

Q3: We have noticed histopathological changes in the lungs of our test animals. What could be the underlying mechanism?

A3: this compound is known to induce a condition called phospholipidosis in the lungs.[1] This is characterized by the accumulation of phospholipids (B1166683) within the cells. Histological examinations of rat lungs have revealed the appearance of numerous large cells with foamy cytoplasm in the alveolar spaces, which can clump together and pack the alveoli with granular eosinophilic material.[2] These changes can also include endothelial and septal alterations in the lungs of neonates.[1] If you are observing such changes, it is a strong indicator of this compound-induced pulmonary toxicity.

Q4: Are there any known effects of this compound on the endocrine system of animal models?

A4: Chronic administration of this compound has been shown to affect the adrenal cortex in rats. It can induce a generalized lipid storage disease, with the adrenal cortex being one of the most affected organs.[3] This can lead to a considerable decline in urinary corticosterone (B1669441) excretion and depressed corticosterone content in the adrenals and plasma.[3] The adrenal cortex's responsiveness to ACTH may also be diminished.[3] If your research involves endocrine endpoints, it is important to consider these potential confounding effects.

Troubleshooting Guides

Issue: Suspected Pulmonary Toxicity in this compound-Treated Rats

Symptoms:

  • Labored breathing or respiratory distress in animals.

  • Unexpected findings in lung tissue upon necropsy.

  • Histological evidence of foamy macrophages or phospholipidosis.

Troubleshooting Steps:

  • Confirm Histopathology: Have a veterinary pathologist examine the lung tissue for characteristic signs of phospholipidosis, such as the presence of large, foamy alveolar macrophages and eosinophilic material in the alveoli.[2]

  • Review Dosing Protocol: Compare your administered dose with those reported to cause pulmonary effects. Doses around 30-50 mg/kg in rats have been shown to induce these changes.[1][2]

  • Consider Duration of Exposure: Chronic administration is more likely to induce significant pathological changes.[2][3]

  • Evaluate Alternative Compounds: If pulmonary effects are confounding your study, consider using a related compound like Phentermine, which did not produce phospholipidosis under similar experimental conditions.[1]

Quantitative Data Summary

Animal ModelDosageRoute of AdministrationDurationKey Side Effects ObservedReference
Pregnant Rats30 mg/kgNot specifiedLast 5 days of gestationLung phospholipidosis in dams, decreased body weight in neonates, 83% neonatal lethality[1]
Rats50 mg/kgIntraperitoneal50 daysPathological changes in the lungs, appearance of large cells with foamy cytoplasm in alveolar spaces[2]
RatsNot specifiedNot specified8 weeksReduced urinary corticosterone excretion, depressed adrenal and plasma corticosterone levels, diminished ACTH response[3]

Visualizations

experimental_workflow cluster_observation Observation cluster_investigation Investigation cluster_conclusion Conclusion A Unexpected Respiratory Symptoms or Mortality B Perform Necropsy & Gross Pathology of Lungs A->B Initiate Investigation C Histopathological Examination of Lung Tissue B->C Proceed with Microscopic Analysis D Look for Foamy Macrophages & Alveolar Eosinophilic Material C->D Specific Pathological Markers E Confirmation of This compound-Induced Pulmonary Phospholipidosis D->E Positive Finding

Caption: Workflow for Investigating Suspected this compound-Induced Pulmonary Toxicity.

neonatal_toxicity_pathway A This compound Administration to Pregnant Dams (30 mg/kg) B In-Utero Exposure of Neonates A->B C Pulmonary Phospholipidosis in Dams and Neonates B->C D Decreased Neonatal Body Weight B->D E Endothelial & Septal Alterations in Neonatal Lungs B->E F High Neonatal Lethality (83%) C->F D->F E->F

Caption: Effects of In-Utero this compound Exposure on Neonatal Rats.

References

Technical Support Center: Chlorphentermine Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and methodologies for optimizing Chlorphentermine dosage to minimize toxicity in preclinical research. The following content is based on established principles of toxicology and pharmacology for sympathomimetic amines, as specific public data on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of toxicity associated with sympathomimetic amines like this compound?

A1: Sympathomimetic amines can induce toxicity through several mechanisms. The classic sympathomimetic toxidrome includes symptoms like tachycardia, hypertension, diaphoresis, and hyperthermia.[1][2] At the cellular level, toxicity can be driven by:

  • Oxidative Stress: The metabolism of amphetamine-like compounds can lead to the production of reactive oxygen species (ROS), depleting cellular antioxidants like glutathione (B108866) (GSH) and causing damage to lipids, proteins, and DNA.[3][4]

  • Mitochondrial Impairment: Some sympathomimetics can interfere with mitochondrial function, leading to decreased energy production and the initiation of apoptosis (programmed cell death).[5]

  • Neurotransmitter Efflux: While this compound is a selective serotonin (B10506) releasing agent (SSRA), other related compounds can cause a massive release of dopamine (B1211576) and norepinephrine, which can be neurotoxic.[6]

  • Hyperthermia: Elevated body temperature is a key predictor of poor prognosis in acute sympathomimetic poisoning and can lead to systemic effects and organ failure.[2]

Q2: What initial steps should be taken to assess the toxicity profile of this compound in our research?

A2: A tiered approach, starting with in vitro assays before moving to in vivo studies, is recommended.

  • In Vitro Cytotoxicity Screening: Begin by evaluating this compound's effect on cell viability in relevant cell lines (e.g., human neuroblastoma SH-SY5Y for neurotoxicity, or hepatocyte cell lines like HepG2 for liver toxicity).[3][7] This helps determine a concentration-dependent toxic potential.

  • Dose-Range Finding (DRF) In Vivo Studies: If in vivo work is planned, conduct preliminary studies in a small number of animals to identify the Maximum Tolerated Dose (MTD) and a range of doses that cause sublethal toxicity.[8]

  • Definitive In Vivo Studies: Based on DRF results, design repeated-dose toxicity studies to identify target organs and establish a No Observed Adverse Effect Level (NOAEL).[9][10]

Q3: We are observing high variability in our in vitro cytotoxicity assays. What are some common troubleshooting steps?

A3: High variability can stem from several factors. Consider the following:

  • Compound Solubility and Stability: Ensure this compound is fully dissolved in the culture medium and is stable for the duration of the experiment. Precipitated compound can lead to inconsistent results.

  • Cell Health and Density: Use cells that are in a consistent, healthy growth phase and ensure uniform cell seeding density across all wells. Over-confluent or sparsely populated cultures can respond differently to toxic insults.

  • Assay Interference: The chemical structure of your compound might interfere with the assay's detection method (e.g., reducing the MTT reagent non-enzymatically). Run a compound-only control (no cells) to check for interference.

  • Incubation Time: Toxicity may be time-dependent. A 24-hour exposure may show different results than a 48-hour exposure.[3] Ensure the incubation time is consistent and appropriate for the expected mechanism of toxicity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method for assessing the cytotoxicity of this compound on the human neuroblastoma SH-SY5Y cell line, a common model for neurotoxicity studies.[3]

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound hydrochloride (or other salt form)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). Create a series of serial dilutions in complete culture medium to achieve the final desired concentrations.

  • Cell Treatment: After 24 hours, remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Example In Vitro Cytotoxicity Data for this compound on SH-SY5Y Cells (24h Exposure)
Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
1098.14.8
5091.56.1
10075.37.3
25052.88.0
50024.15.5
10008.93.1
Note: This table contains illustrative data for demonstration purposes.
Table 2: Summary of Findings from a Hypothetical 28-Day In Vivo Rodent Study
Dosage Group (mg/kg/day)Key Clinical ObservationsTarget Organ ToxicityNOAEL Determination
0 (Vehicle Control)Normal activity, no adverse signsNo histopathological findings-
5No observable adverse effectsNo histopathological findings5 mg/kg/day
25Intermittent hyperactivity, slight reduction in body weight gainMinimal centrilobular hepatocyte hypertrophyNot established at this dose
100Significant hyperactivity, pronounced reduction in body weight gain, piloerectionModerate centrilobular hepatocyte hypertrophy, single-cell necrosisNot established at this dose
Note: This table contains illustrative data for demonstration purposes. A No Observed Adverse Effect Level (NOAEL) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.[9]

Visualizations

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Dose-Range Finding cluster_2 Phase 3: Definitive Toxicity Studies a Cytotoxicity Assays (e.g., MTT, LDH on SH-SY5Y, HepG2) b Determine Concentration- Response & Initial IC50 a->b c Single-Dose Acute Toxicity Study (Rodent Model) b->c Proceed if in vitro activity justifies d Identify Maximum Tolerated Dose (MTD) & Dose Range for Repeat Studies c->d e Repeat-Dose Toxicity Study (e.g., 28-day, Rodent & Non-Rodent) d->e Design study based on MTD f Histopathology, Clinical Chemistry, & Hematology Analysis e->f g Establish No Observed Adverse Effect Level (NOAEL) f->g

Caption: Preclinical workflow for assessing this compound toxicity.

signaling_pathway cluster_0 Hypothetical Cytotoxicity Pathway drug This compound (or Metabolites) ros Increased Reactive Oxygen Species (ROS) drug->ros gsh GSH Depletion ros->gsh lipid_perox Lipid Peroxidation ros->lipid_perox mito Mitochondrial Dysfunction ros->mito cell_damage Cell Damage & Loss of Viability gsh->cell_damage lipid_perox->cell_damage apoptosis Apoptosis mito->apoptosis apoptosis->cell_damage

Caption: Hypothetical pathway of sympathomimetic-induced cytotoxicity.

logical_relationship dose Administered Dose (mg/kg) pk Pharmacokinetics (ADME) dose->pk Determines exposure Systemic Exposure (AUC, Cmax) pk->exposure pd Pharmacodynamics exposure->pd efficacy Therapeutic Effect (Efficacy) pd->efficacy toxicity Adverse Effect (Toxicity) pd->toxicity window Therapeutic Window efficacy->window toxicity->window

Caption: Relationship between dose, exposure, and therapeutic window.

References

Technical Support Center: Troubleshooting Inconsistent Results in Chlorphentermine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Chlorphentermine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a substituted phenethylamine (B48288) and amphetamine derivative, developed as an appetite suppressant.[1] Its primary mechanism of action is as a highly selective serotonin (B10506) releasing agent (SSRA).[1] Unlike its analogue phentermine, which primarily releases norepinephrine (B1679862) and dopamine, this compound robustly and dose-dependently increases serotonin levels in the brain.[1] It has little to no psychostimulant properties and a low potential for misuse.[1][2]

Q2: What are the key receptor binding affinities and potencies for this compound?

This compound's activity is highly selective for the serotonin system. It shows negligible direct agonist activity at key serotonin receptors, which is a critical point of differentiation from other serotonergic agents like fenfluramine.[1]

Table 1: Potency of this compound in Monoamine Release Data from experiments using rat brain synaptosomes.[1]

NeurotransmitterEC₅₀ (nM)Potency
Serotonin30.9High
Dopamine2,650Low
Norepinephrine>10,000Very Low

Table 2: Activity of this compound at Serotonin 5-HT₂ Receptors [1]

ReceptorEC₅₀ (nM)Activity Level
5-HT₂ₐ>10,000Negligible
5-HT₂ₑ5,370Negligible
5-HT₂꜀6,456Negligible

Q3: What are the known pharmacokinetic properties of this compound?

This compound is well absorbed after oral administration.[2] A key characteristic is its very long elimination half-life, which can range from 40 hours to 5 days.[1][2] Metabolism pathways can differ between species; for instance, in rats, it is largely excreted unchanged, while in humans and mice, N-oxidation and other conjugation pathways are involved.[2] The pH of urine can significantly influence the rate of excretion.[2]

Q4: Why is this compound no longer widely used clinically?

Despite its efficacy as an appetite suppressant, this compound was largely withdrawn due to safety concerns.[1] Its serotonergic profile is similar to other withdrawn appetite suppressants like fenfluramine, which were linked to serious cardiovascular side effects such as pulmonary hypertension and cardiac fibrosis after prolonged use.[1][2][3]

Q5: What are the common sources of variability in pharmacology experiments?

Inconsistent results in pharmacology are common and can stem from numerous sources.[4][5] Key factors include:

  • Reagent Quality: Purity, stability, and proper storage of the compound and all reagents are critical.[4][6]

  • Experimental Protocol: Lack of a clearly defined, standardized protocol can introduce significant human error.[4]

  • Equipment: Calibration and proper functioning of all lab equipment must be regularly verified.[4]

  • Biological Variables (In Vivo): Animal age, sex, strain, social status, and stress from factors like shipping can profoundly impact results.[7]

  • Cell Culture Conditions (In Vitro): Cell line authenticity, passage number, confluency, and media stability can all be sources of variation.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves

Q: My dose-response curve for this compound is not sigmoidal, is highly variable between replicates, or the potency (EC₅₀) shifts between experiments. What are the potential causes?

A: This is a frequent issue in in vitro pharmacology. The causes can be traced to the compound itself, the assay system, or the experimental procedure.

Potential Causes and Solutions:

  • Compound Instability: this compound, like many small molecules, can degrade in solution, especially over the course of a long incubation.[8][9]

    • Solution: Prepare fresh stock solutions and dilutions for each experiment. Assess the compound's stability in your specific assay medium over the experimental time course using an analytical method like HPLC.

  • Compound Purity: Impurities from synthesis can have their own biological activity, leading to a distorted or inconsistent dose-response curve.[6]

    • Solution: Verify the purity of your this compound batch using techniques like HPLC or LC-MS. If possible, obtain a certificate of analysis from the supplier or purify the compound in-house.

  • Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have effects on the assay system at higher concentrations.

    • Solution: Ensure the final concentration of the vehicle is consistent across all wells, including controls. Run a vehicle-only control curve to confirm it has no effect on the assay endpoint.

  • Assay Conditions: Suboptimal assay parameters can lead to a poor signal-to-noise ratio and high variability.

    • Solution: Optimize cell seeding density, incubation times, and reagent concentrations.[6] Always include positive and negative controls to ensure the assay is performing as expected.[6][10]

Troubleshooting Logic for Dose-Response Issues

G Start Inconsistent Dose-Response Curve CheckPurity Verify Compound Purity (LC-MS/HPLC) Start->CheckPurity CheckStability Assess Stability in Assay Medium Start->CheckStability CheckVehicle Run Vehicle Control Curve Start->CheckVehicle OptimizeAssay Optimize Assay Parameters (Cell Density, Incubation Time) Start->OptimizeAssay Result1 Impurity Detected? CheckPurity->Result1 Result2 Degradation Observed? CheckStability->Result2 Result3 Vehicle Effect Observed? CheckVehicle->Result3 Result4 Assay Signal Stable? OptimizeAssay->Result4 Result1->CheckStability No Solution1 Purify Compound or Source New Batch Result1->Solution1 Yes Result2->CheckVehicle No Solution2 Use Freshly Prepared Solutions Result2->Solution2 Yes Result3->OptimizeAssay No Solution3 Lower Vehicle Concentration Result3->Solution3 Yes Solution4 Re-validate Assay with Controls Result4->Solution4 No

Caption: Troubleshooting logic for inconsistent dose-response curves.

Issue 2: Unexpected Off-Target Effects or Cytotoxicity

Q: I'm observing unexpected cellular toxicity or effects that don't align with serotonin release, particularly at higher concentrations. Why might this be happening?

A: This can be a confounding factor that complicates data interpretation. While this compound is highly selective, supra-pharmacological concentrations can lead to non-specific effects.

Potential Causes and Solutions:

  • Non-Specific Cytotoxicity: High concentrations of many lipophilic compounds can disrupt cell membranes, leading to cytotoxicity that is independent of a specific receptor-mediated mechanism.

    • Solution: Conduct a simple cell viability assay (e.g., MTT, LDH) in parallel with your primary experiment. This will help you define a concentration range where the compound is not overtly toxic.

  • Active Impurities: As mentioned previously, impurities could be responsible for the observed toxicity.[6]

    • Solution: Confirm the purity of your compound. If you suspect an impurity, try to obtain a different batch of this compound for comparison.

  • Weak Off-Target Activity: Although its primary action is serotonin release, at very high concentrations, this compound might interact weakly with other targets. For example, it is a moderately potent norepinephrine reuptake inhibitor (IC₅₀ = 451 nM), which is about 15-fold less potent than its serotonin-releasing activity.[1]

    • Solution: Correlate your observed effect with known off-target activities. If you suspect norepinephrine reuptake inhibition, for example, you could test whether a more selective norepinephrine reuptake inhibitor mimics the unexpected effect in your system.

  • Metabolic Activation: Cells in culture can metabolize the parent compound into an active or toxic metabolite. This is a known consideration for related compounds.[1]

    • Solution: This is more complex to address. If you have access to analytical capabilities, you could use LC-MS to analyze the cell culture medium for the presence of metabolites after incubation.

Issue 3: Poor Reproducibility in In Vivo Studies

Q: My in vivo results with this compound (e.g., effects on appetite, locomotor activity) are not consistent across different cohorts of animals. What should I check?

A: In vivo experiments have many more variables than in vitro assays.[6] Inconsistency often arises from subtle differences in animal handling, environment, or the experimental protocol itself.[7]

Potential Causes and Solutions:

  • Animal-Related Factors:

    • Source and Acclimation: Animals from different vendors or those not given adequate time to acclimate to the facility can show high stress levels, affecting baseline behaviors.

    • Housing Conditions: The social hierarchy within a cage can impact stress hormone levels and drug responses.[7] Group size and cage enrichment should be standardized.

    • Circadian Rhythm: The time of day when dosing and testing occur is critical, as many physiological and behavioral parameters follow a diurnal cycle.[7]

    • Solution: Standardize all animal-related variables. Clearly document the vendor, shipping conditions, acclimation period, housing density, and the precise time of day for all procedures.

  • Dosing and Administration:

    • Vehicle and Formulation: The solubility and stability of this compound in the chosen vehicle can affect its bioavailability.

    • Route of Administration: Inconsistent administration technique (e.g., variable volume in oral gavage, subcutaneous vs. intraperitoneal injection) can lead to significant differences in drug exposure.

    • Solution: Prepare the dosing solution fresh daily and verify its concentration. Ensure all technicians are thoroughly trained and consistent in the administration technique.

  • Behavioral Testing Environment:

    • Environmental Stimuli: Factors like lighting, noise, and odor in the testing room can influence animal behavior.

    • Experimenter Effects: The presence and handling style of the experimenter can be a source of variability.

    • Solution: Keep the testing environment as consistent as possible. If feasible, have the same experimenter conduct the tests for a given study, or ensure all experimenters follow an identical, detailed protocol.

Experimental Protocols & Visualizations

Signaling Pathway and Experimental Workflow

The primary action of this compound is to induce the release of serotonin (5-HT) from presynaptic neurons.

Simplified Signaling Pathway of this compound Action

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Chlor This compound SERT SERT Transporter Chlor->SERT Induces reverse transport Vesicle Synaptic Vesicle (contains 5-HT) Release 5-HT Release Vesicle->Release SERT->Release SHT 5-HT Release->SHT Receptor 5-HT Receptor SHT->Receptor Effect Downstream Signaling Receptor->Effect

Caption: this compound induces serotonin (5-HT) release via SERT.

Protocol 1: In Vitro Monoamine Release Assay

This protocol outlines a general method for measuring this compound-induced serotonin release from rat brain synaptosomes.

Methodology:

  • Preparation of Synaptosomes:

    • Isolate brain tissue (e.g., striatum, hippocampus) from rats in ice-cold sucrose (B13894) buffer.

    • Homogenize the tissue gently.

    • Perform differential centrifugation to pellet synaptosomes. Resuspend the pellet in a suitable physiological buffer (e.g., Krebs-Ringer).

  • Radiolabel Loading:

    • Pre-incubate the synaptosomes with a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) to allow for uptake into the vesicles.

    • Wash the synaptosomes to remove excess extracellular radiolabel.

  • Drug Incubation:

    • Aliquot the loaded synaptosomes into tubes or a 96-well plate.

    • Add varying concentrations of this compound (and controls, such as vehicle and a known releasing agent like fenfluramine).

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Measurement of Release:

    • Stop the reaction by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

    • Collect the supernatant, which contains the released [³H]5-HT.

    • Measure the radioactivity in the supernatant using liquid scintillation counting.

  • Data Analysis:

    • Express the released radioactivity as a percentage of the total radioactivity in the synaptosomes.

    • Plot the percentage of release against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

G A 1. Prepare Synaptosomes from Brain Tissue B 2. Load with [³H]Serotonin A->B C 3. Incubate with This compound B->C D 4. Separate Supernatant (Filtration/Centrifugation) C->D E 5. Measure Radioactivity (Scintillation Counting) D->E F 6. Analyze Data (Dose-Response Curve) E->F

References

Chlorphentermine stability in different solvent conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of chlorphentermine in various solvent conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound hydrochloride is generally considered stable in light and air.[1] For solid forms, it is recommended to store the compound desiccated at room temperature.[2]

Q2: What are the known solubilities of this compound?

A2: this compound hydrochloride exhibits good solubility in aqueous and some organic solvents. The hydrochloride salt is freely soluble in water and alcohol, sparingly soluble in chloroform, and practically insoluble in ether.[1] It has been reported to be soluble up to 100 mM in both water and DMSO.[2] A 1% aqueous solution of this compound hydrochloride has a pH of approximately 5.5.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: I am observing unexpected degradation of my this compound sample in solution. What could be the cause?

A4: Unexpected degradation can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the cause. Common culprits include pH shifts, exposure to light (for photosensitive compounds), oxidative stress, or interaction with other components in the formulation. For related compounds, forced degradation studies show susceptibility to acid and base hydrolysis, oxidation, and thermal stress.[6][7][8][9]

Data Summary

Table 1: Solubility and General Stability of this compound Hydrochloride

PropertyDataReference
Solubility
In WaterFreely soluble; up to 100 mM[1][2]
In DMSOUp to 100 mM[2]
In AlcoholFreely soluble[1]
In ChloroformSparingly soluble[1]
In EtherPractically insoluble[1]
Physical Properties
FormWhite to off-white powder[1]
pH of 1% Aqueous SolutionApprox. 5.5[1]
Storage & Stability
Solid FormStable in light and air; Store desiccated at room temperature[1][2]

Troubleshooting Guide

Issue: Rapid loss of this compound potency in a newly prepared solution.

This guide provides a step-by-step process to diagnose the potential cause of this compound degradation in your experimental solution.

G start Start: Potency Loss Detected check_prep Verify Preparation Protocol - Correct solvent? - Accurate concentration? - Freshly prepared? start->check_prep check_ph Measure pH of Solution check_prep->check_ph Protocol Correct ph_extreme Is pH outside expected range (e.g., <4 or >8)? check_ph->ph_extreme adjust_ph Adjust pH with Buffer & Re-analyze Stability ph_extreme->adjust_ph Yes check_storage Review Storage Conditions - Temperature? - Light exposure? ph_extreme->check_storage No end End: Root Cause Identified adjust_ph->end storage_issue Inappropriate Storage? check_storage->storage_issue correct_storage Store Protected from Light & at Recommended Temperature storage_issue->correct_storage Yes check_oxidation Consider Oxidative Degradation - Solvent degassed? - Presence of oxidizing agents? storage_issue->check_oxidation No correct_storage->end oxidation_risk Risk of Oxidation? check_oxidation->oxidation_risk use_antioxidant Use Degassed Solvents or Add Antioxidant oxidation_risk->use_antioxidant Yes oxidation_risk->end No use_antioxidant->end

Caption: Troubleshooting workflow for this compound solution instability.

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound in a specific solvent. Stability is determined by measuring the decrease in the concentration of the parent compound over time.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound hydrochloride in the chosen solvent (e.g., water, DMSO, methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Working Samples:

    • Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 50 µg/mL).

    • Prepare multiple aliquots of this working solution for analysis at different time points.

  • Storage Conditions:

    • Store the aliquots under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of this compound (e.g., ~266 nm).[1]

    • Injection Volume: 20 µL.

  • Data Collection:

    • Inject a sample at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Record the peak area of the this compound peak at each time point.

  • Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

    • A significant decrease in the peak area indicates degradation. The appearance of new peaks may signify the formation of degradation products.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[11]

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) hplc Analyze all samples by Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) base->hplc oxidation Oxidation (e.g., 3% H2O2, RT) oxidation->hplc thermal Thermal Stress (e.g., 80°C, solid & solution) thermal->hplc photo Photolytic Stress (ICH Q1B guidelines) photo->hplc pathway Identify Degradation Products (e.g., using LC-MS) hplc->pathway method_val Validate HPLC Method (Specificity, Peak Purity) hplc->method_val start Prepare this compound Solution & Unstressed Control start->acid start->base start->oxidation start->thermal start->photo

Caption: Logical workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Oral Delivery of Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Chlorphentermine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work, particularly concerning its oral administration and pharmacokinetic profile.

A common query revolves around the perceived "poor oral bioavailability" of this compound. However, published data indicates that this compound is generally well-absorbed after oral administration.[1] The term 'bioavailability' refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. While absorption (the process of the drug moving from the site of administration to the bloodstream) may be efficient, overall bioavailability can be influenced by other factors, most notably first-pass metabolism in the liver. For this compound, N-oxidation is a primary metabolic pathway.[2]

This guide, therefore, focuses on strategies to understand and potentially modulate the factors affecting the systemic exposure of this compound, rather than solely addressing absorption issues.

Frequently Asked Questions (FAQs)

Q1: My in-vivo study shows lower than expected plasma concentrations of this compound after oral dosing. What are the potential causes?

A1: While this compound is well-absorbed, low plasma levels can be due to several factors:

  • First-Pass Metabolism: A significant portion of the absorbed drug may be metabolized by the liver before it reaches systemic circulation.[2] N-oxidation is a key metabolic route for this compound.

  • Formulation Issues: The dissolution of your specific formulation in the gastrointestinal (GI) tract might be suboptimal.

  • GI Tract Instability: The compound could be degrading in the acidic environment of the stomach.[3]

  • Animal Model Differences: Metabolic rates and GI physiology can vary significantly between species.

Q2: What strategies can I explore to potentially increase the systemic exposure of this compound?

A2: To enhance the amount of active drug reaching systemic circulation, you could investigate the following formulation strategies, which are generally applied to lipophilic drugs:

  • Lipid-Based Formulations: These can enhance lymphatic transport, which can partially bypass the liver, thereby reducing first-pass metabolism.[3][4]

  • Micronization: Reducing the particle size of the drug can increase the surface area for dissolution.[5]

  • Use of Surfactants: These can improve wetting and dissolution rate.[6] However, the concentration must be carefully optimized to avoid the formation of micelles that could trap the drug.[6]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug can improve its solubility and dissolution rate compared to a crystalline form.[7]

Q3: How can I investigate the permeability and potential efflux of this compound in my experiments?

A3: You can use in-vitro models to assess permeability and efflux:

  • Caco-2 Cell Permeability Assay: This is a widely used in-vitro model to predict human oral absorption of drugs.[8][9] It can help determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux transporters like P-glycoprotein.

  • MDCK Cell Assays: Madin-Darby canine kidney (MDCK) cells, particularly those transfected with specific transporters (e.g., MDR1), are also used to study drug efflux.[10][11]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure a homogenous and stable formulation. For suspensions, ensure adequate mixing before each dose.
Physiological Variability in Animals Standardize experimental conditions (e.g., fasting state, age, and sex of animals). Consider using a larger group of animals to account for inter-individual differences.
Analytical Method Inaccuracy Validate your analytical method for quantifying this compound in plasma, ensuring sufficient sensitivity, accuracy, and precision. HPLC-MS/MS is a suitable method.[12]
Issue 2: Poor In-Vitro - In-Vivo Correlation (IVIVC)
Potential Cause Troubleshooting Steps
In-vitro model limitations While useful, in-vitro models like Caco-2 assays may not fully replicate the complexity of the in-vivo environment, including metabolism in the gut wall.[13]
Species Differences Ensure that the in-vitro model is relevant to the animal species used in your in-vivo studies.
Formulation Effects The formulation used in-vivo can significantly impact absorption, an effect not always captured in simple in-vitro permeability assays.[14]

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Molecular Formula C10H14ClN[1]
Molecular Weight 183.68 g/mol [1]
LogP 2.6[1]
Form (Hydrochloride Salt) White to off-white powder[1]
Solubility (Hydrochloride Salt) Freely soluble in water and alcohol[1]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21-28 days).

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution (this compound in transport buffer) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

Protocol 2: In-Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic design for an oral bioavailability study.

  • Animal Preparation:

    • Acclimate rodents (e.g., rats or mice) for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

  • Dosing:

    • For absolute bioavailability, one group receives an intravenous (IV) dose, and another group receives an oral (PO) dose.

    • Administer the this compound formulation orally via gavage.

  • Blood Sampling:

    • Collect blood samples at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via a suitable method (e.g., tail vein or saphenous vein).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).

    • Calculate absolute oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

experimental_workflow cluster_invitro In-Vitro Assessment cluster_formulation Formulation Development cluster_invivo In-Vivo Evaluation invitro_start Caco-2 Cell Culture permeability Permeability Assay invitro_start->permeability efflux Efflux Assessment permeability->efflux formulation_dev Formulation Strategy (e.g., Lipid-based) efflux->formulation_dev Inform physicochem Physicochemical Characterization formulation_dev->physicochem pk_study Pharmacokinetic Study (Rodent Model) physicochem->pk_study Test bioavailability Bioavailability Calculation pk_study->bioavailability bioavailability->formulation_dev Iterate/Optimize

Caption: A typical experimental workflow for evaluating and optimizing the oral delivery of a drug candidate like this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Investigative Actions start Low Plasma Concentration Observed metabolism High First-Pass Metabolism start->metabolism dissolution Poor Formulation Dissolution start->dissolution stability GI Tract Instability start->stability lipid_form Test Lipid-Based Formulations metabolism->lipid_form diss_test Perform Dissolution Testing dissolution->diss_test stability_assay Conduct Stability Assay at Low pH stability->stability_assay

Caption: A troubleshooting decision tree for investigating unexpectedly low plasma concentrations of orally administered this compound.

References

Technical Support Center: Mitigating Chlorphentermine-Induced Cardiovascular Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitigation of chlorphentermine-induced cardiovascular effects in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular effects of this compound observed in in vivo models?

A1: The primary cardiovascular effect of this compound is the development of pulmonary hypertension.[1][2] This is largely attributed to its function as a serotonin (B10506) transporter (SERT) substrate.[3] By acting on SERT, this compound inhibits the clearance of serotonin (5-HT) from the blood by pulmonary endothelial cells.[3] This leads to increased local concentrations of serotonin, a potent vasoconstrictor, which contributes to the elevation of pulmonary artery pressure.

Q2: What is the principal mechanism of action for this compound-induced cardiovascular effects?

A2: this compound inhibits the serotonin transporter (SERT) in the lungs. This inhibition blocks the uptake and metabolism of serotonin, leading to elevated levels of this vasoactive amine in the pulmonary circulation.[3] The increased serotonin then acts on receptors in the pulmonary vasculature, causing vasoconstriction and contributing to the development of pulmonary hypertension.

Q3: What are some potential pharmacological agents for mitigating this compound-induced pulmonary hypertension?

A3: Based on the mechanism of this compound-induced pulmonary hypertension and established treatments for other forms of this condition, three promising classes of mitigating agents are:

  • Endothelin Receptor Antagonists (e.g., Bosentan): These drugs block the potent vasoconstrictor effects of endothelin-1, a peptide implicated in pulmonary hypertension. Bosentan (B193191) is a dual antagonist of endothelin receptors ETA and ETB.[4][5]

  • Phosphodiesterase-5 (PDE5) Inhibitors (e.g., Sildenafil): Sildenafil (B151) enhances the nitric oxide (NO) signaling pathway by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation in the pulmonary arteries.[6][7]

  • Serotonin Receptor Antagonists (e.g., Ketanserin): Given that elevated serotonin levels are a key driver of this compound's effects, antagonists of serotonin receptors, particularly the 5-HT2A receptor, could directly counteract the vasoconstrictive signal. Ketanserin is a known 5-HT2A receptor antagonist.[8][9]

Q4: Are there established in vivo models to study this compound-induced cardiovascular effects?

A4: Yes, rat models are commonly used. While some studies administer this compound directly to observe its effects,[2][10] a robust model for studying drug-induced pulmonary hypertension involves the administration of agents like monocrotaline (B1676716) to induce the condition.[11][12] Researchers can then administer this compound to exacerbate the condition or test mitigating agents in this established model of pulmonary hypertension. Hemodynamic parameters such as right ventricular systolic pressure (RVSP) are then measured via right heart catheterization.[13][14]

Troubleshooting Guide

Issue: High variability in baseline hemodynamic measurements (e.g., blood pressure, heart rate) across experimental animals.

  • Possible Cause: Inconsistent anesthesia depth.

    • Solution: Ensure a stable and appropriate level of anesthesia throughout the surgical preparation and measurement period. Use a continuous infusion or intermittent boluses based on physiological signs (e.g., response to toe pinch, stable heart rate and respiration).

  • Possible Cause: Animal stress.

    • Solution: Allow for an adequate acclimatization period (at least one week) after animal delivery. Handle animals gently and consistently prior to the experiment to minimize stress.

  • Possible Cause: Temperature fluctuations.

    • Solution: Maintain the animal's core body temperature at 37°C using a heating pad and monitor with a rectal probe. Rodents have a high surface-area-to-volume ratio and can lose heat quickly, which affects cardiovascular parameters.[14]

Issue: Difficulty in obtaining a stable signal during right heart catheterization for pulmonary pressure measurement.

  • Possible Cause: Incorrect catheter placement.

    • Solution: The catheter must be carefully advanced from the right jugular vein, through the right atrium and ventricle, and into the pulmonary artery.[11][14] The pressure waveform is distinct for each chamber; a characteristic drop in diastolic pressure and a rise in systolic pressure indicates entry into the pulmonary artery.

  • Possible Cause: Air bubbles or clots in the catheter.

    • Solution: Meticulously flush the catheter with heparinized saline before insertion to remove all air bubbles. Ensure there are no clots obstructing the catheter tip.

Issue: Unexpected mortality in the this compound-treated group.

  • Possible Cause: Acute right ventricular failure.

    • Solution: The dose of this compound may be too high for the chosen animal model, leading to a rapid and severe increase in pulmonary vascular resistance that the right ventricle cannot overcome. Consider performing a dose-response study to identify a sub-lethal dose that still induces measurable pulmonary hypertension.

  • Possible Cause: Anesthetic overdose.

    • Solution: Carefully calculate and administer the anesthetic based on the animal's precise body weight. Be aware that cardiovascularly compromised animals may be more sensitive to anesthetic agents.

Data Presentation

Disclaimer: The following tables present data from in vivo studies on the effects of potential mitigating agents in models of pulmonary hypertension. To date, specific studies co-administering this compound with these agents are not available in the public literature. The data is provided to illustrate the expected therapeutic effects of these agents on key cardiovascular parameters.

Table 1: Effect of Bosentan on Hemodynamics in a Rat Model of Myocardial Ischemia-Reperfusion

ParameterIschemia-Reperfusion ControlBosentan (3 mg/kg, IV) Treated
Malondialdehyde (lipid peroxidation marker) IncreasedSignificantly attenuated (P<0.01)
CK-MB Isoenzyme Activity (cardiac damage marker) DecreasedSignificantly less loss (P<0.01)
Infarct Area PresentSignificantly reduced
Data adapted from a study on the cardioprotective effects of bosentan in a rat model.[15]

Table 2: Effect of Sildenafil on Blood Pressure in a Rat Model of L-NAME-Induced Hypertension

Treatment GroupSystolic Blood Pressure (mmHg)
Control Normal
L-NAME only Elevated
L-NAME + Sildenafil (0.37 mg/kg/day) Dose-dependently prevented rise
L-NAME + Sildenafil (0.75 mg/kg/day) Dose-dependently prevented rise
L-NAME + Sildenafil (1.5 mg/kg/day) Dose-dependently prevented rise
Data synthesized from a study where sildenafil was shown to prevent the rise in systolic blood pressure in rats treated with L-NAME to induce hypertension.[7]

Table 3: General Hemodynamic Effects of PDE5 Inhibitors in Patients with Pulmonary Arterial Hypertension

ParameterEffect of Sildenafil
Mean Pulmonary Artery Pressure Significant reduction
Pulmonary Vascular Resistance Significant reduction
Systemic Vascular Resistance No significant change (selective for pulmonary circulation)
Arterial Oxygenation Significant improvement
This table summarizes the general effects of sildenafil in patients with pulmonary arterial hypertension, highlighting its selectivity for the pulmonary vasculature.[16]

Experimental Protocols

Protocol: Induction of Pulmonary Hypertension and In Vivo Hemodynamic Assessment in Rats

This protocol describes a common method for inducing pulmonary hypertension using monocrotaline (MCT) and subsequently measuring in vivo cardiovascular parameters. This model can be adapted to test the effects of this compound and potential mitigating agents.

1. Animal Model and Acclimatization:

  • Use male Sprague-Dawley rats (200-250g).
  • House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
  • Allow for at least one week of acclimatization before any experimental procedures.

2. Induction of Pulmonary Hypertension (MCT Model):

  • Prepare a solution of monocrotaline (MCT) in sterile saline.
  • Administer a single intraperitoneal (IP) or subcutaneous (SC) injection of MCT (e.g., 40-60 mg/kg).[11][12]
  • House the rats for 3-4 weeks to allow for the development of pulmonary hypertension. Monitor animals for signs of distress.

3. Surgical Preparation for Hemodynamic Measurement:

  • Anesthetize the rat (e.g., with an IP injection of ketamine/xylazine or isoflurane (B1672236) inhalation).
  • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[14]
  • Perform a midline incision in the neck to expose the right jugular vein.
  • Carefully dissect the jugular vein from the surrounding connective tissue.

4. Right Heart Catheterization and Pressure Measurement:

  • Prepare a fluid-filled pressure-transducer catheter (e.g., a custom-made polyethylene (B3416737) catheter or a miniature micromanometer).[11][14] Ensure it is free of air bubbles.
  • Make a small incision in the jugular vein and insert the catheter.
  • Gently advance the catheter through the right atrium, right ventricle, and into the pulmonary artery. The pressure waveform will change distinctly with each chamber, confirming placement.[11]
  • Connect the catheter to a pressure transducer and a data acquisition system.
  • Allow the signal to stabilize for 5-10 minutes before recording baseline measurements.
  • Record Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Artery Pressure (mPAP).

5. Drug Administration and Data Acquisition:

  • For acute studies, a cannula can also be placed in the carotid artery for systemic blood pressure measurement and in the contralateral jugular vein for intravenous drug administration.
  • Administer saline (vehicle control), this compound, and/or a mitigating agent (e.g., bosentan, sildenafil, ketanserin) at predetermined doses.
  • Continuously record hemodynamic parameters for the duration of the experiment.

6. Euthanasia and Tissue Collection:

  • At the end of the experiment, euthanize the animal via an overdose of anesthetic.
  • Excise the heart and lungs for further analysis (e.g., histology, measurement of right ventricular hypertrophy via the Fulton Index - RV/[LV+S]).[14]

Visualizations

G cluster_drug_action This compound Action cluster_consequence Pathophysiological Cascade cluster_mitigation Potential Mitigation Pathways cluster_ketanserin Serotonin Antagonism cluster_bosentan Endothelin Pathway cluster_sildenafil NO/cGMP Pathway Chlor This compound SERT Serotonin Transporter (SERT) in Pulmonary Endothelium Chlor->SERT Inhibits Serotonin_Uptake Decreased Serotonin (5-HT) Clearance Serotonin_Increase Increased Extracellular 5-HT in Pulmonary Vasculature Serotonin_Uptake->Serotonin_Increase Vasoconstriction Pulmonary Vasoconstriction Serotonin_Increase->Vasoconstriction PH Pulmonary Hypertension & Increased RV Afterload Vasoconstriction->PH ET_Receptor Endothelin Receptor Ketanserin Ketanserin HT2A 5-HT2A Receptor Ketanserin->HT2A Blocks HT2A->Vasoconstriction Mediates Bosentan Bosentan Bosentan->ET_Receptor Blocks ET_Receptor->Vasoconstriction Mediates Sildenafil Sildenafil PDE5 PDE5 Sildenafil->PDE5 Inhibits PDE5->Vasoconstriction Promotes Vasodilation

Caption: Signaling pathways in this compound-induced cardiovascular effects and mitigation.

G cluster_treatment Experimental Groups start Start: Acclimatize Male Sprague-Dawley Rats (1 week) induce_ph Induce Pulmonary Hypertension (PH) (Single IP injection of Monocrotaline) start->induce_ph develop_ph Allow PH to Develop (3-4 weeks) induce_ph->develop_ph surgery Anesthetize Rat and Perform Surgical Preparation (Cannulate Jugular Vein) develop_ph->surgery baseline Insert Catheter into Pulmonary Artery & Record Baseline Hemodynamics (RVSP, mPAP) surgery->baseline group1 Group 1: Vehicle Control baseline->group1 Administer group2 Group 2: This compound baseline->group2 Administer group3 Group 3: This compound + Mitigating Agent (e.g., Bosentan, Sildenafil) baseline->group3 Administer measurement Continuously Record Hemodynamic Data Post-Administration group1->measurement group2->measurement group3->measurement end Endpoint: Euthanize, Excise Heart for Fulton Index Analysis measurement->end

Caption: Experimental workflow for testing mitigating agents in vivo.

References

Technical Support Center: Chlorphentermine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chlorphentermine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily through reductive amination or the Leuckart reaction, and its subsequent purification.

Synthesis Troubleshooting

Question 1: I am experiencing low yields in the reductive amination synthesis of this compound. What are the common causes and how can I improve it?

Answer:

Low yields in the reductive amination of 4-chlorophenylacetone (B144124) are often due to several factors. The primary areas to investigate are the formation of the imine intermediate, the choice and activity of the reducing agent, and the reaction conditions.

  • Inefficient Imine Formation: The equilibrium between the ketone and ammonia (B1221849) to form the imine can be unfavorable. To drive the reaction forward, it is crucial to remove the water formed during the reaction. This can be achieved by using a dehydrating agent, such as molecular sieves, or through azeotropic distillation.

  • Suboptimal pH: The pH of the reaction is critical. A slightly acidic environment (pH 4-5) is generally optimal for imine formation. If the pH is too low, the ammonia will be protonated, rendering it non-nucleophilic. If the pH is too high, the ketone is not sufficiently activated for nucleophilic attack.

  • Choice of Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) might prematurely reduce the starting 4-chlorophenylacetone. It is often better to use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduce the iminium ion over the ketone.

  • Reaction Temperature: While many reductive aminations proceed at room temperature, some reactions may require gentle heating to ensure completion.

Question 2: During the synthesis, I am observing the formation of significant amounts of a secondary amine byproduct (bis-(1-(4-chlorophenyl)-2-propyl)amine). How can I minimize this?

Answer:

The formation of secondary amines is a common side reaction in reductive aminations with ammonia, as the primary amine product is often more nucleophilic than ammonia and can react further with the starting ketone.[1] To minimize this over-alkylation, consider the following strategies:

  • Use a Large Excess of Ammonia: Employing a large excess of ammonia can statistically favor the reaction of the ketone with ammonia over the newly formed primary amine.

  • Stepwise Procedure: A stepwise approach can be effective. First, form the imine and, if possible, isolate it. Then, in a separate step, reduce the imine to the primary amine. This prevents the primary amine from being present in the reaction mixture with the starting ketone.

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can help. Using a slight excess of the 4-chlorophenylacetone relative to the ammonia source (if not using a large excess of ammonia) can help consume the ammonia before significant secondary amine formation occurs.

Question 3: The Leuckart reaction for my this compound synthesis is giving a low yield and many side products. What can I do to optimize it?

Answer:

The Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, can be sensitive to reaction conditions.[2]

  • Temperature Control: This reaction requires high temperatures, typically between 120-130 °C for ammonium formate and even higher (above 165 °C) for formamide.[2] Insufficient temperature will lead to an incomplete reaction, while excessive temperature can cause decomposition of reactants and products.

  • Reaction Time: The reaction time needs to be optimized. Prolonged reaction times at high temperatures can lead to the formation of degradation products.

  • Purity of Reagents: Ensure the purity of the 4-chlorophenylacetone and the formamide or ammonium formate. Impurities in the starting materials can lead to the formation of unwanted byproducts.

  • Hydrolysis Step: The intermediate N-formyl compound must be hydrolyzed to yield the final amine. This is typically done by heating with a strong acid like hydrochloric acid. Incomplete hydrolysis will result in a lower yield of the desired product.

Purification Troubleshooting

Question 4: I am having difficulty removing unreacted 4-chlorophenylacetone from my final product. What purification methods are effective?

Answer:

Residual 4-chlorophenylacetone is a common impurity. Several purification techniques can be employed:

  • Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt, while the neutral ketone will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to liberate the free amine, which can be extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be used to separate this compound from the less polar 4-chlorophenylacetone. A solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexanes, is typically effective.

  • Crystallization: The hydrochloride salt of this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. This process is very effective at removing less polar impurities.

Question 5: How can I confirm the purity of my synthesized this compound?

Answer:

A combination of analytical techniques is recommended to assess the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrum of the main peak should match that of a this compound standard, and other peaks can be identified as potential impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and mobile phase can be used to determine the purity of the product. The peak area of this compound relative to the total peak area of all components will give a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the synthesized compound and can also be used to detect and quantify impurities if they are present in sufficient concentration.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and analysis of this compound and related compounds. Please note that actual results will vary depending on the specific experimental conditions.

Table 1: Synthesis Yields of this compound and Related Amines

Synthesis MethodStarting MaterialProductTypical Yield (%)Reference
Reductive Amination4-Chlorobenzophenone(4-Chlorophenyl)(phenyl)methanamine~74%[3]
Leuckart ReactionPhenyl-2-propanoneAmphetamineGood[4]
Reductive Amination4-chlorobenzyl cyanideChlorpheniramine maleate (B1232345) impurity60%[5]

Table 2: Analytical Parameters for Purity Analysis

Analytical MethodAnalyteColumn/ConditionsRetention TimeLimit of Detection (LOD)Reference
HPLCChlorpheniramine MaleateC18, MeCN/Phosphate Buffer3.13 min-[6]
HPLCPhenylephrineC18, MeCN/Phosphate Buffer4.58 min-[6]
GC-MSAmphetamineDB-5ms, Temp. Program--[7]
HPLCChlorpheniramine MaleateC18, Acetonitrile/Water/Phosphoric acid--[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

  • Imine Formation: In a round-bottom flask, dissolve 4-chlorophenylacetone (1 equivalent) in methanol (B129727). Add a solution of ammonia in methanol (a large excess, e.g., 10 equivalents). Add a dehydrating agent such as anhydrous magnesium sulfate (B86663) or molecular sieves. Stir the mixture at room temperature for several hours to overnight. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions, keeping the temperature below 20°C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for a few hours until the reduction is complete. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Add water and an organic solvent (e.g., diethyl ether). Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base. Further purification can be achieved by acid-base extraction or column chromatography.

  • Salt Formation: To form the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The precipitate can be collected by filtration and recrystallized.

Protocol 2: Purification of this compound by Acid-Base Extraction

  • Dissolve the crude this compound in diethyl ether.

  • Transfer the solution to a separatory funnel and add 1M HCl. Shake vigorously and allow the layers to separate.

  • Collect the aqueous layer. The this compound is now in the aqueous layer as the hydrochloride salt.

  • Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 12).

  • Extract the liberated this compound free base with two portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the purified this compound free base.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: 4-Chlorophenylacetone + Ammonia Imine Imine Formation (Dehydrating Agent, pH 4-5) Start->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Crude Crude this compound Reduction->Crude AcidBase Acid-Base Extraction Crude->AcidBase Method 1 Chromatography Column Chromatography Crude->Chromatography Method 2 Crystallization Crystallization (as HCl salt) AcidBase->Crystallization Chromatography->Crystallization Pure Pure this compound HCl Crystallization->Pure

General workflow for this compound synthesis and purification.

Troubleshooting_Low_Yield Problem Low Yield in Reductive Amination Cause1 Inefficient Imine Formation Problem->Cause1 Cause2 Suboptimal pH Problem->Cause2 Cause3 Incorrect Reducing Agent Problem->Cause3 Solution1 Add Dehydrating Agent (e.g., Molecular Sieves) Cause1->Solution1 Solution2 Adjust pH to 4-5 Cause2->Solution2 Solution3 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Cause3->Solution3

Troubleshooting logic for low yield in reductive amination.

Side_Reaction_Mitigation Problem Side Reaction: Over-alkylation Strategy1 Use Large Excess of Ammonia Problem->Strategy1 Strategy2 Stepwise Procedure: 1. Form Imine 2. Reduce Problem->Strategy2 Strategy3 Control Stoichiometry Problem->Strategy3 Outcome Minimized Secondary Amine Formation Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Strategies to mitigate over-alkylation side reactions.

References

Adjusting experimental parameters for Chlorphentermine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving Chlorphentermine. The information is presented in a question-and-answer format to directly address specific issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound primarily acts as a selective serotonin (B10506) releasing agent (SSRA). It has a higher potency for inducing the release of serotonin compared to its effects on norepinephrine (B1679862) and dopamine (B1211576).[1] This is in contrast to its analogue, phentermine, which is a norepinephrine-dopamine releasing agent.[1]

Q2: What are the known off-target effects of this compound?

While highly selective for serotonin release, this compound also exhibits weak affinity for the norepinephrine and dopamine transporters, acting as a reuptake inhibitor at higher concentrations.[1] Additionally, like other cationic amphiphilic drugs, it has been shown to induce phospholipidosis, which is the accumulation of phospholipids (B1166683) in tissues, particularly the lungs.[2][3] This effect is an important consideration in longer-term in vitro and in vivo studies.

Q3: What are the typical concentrations of this compound used in in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on its EC50 value for serotonin release, concentrations in the nanomolar to low micromolar range are typically effective for studying its primary mechanism. For instance, its EC50 for serotonin release in rat brain synaptosomes is approximately 30.9 nM.[1] However, to investigate off-target effects or in less sensitive systems, higher concentrations may be required. A dose-response curve should always be determined for each new experimental setup.

Q4: How should I prepare and store this compound for in vitro studies?

This compound hydrochloride is generally soluble in water and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol, which can then be diluted to the final concentration in the culture medium. Stock solutions should be stored at -20°C or -80°C to ensure stability. It is crucial to protect solutions from light, especially when dissolved, to prevent potential photoisomerization.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetActionSpeciesValueUnits
Serotonin Transporter (SERT)Release (EC50)Rat30.9nM
Norepinephrine Transporter (NET)Release (EC50)Rat>10,000nM
Dopamine Transporter (DAT)Release (EC50)Rat2,650nM
Norepinephrine Transporter (NET)Reuptake Inhibition (IC50)Rat451nM

Data compiled from studies on rat brain synaptosomes.[1]

Experimental Protocols & Workflows

Serotonin Release Assay

This protocol is designed to measure the release of serotonin from pre-loaded cells or synaptosomes upon treatment with this compound.

Methodology:

  • Cell/Synaptosome Preparation:

    • Culture a suitable cell line (e.g., HEK293 cells stably expressing the serotonin transporter) or prepare synaptosomes from rodent brain tissue.

    • Harvest and wash the cells/synaptosomes with an appropriate buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Resuspend the pellet to a final concentration of approximately 1-2 x 10^6 cells/mL or an equivalent synaptosomal protein concentration.

  • Serotonin Loading:

    • Pre-incubate the cell/synaptosome suspension at 37°C for 15 minutes.

    • Add [³H]-serotonin to a final concentration of 10-20 nM.

    • Incubate for 30-60 minutes at 37°C to allow for serotonin uptake.

  • Washing:

    • Terminate the loading process by placing the samples on ice.

    • Wash the cells/synaptosomes three times with ice-cold buffer to remove extracellular [³H]-serotonin. Centrifuge at a low speed between washes.

  • This compound Treatment and Serotonin Release:

    • Resuspend the final pellet in fresh, pre-warmed buffer.

    • Aliquot the suspension into tubes containing various concentrations of this compound or vehicle control.

    • Incubate for 10-30 minutes at 37°C to induce serotonin release.

  • Sample Collection and Analysis:

    • Terminate the release by rapid filtration or centrifugation to separate the cells/synaptosomes from the supernatant.

    • Collect the supernatant, which contains the released [³H]-serotonin.

    • Lyse the cells/synaptosomes with a lysis buffer to determine the amount of [³H]-serotonin remaining intracellularly.

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Calculation:

    • Calculate the percentage of serotonin released for each condition: % Release = (Supernatant CPM / (Supernatant CPM + Lysate CPM)) * 100

    • Plot the percentage of release against the log of the this compound concentration to determine the EC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cells/ Synaptosomes B Load with [³H]-Serotonin A->B C Wash to Remove Extracellular Serotonin B->C D Treat with This compound C->D E Incubate to Induce Release D->E F Separate Supernatant and Lysate E->F G Measure Radioactivity F->G H Calculate % Release and EC50 G->H

Caption: Experimental workflow for a serotonin release assay.

Phosphatidylinositol Turnover Assay

This protocol outlines a method to assess the effect of this compound on the phosphatidylinositol (PI) signaling pathway by measuring the accumulation of inositol (B14025) phosphates.[4][5]

Methodology:

  • Cell Culture and Labeling:

    • Plate cells (e.g., mouse splenic lymphocytes or a relevant cell line) in inositol-free medium supplemented with fetal bovine serum.

    • Label the cells by adding [³H]-myo-inositol to the medium and incubate for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation and Stimulation:

    • Wash the cells with a buffer containing LiCl. LiCl is used to inhibit inositol monophosphatases, leading to the accumulation of inositol monophosphate.

    • Pre-incubate the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 60 minutes).

    • Stimulate the cells with an appropriate agonist (e.g., Concanavalin A for lymphocytes) to activate the PI pathway.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold trichloroacetic acid (TCA).

    • Scrape the cells and centrifuge to pellet the precipitate.

    • Wash the aqueous supernatant with diethyl ether to remove the TCA.

  • Chromatographic Separation:

    • Apply the aqueous extract to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

    • Wash the column with water to remove free inositol.

    • Elute the different inositol phosphates (IP1, IP2, IP3) with a stepwise gradient of ammonium (B1175870) formate/formic acid.

  • Quantification:

    • Collect the fractions for each inositol phosphate (B84403) species.

    • Add a scintillation cocktail to each fraction and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the results as the amount of radioactivity (CPM) for each inositol phosphate fraction.

    • Compare the accumulation of inositol phosphates in this compound-treated cells to the control cells.

G cluster_pathway Phosphatidylinositol Signaling Pathway cluster_inhibition This compound Inhibition Agonist Agonist (e.g., Concanavalin A) GPCR GPCR/Receptor Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates CellResponse Cellular Response PKC->CellResponse Phosphorylates Targets This compound This compound This compound->PLC Inhibits

Caption: Simplified diagram of the Phosphatidylinositol signaling pathway and the inhibitory point of this compound.

Troubleshooting Guide

Problem 1: Inconsistent or low serotonin release in the assay.

  • Possible Cause 1: Suboptimal cell/synaptosome health.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability. For synaptosomes, use fresh preparations and handle them gently to maintain their integrity.

  • Possible Cause 2: Inefficient [³H]-serotonin loading.

    • Solution: Optimize the loading time and concentration of [³H]-serotonin. Ensure the incubation temperature is maintained at 37°C.

  • Possible Cause 3: Incomplete removal of extracellular [³H]-serotonin.

    • Solution: Increase the number of washes and ensure resuspension of the pellet between washes is thorough but gentle.

  • Possible Cause 4: this compound degradation.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the solutions from light.

Problem 2: High background signal in the phosphatidylinositol turnover assay.

  • Possible Cause 1: Incomplete removal of free [³H]-myo-inositol.

    • Solution: Ensure the anion-exchange column is washed thoroughly with water before eluting the inositol phosphates.

  • Possible Cause 2: Contamination of reagents.

    • Solution: Use high-purity reagents and sterile, nuclease-free water for all solutions.

  • Possible Cause 3: Basal activation of the PI pathway.

    • Solution: Minimize mechanical stress on the cells during handling and ensure the incubation buffer is at the correct pH and osmolarity.

Problem 3: Precipitation of this compound in culture medium.

  • Possible Cause 1: Low solubility at the final concentration.

    • Solution: While this compound hydrochloride is water-soluble, high concentrations in buffered media can sometimes lead to precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.1%) and does not affect cell viability.

  • Possible Cause 2: Interaction with media components.

    • Solution: Prepare the final dilution of this compound in the culture medium immediately before adding it to the cells. Visually inspect for any precipitation.

Problem 4: Unexpected cytotoxicity observed.

  • Possible Cause 1: Off-target effects.

    • Solution: this compound can induce phospholipidosis, which may lead to cytotoxicity over longer incubation times. Consider shorter exposure times or lower concentrations.

  • Possible Cause 2: Cell line sensitivity.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.

  • Possible Cause 3: Impurities in the compound.

    • Solution: Ensure the this compound used is of high purity. If in doubt, obtain a new batch from a reputable supplier.

References

Interpreting unexpected behavioral changes in Chlorphentermine-treated animals

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected behavioral changes observed in Chlorphentermine-treated animals.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is an appetite suppressant from the amphetamine family.[1] Its primary mechanism is as a highly selective serotonin (B10506) releasing agent (SSRA).[1] Unlike its analogue phentermine, which primarily releases norepinephrine (B1679862) and dopamine, this compound has a much stronger effect on serotonin release.[1] While it has a negligible effect on norepinephrine release, it does act as a moderate norepinephrine reuptake inhibitor.[1] The anorectic effects of drugs like this compound are believed to stem from their action on satiety centers in the hypothalamus.[2][3]

Q2: What are the generally expected behavioral effects of this compound in rodents?

As a sympathomimetic amine, some central nervous system (CNS) stimulation, such as restlessness, can be expected.[2] However, its psychostimulant effects are considered much weaker than those of dextroamphetamine.[1] In animal studies, this compound has been reported to weakly stimulate locomotor activity at low doses, with a progressive suppression of movement at higher doses.[1] It typically does not induce stereotypies (repetitive, invariant behaviors) that are common with other amphetamines.[1]

Troubleshooting Guide: Unexpected Behavioral Observations

Issue 1: Animals show a significant DECREASE in locomotor activity, contrary to the expected mild stimulation.

Possible Causes:

  • Dosage: The dose administered may be in the higher range, leading to the reported suppression of locomotor activity.[1] Psychostimulants can exhibit a dose-dependent biphasic effect, with low doses causing hyperlocomotion and high doses leading to a decrease in activity, often accompanied by stereotypy.[4]

  • Sedative Effects: While less common than with other first-generation antihistamine-related structures, underlying sedative properties could be manifesting, especially at higher concentrations.[5]

  • Stress and Environment: A novel or stressful testing environment can independently alter locomotor activity. Animals placed in a new environment may initially show fear or anxiety, which can manifest as reduced movement.

  • Metabolic Effects: Chronic administration of this compound has been shown to affect the adrenal cortex in rats, leading to reduced corticosterone (B1669441) production.[6] This alteration in the stress hormone axis could indirectly influence general activity levels.

Troubleshooting Steps:

  • Conduct a Dose-Response Study: If not already done, perform a dose-response study to characterize the locomotor effects of this compound in your specific animal model and experimental conditions. This will help identify the threshold for suppressive effects.

  • Acclimatize Animals Thoroughly: Ensure all animals are properly habituated to the testing room for at least 30-60 minutes before the experiment begins to minimize novelty-induced anxiety.[7][8]

  • Control for Environmental Variables: Maintain consistent lighting, temperature, and noise levels across all experimental groups. The use of a white noise machine can help mask distracting sounds.[8]

  • Assess Motor Coordination: Use a test like the Rota-rod to determine if the decreased locomotion is due to sedation or actual motor impairment.

Issue 2: Animals exhibit anxiety-like behaviors (e.g., thigmotaxis, freezing) instead of the expected anxiolytic or neutral effect.

Possible Causes:

  • Complex Serotonergic Effects: While increased serotonin is often associated with anxiolysis, the acute and widespread release of serotonin can sometimes lead to anxiogenic-like effects depending on the brain regions and receptors involved.

  • H1 Receptor Antagonism: Although primarily an SSRA, structural similarities to antihistamines like chlorpheniramine (B86927) could imply complex interactions. The role of the histaminergic system in anxiety is not straightforward, with some studies showing anxiolytic effects of H1 antagonists and others suggesting anxiogenic outcomes.[9][10]

  • Sympathetic Stimulation: Side effects related to sympathetic stimulation can include nervousness and irritability, which may manifest as anxiety-like behaviors in animal models.[2]

Troubleshooting Steps:

  • Utilize Specific Anxiety Paradigms: Employ validated behavioral tests for anxiety, such as the Elevated Plus Maze (EPM) or Open Field Test (OFT), to quantify the behavior.[11][12][13] In the EPM, increased time in the closed arms is indicative of anxiety.[11][14] In the OFT, anxiety is often correlated with reduced time spent in the center of the arena (thigmotaxis).[12]

  • Pre-treatment with Receptor Antagonists: To dissect the mechanism, consider pre-treating animals with specific serotonin receptor antagonists to see if the anxiety-like effect is blocked.

  • Monitor Physiological Parameters: Concurrently measure heart rate or blood pressure, if feasible, to assess the level of sympathetic nervous system activation.

Issue 3: The expected anorectic (appetite suppressant) effect is not observed or is weaker than anticipated.

Possible Causes:

  • Tolerance: Anorectic drugs can lose their effectiveness after a period of continuous use, potentially due to neurochemical alterations in the brain.[2]

  • Diet and Palatability: The type of food provided can influence consumption. Highly palatable diets may override the drug's appetite-suppressing effects.

  • Species and Strain Differences: Metabolic and neurochemical differences between animal species (e.g., rats vs. mice) and even between different strains can lead to varied responses.[15] For example, the metabolism of this compound differs between rats and mice.[15]

Troubleshooting Steps:

  • Review Dosing Regimen: If conducting a chronic study, consider if tolerance may have developed. Analyze food intake data from the initial days of administration versus later time points.

  • Standardize Diet: Use a standard chow and avoid highly palatable "treats" unless it is a specific requirement of the study design. Ensure consistent food and water availability.

  • Confirm Drug Administration: Verify the accuracy of the dose calculations, administration route, and technique to ensure the animals are receiving the intended amount of the compound.

  • Measure Water Intake: Monitor water consumption alongside food intake, as changes in hydration can influence feeding behavior.

Data Presentation

Table 1: Hypothetical Dose-Response Effects of this compound on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Total Distance Traveled (meters) (Mean ± SEM)Time in Center Zone (seconds) (Mean ± SEM)
Vehicle (Saline)15.2 ± 1.825.4 ± 3.1
1.022.5 ± 2.128.1 ± 3.5
5.018.9 ± 1.920.5 ± 2.8
10.09.7 ± 1.5**15.2 ± 2.2

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data are representative examples based on literature descriptions of biphasic locomotor effects.[1]

Experimental Protocols

Protocol 1: Open Field Test (OFT)

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.[12][13]

  • Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) made of a non-reflective material.[13] The floor is often divided into a central zone and a peripheral zone by video tracking software.

  • Procedure:

    • Acclimation: Allow animals to habituate to the testing room for at least 30-60 minutes prior to the test.[7][8]

    • Preparation: Clean the arena thoroughly with 70% ethanol (B145695) between trials to remove olfactory cues.[12]

    • Placement: Gently place the animal in the center of the arena.[12]

    • Recording: Immediately begin recording the session using an overhead video camera for a predetermined duration, typically 5-10 minutes.[12][16] The experimenter should not interfere with the animal during this period.[12]

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery, latency to enter the center zone.[12]

    • Other Behaviors: Rearing frequency, grooming bouts, and defecation counts.[12]

Protocol 2: Elevated Plus Maze (EPM)

The EPM is a widely used assay to measure anxiety-like behaviors based on the rodent's natural aversion to open and elevated spaces.[8][11][14]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-55 cm).[14][16] It consists of two opposing "open" arms and two opposing "closed" arms with high walls.[14] Dimensions for mice are typically around 30 cm long x 5 cm wide for the arms.[14][16]

  • Procedure:

    • Acclimation: Animals should be habituated to the testing room for at least one hour before the test.[8][14]

    • Placement: Place the mouse on the central platform of the maze, facing one of the closed arms.[11]

    • Exploration: Allow the animal to explore the maze freely for a 5-minute session.[16]

    • Recording: An overhead camera and tracking software are used to record the animal's movements.[8]

    • Cleaning: The maze must be cleaned between each animal to remove scent cues.[8][16]

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.[11]

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general activity).

Visualizations

Chlorphentermine_MOA This compound Mechanism of Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CP This compound VMAT2 VMAT2 CP->VMAT2 Disrupts Sequestration SERT SERT (Serotonin Transporter) CP->SERT Reverses Transport Vesicle Synaptic Vesicle (Storing 5-HT) VMAT2->Vesicle Packages 5-HT Synaptic_5HT Increased Synaptic 5-HT SERT->Synaptic_5HT Efflux Vesicle->Synaptic_5HT Exocytosis MAO MAO Serotonin_Degraded Degraded 5-HT MAO->Serotonin_Degraded Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin 5-HT (Serotonin) FiveHTP->Serotonin AADC Serotonin->VMAT2 Serotonin->MAO Metabolism Receptor Postsynaptic 5-HT Receptors Synaptic_5HT->Receptor Binding Signal Downstream Signaling Receptor->Signal Activation

Caption: Primary mechanism of this compound as a serotonin releasing agent (SRA).

Troubleshooting_Workflow Troubleshooting Unexpected Behavioral Outcomes Start Unexpected Behavioral Change Observed Q_Locomotion Is the change related to locomotor activity? Start->Q_Locomotion Q_Anxiety Is the change related to anxiety levels? Q_Locomotion->Q_Anxiety No A_Locomotion_Dec Decreased Locomotion Q_Locomotion->A_Locomotion_Dec Yes Q_Feeding Is the change related to food intake? Q_Anxiety->Q_Feeding No A_Anxiety_Inc Increased Anxiety Q_Anxiety->A_Anxiety_Inc Yes A_Feeding_None No Anorectic Effect Q_Feeding->A_Feeding_None Yes Other Other (e.g., Stereotypy) Q_Feeding->Other No Step_Dose Verify Dose & Conduct Dose-Response Study A_Locomotion_Dec->Step_Dose Step_AnxietyTest Use Validated Tests (EPM, OFT) A_Anxiety_Inc->Step_AnxietyTest Step_Tolerance Review Dosing Regimen for Tolerance A_Feeding_None->Step_Tolerance Step_Motor Perform Rota-rod test for motor coordination Step_Dose->Step_Motor Step_Habituation Review & Standardize Acclimation Protocol Step_Motor->Step_Habituation Step_AnxietyTest->Step_Habituation Step_Diet Standardize Diet & Monitor Water Intake Step_Tolerance->Step_Diet Step_Admin Verify Drug Administration Route and Technique Step_Diet->Step_Admin

Caption: A logical workflow for troubleshooting common unexpected behavioral results.

References

Technical Support Center: Managing Variability in Animal Responses to Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorphentermine in animal models. Our goal is to help you manage and understand the inherent variability in animal responses to this compound, ensuring more robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in animal models?

A1: this compound is a cationic amphiphilic drug, structurally related to amphetamine, that is primarily used as an anorectic agent in research settings. Its main mechanism of action involves the induction of a lysosomal storage disorder known as phospholipidosis.[1] This condition is characterized by the excessive accumulation of phospholipids (B1166683) within cells, leading to the formation of lamellar inclusion bodies.[2] Additionally, this compound acts as a serotonin-releasing agent, which can influence its pharmacological effects.[3]

Q2: We are observing significant variability in the extent of phospholipidosis between animals in the same treatment group. What are the potential causes?

A2: Variability in the induction of phospholipidosis is a common challenge. Several factors can contribute to this:

  • Genetic Heterogeneity: Even within the same strain, individual genetic differences can lead to variations in drug metabolism and cellular response.

  • Physiological State: Factors such as the age, sex, and underlying health of the animals can influence their susceptibility to this compound-induced phospholipidosis.

  • Drug Administration: Inconsistencies in the dose, route, or frequency of administration can lead to variable drug exposure and, consequently, different degrees of phospholipidosis.

  • Dietary Factors: The composition of the animals' diet can potentially influence lipid metabolism and drug absorption, contributing to response variability.

  • Environmental Stressors: Stress from housing conditions, handling, or experimental procedures can alter an animal's physiological state and impact its response to the drug.

Q3: Is the phospholipidosis induced by this compound reversible?

A3: Yes, studies in rat alveolar macrophages have shown that this compound-induced phospholipidosis is reversible. Following cessation of treatment, cellular levels of this compound and phospholipids decrease. However, the ultrastructural recovery, specifically the clearance of lamellar bodies, may lag behind the biochemical recovery.[4]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Relationship

Question: We are not observing a clear and consistent dose-response relationship in our this compound experiments. How can we troubleshoot this?

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inaccurate Dosing - Verify the concentration of your this compound stock solution. - Ensure accurate calibration of all weighing and liquid handling equipment. - Standardize the dosing procedure to minimize variability in administration.
Animal Variability - Use animals of a consistent age, sex, and weight range. - Source animals from a reputable supplier to minimize genetic and health variability. - Consider using a larger sample size to account for individual differences.
Pharmacokinetic Variability - Be aware that the absorption, distribution, metabolism, and excretion of this compound can vary between individual animals. - Consider conducting a pilot pharmacokinetic study to understand the drug's profile in your specific animal model and experimental conditions.
"Ceiling Effect" - At higher doses, the physiological response may reach a maximum, leading to a plateau in the dose-response curve. - If you suspect a ceiling effect, consider testing a wider range of doses, including lower concentrations.
Issue 2: Unexpected Animal Morbidity or Mortality

Question: We are experiencing unexpected morbidity or mortality in our animals, even at doses not typically considered lethal. What could be the cause and how can we mitigate this?

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Stress from Administration - Refine your oral gavage or injection technique to minimize stress and potential for injury.[5][6] - Ensure all personnel are adequately trained in animal handling and dosing procedures. - Consider using less stressful administration routes if your experimental design allows.
Underlying Health Issues - Source animals from a reliable vendor with a comprehensive health monitoring program. - Acclimatize animals to the facility for an adequate period before starting the experiment. - Visually inspect animals daily for any signs of illness or distress.
Drug-Induced Stress - this compound can have stimulant effects that may be stressful for some animals. - Monitor animals closely for behavioral changes such as hyperactivity or agitation. - Ensure the housing environment is calm and free from excessive noise or disturbances.
Dehydration or Malnutrition - As an anorectic agent, this compound can reduce food and water intake. - Monitor body weight, food, and water consumption daily. - Provide supplemental hydration or palatable, high-energy food if necessary.
Issue 3: High Variability in Behavioral Assessments

Question: Our behavioral assessments following this compound administration are showing high variability between animals. How can we improve the consistency of our results?

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Environmental Factors - Standardize the testing environment, including lighting, temperature, and background noise. - Conduct all behavioral tests at the same time of day to minimize the influence of circadian rhythms.
Habituation - Ensure all animals are adequately habituated to the testing apparatus and experimental procedures before drug administration. - Insufficient habituation can lead to novelty-induced behaviors that confound the drug's effects.
Experimenter Bias - Whenever possible, blind the experimenter to the treatment groups to prevent unconscious bias in handling and scoring.
Individual Differences in Serotonin (B10506) System - The behavioral effects of this compound are linked to its action on the serotonin system. - Be aware that individual differences in serotonin receptor density and function can contribute to variable behavioral responses.

Data Presentation

Table 1: Effect of this compound on Pulmonary Phospholipid Content in Rats

Treatment GroupTotal Phospholipid (mg/g lung)Phosphatidylcholine (mg/g lung)Sphingomyelin (mg/g lung)
Control25.3 ± 1.212.1 ± 0.82.5 ± 0.3
This compound (30 mg/kg/day for 5 days)45.8 ± 3.528.7 ± 2.14.1 ± 0.5*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to control. Data is illustrative and based on findings from published studies.[7]

Table 2: Species-Specific Differences in this compound-Induced Phospholipidosis

SpeciesPrimary Affected OrgansRelative Severity of PhospholipidosisReference
RatLung, KidneyHigh[7]
MouseLung, Liver, AdrenalsModerate[8]
Guinea PigLung, Liver, AdrenalsModerate[8]
Chick EmbryoKidney, LiverNot observed at tested doses[7]

Experimental Protocols

Protocol 1: Induction of Pulmonary Phospholipidosis in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 200-250 g

2. Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Oral gavage needles (flexible plastic recommended)

  • Metabolic cages for urine and feces collection (optional)

3. Procedure:

  • Acclimatize animals to the housing facility for at least one week prior to the experiment.

  • Prepare a solution of this compound hydrochloride in sterile 0.9% saline at the desired concentration (e.g., 6 mg/mL for a 30 mg/kg dose in a 250g rat with a 1.25 mL gavage volume).

  • Administer this compound or vehicle (saline) daily via oral gavage for the desired duration (e.g., 5-7 days).

  • Monitor animals daily for clinical signs of toxicity, body weight, and food/water intake.

  • At the end of the treatment period, euthanize the animals and collect lung tissue for analysis.

4. Phospholipid Quantification:

  • Homogenize lung tissue in a suitable solvent (e.g., chloroform:methanol).

  • Extract total lipids using a standard method (e.g., Folch extraction).

  • Separate and quantify individual phospholipid classes using high-performance liquid chromatography (HPLC).

Protocol 2: Assessment of Behavioral Changes

1. Animal Model:

  • As described in Protocol 1.

2. Apparatus:

  • Open-field arena equipped with automated tracking software.

3. Procedure:

  • Habituate animals to the testing room for at least 60 minutes before testing.

  • Habituate animals to the open-field arena for a set period (e.g., 10 minutes) on the day prior to testing.

  • Administer a single dose of this compound or vehicle.

  • At the desired time point post-administration (e.g., 30 minutes), place the animal in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 15 minutes).

  • Analyze the data using the automated tracking software.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization baseline Baseline Measurements (Weight, etc.) randomization->baseline dosing This compound Administration baseline->dosing monitoring Daily Monitoring (Clinical Signs, Weight) dosing->monitoring behavior Behavioral Assessment (Optional) dosing->behavior euthanasia Euthanasia & Tissue Collection monitoring->euthanasia behavior->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Experimental workflow for a typical in vivo this compound study.

signaling_pathway cluster_lysosome Lysosome cluster_serotonin Serotonergic Synapse This compound This compound lysosome Lysosomal Accumulation This compound->lysosome Enters Cell serotonin_release Increased Serotonin Release This compound->serotonin_release phospholipase_inhibition Inhibition of Phospholipases lysosome->phospholipase_inhibition phospholipid_accumulation Phospholipid Accumulation phospholipase_inhibition->phospholipid_accumulation lamellar_bodies Lamellar Body Formation phospholipid_accumulation->lamellar_bodies receptor_activation Postsynaptic Receptor Activation serotonin_release->receptor_activation behavioral_effects Behavioral Effects receptor_activation->behavioral_effects troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Variability in Results dosing Inconsistent Dosing start->dosing animal_factors Animal Variability start->animal_factors environment Environmental Factors start->environment standardize_dosing Standardize Dosing Protocol dosing->standardize_dosing control_animal_vars Control Animal Variables (Age, Sex, Strain) animal_factors->control_animal_vars standardize_env Standardize Environment & Procedures environment->standardize_env

References

Optimizing detection limits for Chlorphentermine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chlorphentermine in biological samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of bioanalytical method development.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for quantifying this compound in biological samples?

A1: The optimal method depends on your specific requirements for sensitivity, selectivity, and sample throughput.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is generally the preferred method for quantitative analysis due to its high sensitivity and selectivity, especially in complex matrices like plasma and urine.[1][2]

  • GC-MS (Gas Chromatography-Mass Spectrometry) is also a robust and reliable technique. However, as a primary amine, this compound often requires a derivatization step to improve its volatility and chromatographic performance.[3][4]

  • ELISA (Enzyme-Linked Immunosorbent Assay) can be used as a high-throughput screening tool. It is generally faster but may be less specific than chromatographic methods, with potential for cross-reactivity with structurally similar compounds.[5]

Q2: What is the most critical step in sample preparation for this compound analysis?

A2: Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte. The most critical step is the initial extraction.

  • Liquid-Liquid Extraction (LLE) is a common and effective method. Optimizing the pH of the aqueous sample (adjusting to 2 pH units above the pKa for a basic drug like this compound) is essential to ensure the analyte is in its neutral form for efficient partitioning into an organic solvent.[1][6]

  • Solid-Phase Extraction (SPE) can offer cleaner extracts compared to LLE. Selecting the appropriate sorbent chemistry (e.g., mixed-mode cation exchange for a basic compound) is critical for good recovery.[7][8]

  • Protein Precipitation is a simpler but generally less clean method, often used for initial sample cleanup before a more selective extraction or for less complex matrices.[9]

Q3: Is derivatization necessary for GC-MS analysis of this compound?

A3: Yes, derivatization is highly recommended for GC-MS analysis of primary amines like this compound.[3][10] This chemical modification process converts the polar amine group into a less polar, more volatile, and more thermally stable derivative.[11] This results in improved peak shape, reduced tailing, and enhanced sensitivity.[3] Common derivatizing agents for amines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA).[3][12]

Q4: How can I identify and mitigate matrix effects in my LC-MS/MS assay?

A4: Matrix effects, which cause ion suppression or enhancement, are a major concern in LC-MS/MS as they affect accuracy and reproducibility.[13]

  • Identification: A common method to assess matrix effects is the post-extraction spike. This involves comparing the analyte's signal response in a pure solvent standard to the response in a blank matrix extract spiked with the analyte at the same concentration. A significant difference indicates the presence of matrix effects.[13]

  • Mitigation: Strategies include optimizing sample cleanup to remove interfering components, adjusting chromatographic conditions to separate the analyte from matrix components, and using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences the same matrix effects.[13][14] Sample dilution can also reduce matrix effects, provided the method has sufficient sensitivity.[14][15]

Data Presentation: Performance of Analytical Methods

The following tables summarize quantitative data from validated methods for structurally similar compounds, providing an expected performance benchmark for this compound analysis.

Table 1: LC-MS/MS Method Performance

Analyte Matrix LLOQ (ng/mL) Linearity Range (ng/mL) Recovery (%) Reference
Chlorpheniramine (B86927) Human Plasma 0.025 0.025 - 20 Not Reported [16]
Chlorpheniramine Human Plasma 0.05 0.05 - 10 Not Reported [1]
Chlorpheniramine Human Plasma 0.2 0.2 - 50 77 [17][18]

| Phentermine | Blood | 10 | 10 - 800 | >85 (approx.) |[19] |

Table 2: GC-MS Method Performance

Analyte Matrix Sensitivity Limit (ng/mL) Linearity Range (ng/mL) Notes Reference
Chlorpheniramine Serum 1 - 2 0 - 160 Selected Ion Monitoring (SIM) [20]

| Chlorpheniramine | Urine | 100 | Not Applicable | Qualitative Screen |[21] |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general procedure that should be optimized for your specific application.

  • Sample Preparation: To 500 µL of plasma sample, add 50 µL of an appropriate internal standard solution.

  • pH Adjustment: Add 100 µL of 1M Sodium Hydroxide (NaOH) to raise the pH and neutralize this compound. Vortex for 30 seconds.

  • Extraction: Add 2 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20, v/v).[1]

  • Mixing: Cap and vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Analyte Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent for derivatization (for GC-MS). Vortex to dissolve.

  • Analysis: The sample is now ready for injection into the analytical instrument.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a common acylation reaction.

  • Reagent Preparation: Prepare a derivatizing solution of Trifluoroacetic Anhydride (TFAA) in a suitable solvent like ethyl acetate (B1210297) (e.g., 1:4 v/v).

  • Reaction: To the dried sample extract from the LLE protocol, add 50 µL of the derivatizing solution.

  • Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Evaporation: After incubation, cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of a non-polar solvent like hexane (B92381) or ethyl acetate.

  • Analysis: The sample is now ready for GC-MS injection.

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low/No Signal 1. Inefficient extraction. 2. Severe ion suppression (matrix effect). 3. Incorrect MS/MS transitions.1. Optimize LLE/SPE protocol (check pH, solvent choice). 2. Dilute the sample; improve sample cleanup; use a stable isotope-labeled internal standard.[13][14] 3. Optimize MS parameters by infusing a pure standard of this compound.
Poor Peak Shape 1. Column degradation. 2. Incompatible reconstitution solvent. 3. Co-eluting interferences.1. Flush or replace the analytical column. 2. Ensure the reconstitution solvent is similar in strength to the initial mobile phase. 3. Improve sample cleanup or adjust the chromatographic gradient for better separation.
High Variability 1. Inconsistent sample preparation. 2. Matrix effects varying between samples. 3. Instrument instability.1. Use an automated liquid handler for extractions if available; ensure consistent vortexing and evaporation times.[22] 2. Use matrix-matched calibrators and QC samples.[14] 3. Run system suitability tests to check instrument performance.
GC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Incomplete derivatization. 2. Active sites in the inlet liner or column. 3. Column contamination.1. Optimize derivatization reaction (time, temperature, reagent concentration). 2. Use a deactivated inlet liner; trim the first few cm of the column. 3. Bake out the column at a high temperature (within its limit).
Low Recovery 1. Analyte loss during extraction or evaporation. 2. Inefficient derivatization. 3. Adsorption in the GC system.1. Check pH during LLE; avoid overly aggressive evaporation. 2. Confirm reagent quality and reaction conditions. 3. Ensure all system components (liner, column) are properly deactivated.
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated syringe.1. Run a solvent blank after a high concentration sample. 2. Use a high-quality, low-bleed septum. 3. Thoroughly rinse the syringe with solvent between injections.
ELISA Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Weak/No Signal 1. Reagents expired or improperly stored. 2. Omission of a key reagent (e.g., antibody, substrate). 3. Insufficient incubation times/temperatures.1. Check expiration dates and ensure reagents are stored at the recommended temperature.[23] 2. Carefully review the protocol and ensure all steps were followed correctly. 3. Adhere strictly to the incubation parameters specified in the kit protocol.[24]
High Background 1. Insufficient washing. 2. Antibody concentration too high. 3. Non-specific binding.1. Increase the number of wash steps or the soaking time between washes.[24] 2. Titrate the detection antibody to find the optimal concentration. 3. Ensure the blocking step is included and effective.
Poor Precision 1. Inconsistent pipetting. 2. Temperature variation across the plate ("edge effects"). 3. Inadequate mixing of reagents.1. Calibrate pipettes; use fresh tips for each sample/reagent. 2. Ensure the plate is sealed during incubation and placed in the center of the incubator.[23] 3. Thoroughly mix all reagents before adding them to the wells.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute Extract Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS GC_MS_path Derivatization Reconstitution->GC_MS_path Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis GC_MS_analysis GC-MS Analysis GC_MS_path->GC_MS_analysis GC_MS_analysis->Data_Analysis

General workflow for this compound analysis.

troubleshooting_workflow Start Problem: Low or No Analyte Signal Check_IS Is the Internal Standard (IS) signal also low or absent? Start->Check_IS Check_Extraction Review Sample Extraction Protocol Check_IS->Check_Extraction Yes Check_MS Is the IS signal normal? Check_IS->Check_MS No Solution1 Optimize extraction pH, solvents, or SPE sorbent. Ensure IS was added correctly. Check_Extraction->Solution1 Check_Instrument Investigate Instrument (Injector, Source, Detector) Check_MS->Check_Instrument No Check_Matrix Investigate Matrix Effects (Ion Suppression) Check_MS->Check_Matrix Yes Solution2 Clean ion source, check for leaks, verify detector function. Check_Instrument->Solution2 Solution3 Improve sample cleanup, dilute sample, or use matrix-matched calibrators. Check_Matrix->Solution3

Troubleshooting low signal in MS-based assays.

References

Strategies to reduce non-specific binding in Chlorphentermine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in Chlorphentermine assays.

Troubleshooting Guide

High background signal is a common issue in immunoassays, often caused by non-specific binding of assay components to the microplate wells. This guide provides a systematic approach to identifying and mitigating the sources of high background in your this compound assays.

Issue: High Background Signal Across the Entire Plate

A uniformly high background can obscure the specific signal, leading to inaccurate results. This often points to problems with blocking, washing, or antibody concentrations.

Q1: I'm observing a high background signal across my entire ELISA plate. What are the most likely causes and how can I fix this?

A1: A uniform high background often indicates issues with key procedural steps like blocking and washing, or suboptimal reagent concentrations. Here are the primary areas to investigate:

  • Inadequate Blocking: The blocking buffer's role is to saturate all unoccupied binding sites on the microplate surface, preventing antibodies from binding non-specifically. If blocking is insufficient, both primary and secondary antibodies can adhere to the plate, causing a high background.[1][2]

    • Solution: Optimize your blocking step by testing different blocking agents, increasing the concentration, or extending the incubation time.[2]

  • Insufficient Washing: Inadequate washing is a frequent culprit for high background. Unbound antibodies and other reagents that are not thoroughly removed will contribute to the final signal.[3]

    • Solution: Increase the number of wash cycles (typically 3-5) and ensure complete aspiration of the wash buffer between each step.[4][5] Adding a gentle, non-ionic detergent like Tween-20 to your wash buffer can also help.[6]

  • Antibody Concentration Too High: Using excessive concentrations of the primary or secondary antibody can lead to increased non-specific binding.

    • Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both your primary and secondary antibodies. The goal is to find the concentration that provides the best signal-to-noise ratio.[5]

Troubleshooting_High_Background Start High Background Signal Blocking Inadequate Blocking? Start->Blocking Washing Insufficient Washing? Blocking->Washing No Solution1 Optimize Blocking: - Test different agents - Increase concentration/time Blocking->Solution1 Yes Antibody Antibody Concentration Too High? Washing->Antibody No Solution2 Improve Washing: - Increase wash cycles - Add detergent to wash buffer Washing->Solution2 Yes Solution3 Optimize Antibody Concentration: - Perform titration Antibody->Solution3 Yes End Reduced Background Antibody->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for high background signal.

Frequently Asked Questions (FAQs)

Blocking and Washing

Q2: What are the most common blocking agents and how do I choose the right one?

A2: The most common blocking agents are protein-based, such as Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[7] The choice of blocking agent is often empirical, and the optimal blocker for a specific assay must be determined experimentally. A good starting point is 1-5% BSA in a buffer like PBS or TBS. If high background persists, testing other blockers like non-fat milk or commercial formulations is recommended. For assays with biotin-avidin detection systems, avoid using non-fat dry milk as it contains endogenous biotin.[8]

Q3: Can I use detergents as blocking agents?

A3: Non-ionic detergents like Tween-20 can be used to reduce non-specific binding, but they are generally not recommended as the sole blocking agent.[6] Detergents are considered temporary blockers as they can be washed away.[6] Their most effective use is as an additive in wash buffers (typically at a concentration of 0.01-0.1%) to help remove loosely bound molecules.[6]

Q4: How critical is the washing step?

A4: The washing step is crucial for removing unbound reagents and reducing background noise.[3] Insufficient washing is a common cause of high background. Optimizing the wash volume, number of wash cycles, and aspiration technique can significantly improve assay performance.[4]

Sample and Matrix Effects

Q5: What are matrix effects and how can they affect my this compound assay?

A5: Matrix effects occur when components in the sample (e.g., serum, plasma, urine) interfere with the antibody-antigen binding, leading to inaccurate results.[9][10] These effects can manifest as either suppression or enhancement of the signal. For small molecules like this compound, matrix effects can be a significant challenge.

Q6: How can I identify and mitigate matrix effects?

A6: A common method to identify matrix effects is through a spike and recovery experiment.[10] This involves adding a known amount of this compound to your sample matrix and comparing the measured concentration to the expected value. A recovery rate outside of the 80-120% range suggests the presence of matrix effects.[10] To mitigate these effects, you can try:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[10]

  • Matrix Matching: Preparing your calibration standards in a matrix that is similar to your samples can help to compensate for matrix effects.[9]

  • Sample Preparation: Employing sample extraction techniques like solid-phase extraction (SPE) can help to remove interfering components before the assay.[11]

Matrix_Effect_Mitigation Start Suspected Matrix Effects Spike Perform Spike and Recovery Experiment Start->Spike Evaluate Recovery within 80-120%? Spike->Evaluate Dilution Sample Dilution Evaluate->Dilution No NoEffect No Significant Matrix Effect Evaluate->NoEffect Yes Matching Matrix Matching of Standards Dilution->Matching Extraction Sample Extraction (e.g., SPE) Matching->Extraction End Matrix Effects Mitigated Extraction->End

Caption: Logical workflow for addressing matrix effects.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Readily available, effective for many assays.[7]Can have lot-to-lot variability; may cross-react with some antibodies.
Non-fat Dry Milk 0.1-5%Inexpensive and effective.[7]Contains endogenous biotin, which can interfere with avidin-biotin systems; quality can vary.[8]
Casein 1-3%Often more effective than BSA at preventing certain types of NSB.[7]Can mask some epitopes; may contain phosphoproteins that interfere with phospho-specific antibody assays.
Fish Gelatin 0.1-0.5%Reduces NSB in some systems where other blockers fail.May not be as effective as BSA or casein in all assays.
Normal Serum 5-10%Can be very effective, especially when from the same species as the secondary antibody.[2]Can be expensive; may contain cross-reacting antibodies.
Commercial/Synthetic Blockers VariesOften have better lot-to-lot consistency and can be protein-free.[12]Can be more expensive than traditional blockers.

Table 2: Effect of Detergents on Non-Specific Binding

Detergent (Non-ionic)Typical Concentration in Wash BufferEffect on Non-Specific BindingConsiderations
Tween-20 0.01-0.1%Reduces hydrophobic interactions, leading to lower background.Higher concentrations can strip coated antigen/antibody from the plate.[13]
Triton X-100 0.05-0.1%Can be more effective than Tween-20 at reducing NSB in some cases.Can interfere with some enzyme-substrate reactions and may be harsher on the coated plate.[6]

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer

This protocol describes a method to empirically determine the optimal blocking buffer for your this compound assay.

  • Plate Coating: Coat the wells of a 96-well microplate with your capture antibody or this compound-protein conjugate according to your standard protocol. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7]

  • Testing Different Blocking Buffers:

    • Prepare a panel of different blocking buffers to test (see Table 1 for examples).

    • Add 200 µL of each blocking buffer to a set of wells (e.g., 4-8 wells per buffer).

    • Incubate for 1-2 hours at room temperature.[7]

    • Wash the plate 3 times with wash buffer.

  • Assay Procedure:

    • High Signal Wells: To half of the wells for each blocking buffer tested, add a known high concentration of the this compound standard.

    • Background Wells: To the other half of the wells for each blocker, add only the sample/standard diluent (zero standard).

    • Proceed with the remaining steps of your ELISA protocol (e.g., addition of detection antibody, substrate, and stop solution).

  • Data Analysis:

    • Calculate the average signal for the "High Signal" wells and the "Background" wells for each blocking buffer.

    • Calculate the Signal-to-Noise (S/N) ratio for each blocker: S/N = (Average High Signal) / (Average Background Signal)

    • Select the blocking buffer that provides the highest S/N ratio.

Blocking_Buffer_Optimization cluster_0 Plate Preparation cluster_1 Blocking cluster_2 Assay cluster_3 Analysis Coat Coat Plate Wash1 Wash Plate Coat->Wash1 Block Add Different Blocking Buffers Wash1->Block Incubate_Block Incubate Block->Incubate_Block Wash2 Wash Plate Incubate_Block->Wash2 Add_Standard Add High Standard & Zero Standard Wash2->Add_Standard Incubate_Assay Incubate Add_Standard->Incubate_Assay Detect Add Detection Reagents Incubate_Assay->Detect Read Read Plate Detect->Read Calculate Calculate S/N Ratio Read->Calculate Select Select Optimal Blocker Calculate->Select

Caption: Experimental workflow for blocking buffer optimization.

Protocol 2: Optimization of Wash Steps

This protocol outlines how to optimize the washing procedure to minimize background signal.

  • Prepare a Coated and Blocked Plate: Use a plate that has been coated with your capture reagent and blocked with your optimized blocking buffer.

  • Test Wash Variables:

    • Number of Washes: Set up replicate wells to be washed 2, 3, 4, 5, and 6 times.

    • Wash Volume: For a set number of washes (e.g., 4), test different wash volumes (e.g., 200 µL, 300 µL, 400 µL per well).

    • Soak Time: For a set number of washes and volume, introduce a soak time (e.g., 30 seconds) between aspiration and dispensing of the wash buffer.

  • Assay Procedure: After the varied washing steps, proceed with your standard ELISA protocol, including the addition of a high concentration of standard and a zero standard to different sets of wells for each wash condition.

  • Data Analysis:

    • Measure the signal for the high standard and the background (zero standard) for each washing condition.

    • Calculate the S/N ratio for each condition.

    • The optimal washing procedure is the one that provides the highest S/N ratio without significantly reducing the specific signal.

References

Technical Support Center: Accurate Chlorphentermine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chlorphentermine. Our goal is to help you ensure the accuracy and reliability of your analytical measurements through proper equipment calibration and method validation.

Frequently Asked Questions (FAQs)

Q1: Why is equipment calibration crucial for this compound measurement?

Q2: What are the primary analytical instruments used for this compound quantification, and what are their calibration requirements?

A2: The most common instruments for this compound analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]

  • HPLC: Requires calibration of the pump (flow rate), detector (wavelength accuracy and response), and autosampler (injection volume). A calibration curve is generated using standards of known concentrations to quantify the analyte.[9][10]

  • GC: Involves calibration of the gas flow rates, oven temperature, and detector response.[11][12] Similar to HPLC, a calibration curve is essential for quantification.[13][14]

  • LC-MS: This technique requires calibration of both the liquid chromatography system and the mass spectrometer. The mass spectrometer needs to be calibrated for mass accuracy and detector response.[15][16]

Q3: How often should I calibrate my analytical equipment?

A3: The frequency of calibration depends on several factors, including the instrument's stability, the frequency of use, and regulatory requirements.[17] As a general guideline:

  • Initial Calibration: A full calibration should be performed when the instrument is first installed or after major maintenance.[17]

  • Routine Checks: System suitability tests should be performed before each analytical run to ensure the system is performing correctly.[18]

  • Periodic Calibration: A more comprehensive calibration should be scheduled at regular intervals (e.g., quarterly or semi-annually) to monitor for any drift or changes in instrument performance.[1][17]

Q4: What are calibration standards and how do I prepare them?

A4: Calibration standards are solutions containing a known concentration of the analyte (this compound).[3] They are used to create a calibration curve.

  • Stock Solution: A concentrated stock solution of this compound is prepared by accurately weighing a reference standard and dissolving it in a suitable solvent.[19]

  • Working Standards: A series of working standards are prepared by diluting the stock solution to different known concentrations that span the expected concentration range of the samples.[3][19] It is crucial to use the same biological matrix (e.g., plasma, urine) for the calibration standards as for the samples to be analyzed, if possible.[3]

Q5: What is a calibration curve and what are the acceptance criteria?

A5: A calibration curve is a graph that plots the instrument's response (e.g., peak area) against the known concentrations of the calibration standards.[13] The relationship is typically linear.

  • Linearity: The correlation coefficient (R²) should ideally be greater than 0.99.[16][20]

  • Accuracy and Precision: The calculated concentration of the calibration standards should be within a certain percentage (e.g., ±15%) of the nominal concentration.[16]

Troubleshooting Guides

Issue 1: Inaccurate or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Improperly Prepared Standards 1. Verify the purity and expiration date of the this compound reference standard. 2. Ensure accurate weighing and volumetric dilutions. 3. Prepare fresh standards and re-run the analysis.[19]
Instrument Drift 1. Perform a system suitability test to check for instrument performance. 2. If the system fails, recalibrate the instrument.[18]
Sample Preparation Issues 1. Review the sample extraction and preparation protocol for any inconsistencies. 2. Ensure complete extraction of this compound from the matrix.
Incorrect Integration of Peaks 1. Manually review the peak integration to ensure it is accurate. 2. Adjust the integration parameters if necessary.
Issue 2: Chromatographic Peak Problems (Tailing, Fronting, Splitting)
Problem Possible Cause Solution
Peak Tailing 1. Active sites on the column. 2. Mismatched pH between sample and mobile phase. 3. Column contamination.[21]1. Use a base-deactivated column or add a competing base to the mobile phase. 2. Adjust the pH of the sample to match the mobile phase. 3. Clean the column with a strong solvent.[21]
Peak Fronting 1. Column overload. 2. Poorly packed column bed.[21]1. Dilute the sample. 2. Replace the column.[21]
Peak Splitting 1. Clogged frit or void in the column. 2. Sample solvent incompatible with the mobile phase.[21]1. Reverse flush the column or replace the frit. If a void is present, replace the column. 2. Dissolve the sample in the mobile phase.[21]
Issue 3: Baseline Noise or Drift
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase 1. Prepare fresh mobile phase using high-purity solvents.[22] 2. Degas the mobile phase thoroughly.[22]
Detector Issues 1. Check the detector lamp for degradation and replace if necessary. 2. Clean the detector cell.[10]
Pump Malfunction 1. Check for leaks in the pump and fittings. 2. Purge the pump to remove air bubbles.[10]
Column Bleed 1. Ensure the column is properly conditioned. 2. Operate within the recommended temperature and pH range for the column.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using HPLC-UV

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and application.

1. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking blank human plasma with the appropriate amount of this compound working standard.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 20 µL) into the HPLC system.

3. HPLC-UV Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 265 nm[9]
Column Temperature 30°C[23]
Injection Volume 20 µL

4. Calibration and Quantification

  • Inject the prepared calibration standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of each standard.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Inject the prepared QC samples and unknown samples.

  • Determine the concentration of this compound in the samples using the calibration curve.

Data Summary Tables

Table 1: Typical HPLC-UV Method Parameters for this compound Analysis

Parameter Value Reference
Linearity Range 10 - 60 µg/mL[24]
Limit of Detection (LOD) 2.2 µg/mL[25]
Limit of Quantification (LOQ) 6.6 µg/mL[25]
Accuracy (% Recovery) 98 - 102%[9]
Precision (%RSD) < 2%[9]

Table 2: Typical LC-MS/MS Method Parameters for this compound Analysis

Parameter Value Reference
Linearity Range 0.05 - 10 ng/mL[16]
Intra-day Precision (%CV) 1.5 - 6.8%[16]
Inter-day Precision (%CV) 2.4 - 9.0%[16]
Intra-day Accuracy 99.1 - 106.6%[16]
Inter-day Accuracy 99.9 - 103.1%[16]

Visualizations

G cluster_workflow General Equipment Calibration Workflow start Start define_purpose Define Purpose and Acceptance Criteria start->define_purpose select_standards Select and Prepare Calibration Standards define_purpose->select_standards generate_curve Generate Calibration Curve select_standards->generate_curve validate_method Validate Method (Accuracy, Precision, Linearity) generate_curve->validate_method routine_analysis Perform Routine Analysis with QC Samples validate_method->routine_analysis end End routine_analysis->end G cluster_hplc Troubleshooting Common HPLC Peak Shape Issues start Abnormal Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No sol_tailing Check for active sites on column. Adjust mobile phase pH. Clean column. peak_tailing->sol_tailing Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No sol_fronting Dilute sample. Replace column. peak_fronting->sol_fronting Yes other_issue Consult Instrument Manual or Specialist peak_splitting->other_issue No sol_splitting Check for column void/clog. Ensure sample solvent compatibility. peak_splitting->sol_splitting Yes G cluster_hplc_system Key Components of an HPLC System solvent_reservoir Solvent Reservoir degasser Degasser solvent_reservoir->degasser pump Pump degasser->pump autosampler Autosampler/Injector pump->autosampler column HPLC Column autosampler->column detector Detector (e.g., UV-Vis) column->detector data_system Data Acquisition System detector->data_system

References

Validation & Comparative

A Comparative Analysis of Chlorphentermine and Fenfluramine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Chlorphentermine and Fenfluramine (B1217885), two formerly prescribed anorectic agents. The information presented is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles, supported by experimental data and methodologies.

Introduction

This compound and Fenfluramine are sympathomimetic amines that were historically used for the short-term management of obesity. Both drugs effectively suppress appetite, leading to weight loss. However, significant differences in their mechanisms of action, pharmacokinetic profiles, and, most critically, their safety profiles led to the withdrawal of both from the market. This guide will delve into these differences to provide a comprehensive understanding of these two compounds.

Pharmacodynamic Properties

The primary difference in the pharmacodynamics of this compound and Fenfluramine lies in their selectivity and mechanism of action on monoamine neurotransmitter systems.

This compound is a selective serotonin-releasing agent (SSRA).[1] It primarily increases the extracellular concentration of serotonin (B10506), with minimal effects on norepinephrine (B1679862) and dopamine (B1211576).[1]

Fenfluramine , while also a potent serotonin-releasing agent and reuptake inhibitor, has a more complex pharmacological profile.[2][3] It also influences norepinephrine release to a lesser extent.[2] Crucially, its major active metabolite, norfenfluramine (B1679916), is a potent agonist of the serotonin 5-HT2B and 5-HT2C receptors.[2][4][5] This activity at the 5-HT2B receptor is directly implicated in the serious cardiovascular side effects associated with Fenfluramine.[2][4]

Table 1: Comparative Pharmacodynamics of this compound and Fenfluramine
ParameterThis compoundFenfluramineNorfenfluramine (Metabolite of Fenfluramine)
Primary Mechanism Selective Serotonin Releasing Agent (SSRA)[1]Serotonin Releasing Agent and Reuptake Inhibitor[2][3]Potent 5-HT2B and 5-HT2C Receptor Agonist[2][5]
EC50 for Serotonin Release 30.9 nM[1]52 nM ((+)-enantiomer)[6]59 nM ((+)-enantiomer)[6]
EC50 for Norepinephrine Release >10,000 nM[1]302 nM ((+)-enantiomer)[6]73 nM ((+)-enantiomer)[6]
EC50 for Dopamine Release 2,650 nM[1]Inactive[7]Data not readily available
Ki for 5-HT2B Receptor Data not readily available~5 µM[8]10 - 50 nM[2][8]

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and Fenfluramine also show notable differences, particularly in their elimination half-life.

Table 2: Comparative Pharmacokinetics of this compound and Fenfluramine
ParameterThis compoundFenfluramine
Absorption Well absorbed orally[9]Rapidly absorbed orally[6]
Bioavailability Data not readily available75-83%[6]
Elimination Half-life 40 hours - 5 days[1]20 hours[10]
Metabolism N-oxidation in humans[9]N-deethylation to norfenfluramine by CYP1A2, CYP2B6, and CYP2D6[11][12]
Excretion Primarily urinary[9]Primarily urinary[11]

Efficacy in Weight Reduction

Both drugs demonstrated efficacy in promoting weight loss in clinical trials.

Table 3: Clinical Efficacy in Weight Reduction
DrugStudy DetailsMean Weight Loss
This compound Double-blind study in 30 adolescents[13]Statistically significant weight loss compared to placebo (specific values not detailed in abstract)
Fenfluramine Double-blind, placebo-controlled trial (24 weeks)[14]7.5 +/- 1.2 kg
Dexfenfluramine Placebo-controlled study (1 year)[15]10.7 kg

Safety and Toxicology

The primary reason for the withdrawal of both this compound and Fenfluramine from the market was their association with serious cardiovascular adverse effects.

Fenfluramine use was linked to a significant risk of valvular heart disease and pulmonary hypertension.[1][16] The prevalence of significant valvular disease in patients using the "fen-phen" combination (Fenfluramine and Phentermine) was reported to be as high as 23%.[3] The mechanism is attributed to the agonistic activity of its metabolite, norfenfluramine, on 5-HT2B receptors on cardiac valve leaflets, leading to cell proliferation and valve damage.[2][4] The risk of severe valvulopathy was shown to be dose-dependent, with a significantly higher risk at doses of 60 mg/day or more.[17]

This compound was also withdrawn due to safety concerns, including pulmonary hypertension and cardiac fibrosis, which are thought to be related to its prominent serotonergic activity.[1][9][11][18]

Table 4: Comparative Safety Profile
Adverse EffectThis compoundFenfluramine
Pulmonary Hypertension Associated with use[1][9][11]Associated with use, particularly with long-term use[19]
Valvular Heart Disease Associated with cardiac fibrosis[1][9]Significantly associated with use, mediated by norfenfluramine's 5-HT2B agonism[2][4]
Abuse Potential Low[1]Low

Experimental Protocols

Radioligand Binding Assay for 5-HT Transporter Affinity

This protocol is a generalized method for determining the binding affinity (Ki) of a compound for the serotonin transporter (SERT).

Objective: To determine the inhibitory constant (Ki) of a test compound for the serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).

  • Radioligand (e.g., [3H]citalopram or [125I]RTI-55).

  • Test compounds (this compound, Fenfluramine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing hSERT in cold assay buffer. Centrifuge the homogenate and resuspend the pellet (containing the cell membranes) in fresh assay buffer. Determine the protein concentration of the membrane preparation.[10]

  • Binding Assay: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[10]

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Vivo Rodent Model for Anorectic Activity

This protocol describes a general method for assessing the effect of a test compound on food intake in rodents.

Objective: To evaluate the anorectic effect of a test compound in rats or mice.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • Standard rodent chow.

  • Test compounds (this compound, Fenfluramine) and vehicle control.

  • Metabolic cages for individual housing and food intake monitoring.

  • Analytical balance.

Procedure:

  • Acclimation: Individually house the animals in metabolic cages for several days to acclimate them to the new environment and the measurement procedures. Provide ad libitum access to food and water.[20][21]

  • Baseline Measurement: Measure and record the baseline body weight and daily food intake for each animal for a few days before the start of the treatment.[20]

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time each day.[22]

  • Food Intake Measurement: At various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), measure the amount of food consumed by weighing the remaining food in the food hopper.[20][22]

  • Data Analysis: Calculate the cumulative food intake for each animal at each time point. Compare the food intake of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).[20]

Visualizations

Signaling_Pathways cluster_this compound This compound cluster_Fenfluramine Fenfluramine This compound This compound SERT_C Serotonin Transporter (SERT) This compound->SERT_C Releases Synaptic_Serotonin_C ↑ Synaptic Serotonin SERT_C->Synaptic_Serotonin_C Fenfluramine Fenfluramine Norfenfluramine Norfenfluramine (Metabolite) Fenfluramine->Norfenfluramine Metabolized to SERT_F Serotonin Transporter (SERT) Fenfluramine->SERT_F Releases & Inhibits Reuptake NET_F Norepinephrine Transporter (NET) Fenfluramine->NET_F Releases (weaker) HT2B_Receptor 5-HT2B Receptor Norfenfluramine->HT2B_Receptor Agonist Synaptic_Serotonin_F ↑ Synaptic Serotonin SERT_F->Synaptic_Serotonin_F Synaptic_Norepinephrine_F ↑ Synaptic Norepinephrine NET_F->Synaptic_Norepinephrine_F Valvular_Fibrosis Valvular Fibrosis HT2B_Receptor->Valvular_Fibrosis

Caption: Comparative Signaling Pathways of this compound and Fenfluramine.

Experimental_Workflow start Start acclimation Animal Acclimation (Individual Housing) start->acclimation baseline Baseline Measurement (Body Weight & Food Intake) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization drug_admin Drug Administration (this compound, Fenfluramine, or Vehicle) randomization->drug_admin data_collection Data Collection (Food Intake & Body Weight at various time points) drug_admin->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental Workflow for Anorectic Drug Testing in Rodents.

Logical_Relationship cluster_drug_action Drug Action cluster_physiological_effect Physiological Effect cluster_adverse_effect Adverse Effect This compound This compound (Selective Serotonin Release) Appetite_Suppression Appetite Suppression This compound->Appetite_Suppression Pulmonary_Hypertension Pulmonary Hypertension This compound->Pulmonary_Hypertension Fenfluramine Fenfluramine (Serotonin & NE Release, 5-HT2B Agonism via metabolite) Fenfluramine->Appetite_Suppression Fenfluramine->Pulmonary_Hypertension Valvular_Heart_Disease Valvular Heart Disease Fenfluramine->Valvular_Heart_Disease Weight_Loss Weight Loss Appetite_Suppression->Weight_Loss

Caption: Logical Relationship of Drug Action to Efficacy and Adverse Effects.

Conclusion

This compound and Fenfluramine, while both effective as anorectic agents, exhibit distinct pharmacological profiles that have significant implications for their safety. Fenfluramine's broader mechanism of action, particularly the 5-HT2B receptor agonism of its metabolite norfenfluramine, is directly linked to the severe cardiovascular side effects that led to its withdrawal. This compound's selective serotonin-releasing action was also associated with serious cardiovascular risks. This comparative analysis underscores the importance of understanding the detailed molecular pharmacology of drug candidates in the development of safe and effective therapeutics.

References

Cross-Reactivity of Chlorphentermine with Other Stimulants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of compounds in toxicological and diagnostic screening is paramount. This guide provides a comparative analysis of Chlorphentermine's cross-reactivity with other stimulants, supported by available experimental data and detailed methodologies.

This compound, a sympathomimetic amine with anorectic effects, shares structural similarities with other stimulants, such as amphetamine and phentermine. This structural resemblance can lead to cross-reactivity in immunoassays commonly used for drug screening, potentially resulting in false-positive results.[1] This guide aims to summarize the existing data on this phenomenon, provide detailed experimental protocols for its investigation, and illustrate the relevant biological pathways.

Data Presentation: Cross-Reactivity of this compound and Structurally Related Compounds

The quantitative data on the cross-reactivity of this compound in commercially available immunoassays is not extensively documented in publicly available literature. However, data for the structurally similar compound, phentermine, is more readily available and can provide valuable insights. The following table summarizes the reported cross-reactivity of phentermine and other stimulants in amphetamine immunoassays. It is important to note that cross-reactivity can vary significantly depending on the specific assay, antibody used, and the manufacturer.[2][3]

CompoundAssay TypeCalibratorConcentration Tested (ng/mL)Cross-Reactivity (%)Source
PhentermineEmit® II Plusd-Methamphetamine5,800Positive (concentration to equal cutoff)[3]
PhentermineELISAd-Amphetamine2589[4][5]
MephentermineEmit® II Plusd-Methamphetamine8Positive (concentration to equal cutoff)[3]
FenfluramineEmit® II Plusd-Methamphetamine150Positive (concentration to equal cutoff)[3]
PseudoephedrineEmit® II Plusd-Methamphetamine1,400Positive (concentration to equal cutoff)[3]
PhenylpropanolamineEmit® II Plusd-Methamphetamine700Positive (concentration to equal cutoff)[3]

Note: The data for the Emit® II Plus assay indicates the concentration of the substance that produces a result equivalent to the 300 ng/mL d-methamphetamine cutoff calibrator.[3] While one study qualitatively mentions that this compound exhibits "actual cross-reactivity" with amphetamine tests using Fluorescence Polarization Immunoassay (FPIA), specific quantitative data was not provided.[6]

Experimental Protocols

Accurate assessment of cross-reactivity requires robust analytical methods. Immunoassays are typically used for initial screening, with more specific techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) employed for confirmation.

Immunoassay Screening for Amphetamines (ELISA)

This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of amphetamines in urine.

Materials:

  • Microplate coated with anti-amphetamine antibodies

  • Urine samples, calibrators, and controls

  • Amphetamine-horseradish peroxidase (HRP) enzyme conjugate

  • Wash buffer (e.g., phosphate-buffered saline with Tween 20)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1N sulfuric acid)

  • Microplate reader

Procedure:

  • Bring all reagents and samples to room temperature.

  • Add 10 µL of calibrators, controls, and urine samples to the appropriate wells of the microplate.

  • Add 100 µL of the amphetamine-HRP conjugate to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for competitive binding of amphetamine in the sample and the enzyme-labeled amphetamine to the antibodies.

  • Wash the wells multiple times with wash buffer to remove unbound components.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes) to allow for color development.

  • Add 100 µL of stop solution to each well to stop the reaction.

  • Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of amphetamine in the sample.

Confirmatory Analysis by GC-MS

This protocol provides a general workflow for the confirmation and quantification of amphetamines and related compounds in biological samples using GC-MS.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., 5% phenylmethylsiloxane)

  • Extraction solvents (e.g., ethyl acetate, 1-chlorobutane)

  • Derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA, or pentafluoropropionic anhydride - PFPA)

  • Internal standards (e.g., deuterated analogs of the target analytes)

  • Sample vials

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the biological sample (e.g., urine, blood), add an internal standard.

    • Adjust the pH of the sample to make it alkaline.

    • Add an organic extraction solvent, vortex, and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of solvent and add the derivatizing agent.

    • Heat the mixture to facilitate the derivatization reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different compounds in the sample based on their boiling points and interaction with the column's stationary phase.

    • The mass spectrometer fragments the separated compounds and detects the resulting ions, providing a unique "fingerprint" for each substance for identification and quantification.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a relevant signaling pathway associated with the action of stimulants like phentermine.

experimental_workflow cluster_screening Screening Phase cluster_confirmation Confirmation Phase sample Biological Sample (Urine/Blood) immunoassay Immunoassay (ELISA/FPIA) sample->immunoassay Screening result Presumptive Positive/Negative immunoassay->result extraction Sample Preparation (LLE/SPE) result->extraction If Presumptive Positive derivatization Derivatization extraction->derivatization gcms_lcms GC-MS or LC-MS/MS Analysis derivatization->gcms_lcms confirmation Confirmed Positive/Negative gcms_lcms->confirmation Identification & Quantification

Experimental workflow for drug screening and confirmation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Recruits & Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 Converts to akt Akt pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, GSK3) akt->downstream Phosphorylates cellular_response Cellular Responses (Growth, Proliferation, Survival) downstream->cellular_response Regulates stimulant Stimulant (e.g., Phentermine) stimulant->rtk Activates

Simplified PI3K/Akt signaling pathway activated by stimulants.

References

Reproducibility of Chlorphentermine Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research findings on Chlorphentermine, a sympathomimetic amine primarily known for its effects on appetite and neurotransmitter release. Due to the absence of direct reproducibility studies, this document focuses on comparing quantitative data from various independent investigations to assess the consistency of reported findings. Detailed experimental protocols for key experiments are provided to aid in the design of future research and replication efforts.

Key Research Areas and Comparative Data

Neurochemical Effects: Serotonin (B10506) and Dopamine (B1211576) Release

This compound is consistently reported to increase the extracellular levels of both serotonin (5-HT) and dopamine (DA) in the brain, with a more pronounced effect on serotonin. This contrasts with its analogue, phentermine, which preferentially elevates dopamine levels.

Study (Endpoint)Animal ModelBrain RegionDosageSerotonin (5-HT) IncreaseDopamine (DA) Increase
Baumann et al. (2000)RatNucleus Accumbens10 µmol/kg (i.p.)~7-fold~2-fold
Rothman et al. (2002)RatNucleus AccumbensLocal administrationParallel elevationsParallel elevations

Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Levels

This protocol provides a general framework for measuring extracellular neurotransmitter levels in the rat nucleus accumbens following this compound administration. Specific parameters may vary between laboratories.

  • Animal Preparation:

    • Male Sprague-Dawley rats are anesthetized with isoflurane.

    • A guide cannula is stereotaxically implanted, targeting the nucleus accumbens.

    • Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection:

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration:

    • This compound is administered via intraperitoneal (i.p.) injection or locally through the microdialysis probe.

  • Sample Analysis:

    • Dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of serotonin and dopamine.

  • Data Analysis:

    • Neurotransmitter levels post-administration are expressed as a percentage of the baseline levels.

Signaling Pathway: Monoamine Transporter Interaction

This compound acts as a substrate for monoamine transporters, leading to the release of neurotransmitters. The following diagram illustrates this proposed mechanism.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Vesicle Synaptic Vesicle (Serotonin/Dopamine) MAT Monoamine Transporter (SERT/DAT) MAT->Vesicle Disrupts vesicular storage Neurotransmitter_out Serotonin & Dopamine MAT->Neurotransmitter_out Reverses transport direction Chlorphentermine_in This compound Chlorphentermine_in->MAT Binds to transporter

Proposed mechanism of this compound-induced neurotransmitter release.
Pulmonary Toxicity

Chronic administration of this compound has been shown to induce pulmonary phospholipidosis, characterized by the accumulation of phospholipids (B1166683) and foamy macrophages in the lungs.

Study (Endpoint)Animal ModelDosageDurationLung Phospholipid Content IncreaseGlucose Metabolism Decrease
Reasor & Kacew (1981)Rat30 mg/kg (i.p.), 5 days/week1 week31%Not Measured
Reasor & Kacew (1981)Rat30 mg/kg (i.p.), 5 days/week2 weeks110%26-27%

Experimental Protocol: Assessment of Pulmonary Toxicity in Rats

This protocol outlines a general procedure for inducing and evaluating this compound-induced pulmonary toxicity.

  • Animal Dosing:

    • Male Wistar rats are administered this compound hydrochloride (e.g., 50 mg/kg body weight) via intraperitoneal injection daily for a specified period (e.g., 50 days). Control animals receive saline injections.

  • Tissue Collection and Preparation:

    • At the end of the treatment period, animals are euthanized.

    • Lungs are excised, weighed, and prepared for histological and biochemical analysis.

  • Histological Analysis:

    • Lung tissue is fixed in formalin, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E) to observe cellular morphology and the presence of foamy macrophages.

  • Biochemical Analysis:

    • Phospholipid Content: Lung tissue is homogenized, and lipids are extracted. Total phospholipid content is determined using a colorimetric assay.

    • Glucose Metabolism: Lung slices are incubated with radiolabeled glucose (e.g., ¹⁴C-glucose). The rate of glucose metabolism is determined by measuring the production of ¹⁴CO₂.

Experimental Workflow: Pulmonary Toxicity Assessment

A Animal Dosing (this compound or Saline) B Tissue Collection (Lungs) A->B C Histological Analysis (H&E Staining) B->C D Biochemical Analysis B->D G Data Comparison (Treated vs. Control) C->G E Phospholipid Quantification D->E F Glucose Metabolism Assay D->F E->G F->G

Workflow for assessing this compound-induced pulmonary toxicity.
Effects on the Adrenal Cortex

Studies suggest that chronic this compound administration can lead to reduced production of corticosterone (B1669441) by the adrenal cortex. However, quantitative data from different studies for a direct comparison is limited. One study reported a decline in urinary corticosterone excretion and depressed corticosterone content in the adrenals and plasma after 8 weeks of treatment in rats, although specific values were not provided in the abstract.[1]

Locomotor Activity
Cardiac Fibrosis

While cardiac fibrosis has been mentioned as a potential long-term adverse effect of serotonergic agents, specific research directly investigating a causal link between this compound and cardiac fibrosis is sparse. Further investigation in this area is warranted to fully characterize the long-term safety profile of this compound.

Discussion on Reproducibility

The presented data, derived from a limited number of publicly available studies, shows some consistency in the reported neurochemical and pulmonary effects of this compound. The qualitative findings regarding its impact on the adrenal cortex and locomotor activity also appear to be in general agreement.

However, a comprehensive assessment of the reproducibility of this compound research is hampered by the following factors:

  • Lack of Direct Replication Studies: There is a notable absence of studies designed to directly replicate the findings of previous research.

  • Variability in Experimental Designs: The existing studies, while investigating similar endpoints, often employ different animal models, dosage regimens, and analytical techniques, making direct quantitative comparisons challenging.

  • Limited Publicly Available Data: A substantial portion of the detailed quantitative data and full experimental protocols may reside in proprietary databases of pharmaceutical companies or in older, less accessible publications.

Conclusion and Future Directions

The available evidence suggests a consistent profile for this compound as a serotonin-preferring monoamine releaser with a potential for inducing pulmonary phospholipidosis. However, to establish a more definitive understanding of its pharmacological and toxicological effects and to rigorously assess the reproducibility of these findings, the following are recommended:

  • Conducting Direct Replication Studies: New studies should be designed to replicate key experiments from the existing literature using standardized protocols.

  • Data Sharing and Open Science: Encouraging the publication of raw data and detailed experimental protocols would greatly enhance the transparency and reproducibility of research in this area.

  • Investigating Long-Term Effects: Further research is needed to clarify the long-term effects of this compound, particularly concerning cardiac health.

  • Elucidating Signaling Pathways: More in-depth studies are required to fully map the intracellular signaling pathways activated by this compound to better understand its mechanism of action.

By addressing these points, the scientific community can build a more robust and reproducible body of knowledge regarding the effects of this compound, which is crucial for both basic research and potential therapeutic applications.

References

A Head-to-Head Comparison of Chlorphentermine and Other Serotonin Releasing Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Chlorphentermine with other prominent serotonin (B10506) releasing agents (SRAs). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways to facilitate an objective evaluation of these compounds.

Comparative Pharmacological Data

The following tables summarize the in vitro potencies of this compound and other selected SRAs at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.

Table 1: Monoamine Transporter Release Potency (EC50, nM)
CompoundSERTDATNETSelectivity (DAT/SERT)Selectivity (NET/SERT)
This compound 30.92650>1000085.8>323.6
Fenfluramine 52 ((+)-enantiomer)>10000302 ((+)-enantiomer)>192.35.8
MDMA 112032406402.90.6
Phentermine >10000~1000~100<0.1<0.01

EC50 values represent the concentration of the drug that elicits a half-maximal release of the respective monoamine. Lower values indicate higher potency. Data is compiled from studies using rat brain synaptosomes or transfected cell lines.

Table 2: Monoamine Transporter Binding Affinity (Ki, nM)
CompoundSERTDATNET
This compound ~150~5000>10000
Fenfluramine ~100>10000~1000
MDMA 2410 (human)8290 (human)1190 (human)
Phentermine ~7000~1000~300

Ki values represent the equilibrium dissociation constant, indicating the affinity of the drug for the transporter. Lower values indicate higher affinity. Data is compiled from various radioligand binding studies.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to allow for replication and further investigation.

In Vitro Serotonin Release Assay Using Synaptosomes

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled serotonin from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum, hippocampus)

  • Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2, pH 7.4)

  • [³H]Serotonin (specific activity ~20-30 Ci/mmol)

  • Test compounds (e.g., this compound, Fenfluramine)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Radiolabeling: Incubate the synaptosomal suspension with [³H]Serotonin (final concentration ~50 nM) for 30 minutes at 37°C to allow for uptake.

  • Superfusion: Transfer the radiolabeled synaptosomes to a superfusion apparatus. Continuously perfuse the synaptosomes with Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min).

  • Baseline Release: Collect fractions of the superfusate at regular intervals (e.g., 5 minutes) to establish a stable baseline of [³H]Serotonin release.

  • Drug Application: Introduce the test compound at various concentrations into the superfusion buffer and continue collecting fractions.

  • Stimulated Release: At the end of the experiment, depolarize the synaptosomes with a high potassium concentration (e.g., 40 mM KCl) to induce maximal [³H]Serotonin release.

  • Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

  • Data Analysis: Express the amount of [³H]Serotonin released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of the collection period. Calculate the EC50 value for each test compound.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a compound to SERT, DAT, and NET using cell membranes expressing these transporters and specific radioligands.

Materials:

  • Cell membranes from HEK293 cells stably expressing human or rat SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds.

  • Non-specific binding inhibitors (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain a high concentration of the respective non-specific binding inhibitor.

  • Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows relevant to the study of serotonin releasing agents.

serotonin_release_mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SRA SRA (e.g., this compound) SERT SERT SRA->SERT Substrate Serotonin_cyto Cytoplasmic Serotonin SERT->Serotonin_cyto Reverses Transport VMAT2 VMAT2 Serotonin_ves Vesicular Serotonin VMAT2->Serotonin_ves Inhibition by SRA Vesicle Synaptic Vesicle Serotonin_cyto->VMAT2 Uptake Serotonin_syn Extracellular Serotonin Serotonin_cyto->Serotonin_syn Efflux via SERT Serotonin_ves->Vesicle Receptor 5-HT Receptor Serotonin_syn->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: Mechanism of action for a serotonin releasing agent.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Assessment cluster_analysis Data Analysis & Comparison binding_assay Radioligand Binding Assay (SERT, DAT, NET) release_assay Monoamine Release Assay (Synaptosomes) binding_assay->release_assay Informs Concentration Range data_table Comparative Data Tables (EC50, Ki, Selectivity) binding_assay->data_table htr_assay Head-Twitch Response (HTR) (5-HT2A Agonism Proxy) release_assay->htr_assay locomotor_activity Locomotor Activity (Stimulant Effects) release_assay->locomotor_activity htr_assay->data_table locomotor_activity->data_table

Caption: Experimental workflow for comparing SRAs.

serotonin_signaling_pathway cluster_gq Gq-Coupled Pathway (e.g., 5-HT2A/2C) cluster_gi Gi-Coupled Pathway (e.g., 5-HT1A/1B) Serotonin Serotonin Gq_receptor 5-HT2A/2C Receptor Serotonin->Gq_receptor Gi_receptor 5-HT1A/1B Receptor Serotonin->Gi_receptor PLC Phospholipase C (PLC) Gq_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_response_gq Cellular Response Ca_release->Cellular_response_gq PKC->Cellular_response_gq AC Adenylyl Cyclase (AC) Gi_receptor->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_response_gi Cellular Response PKA->Cellular_response_gi

Caption: Simplified serotonin receptor signaling pathways.

Validating the Selectivity of Chlorphentermine for Serotonin Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chlorphentermine's selectivity for the serotonin (B10506) transporter (SERT) against the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). The information is supported by experimental data from peer-reviewed scientific literature, offering a clear perspective on its pharmacological profile relative to well-established Selective Serotonin Reuptake Inhibitors (SSRIs).

Comparative Analysis of Monoamine Transporter Affinity

This compound exhibits a distinct profile as a potent serotonin-releasing agent with a moderate affinity for the norepinephrine transporter and significantly lower activity at the dopamine transporter. To contextualize its selectivity, the following table presents the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of this compound alongside those of common SSRIs: Fluoxetine, Sertraline, and Paroxetine. Lower Kᵢ and IC₅₀ values indicate higher potency.

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
This compound 23,000¹451²>10,000³338¹451²2,650³
Fluoxetine 16604,180---
Sertraline 0.2942025-48---
Paroxetine 0.13405,100---

¹Data from Rothman et al. (1999) for binding to [¹²⁵I]RTI-55 labeled transporters and inhibition of [³H]5-HT uptake. It is important to note that the high ratio of uptake inhibition Kᵢ to binding Kᵢ suggests that this compound acts as a substrate (releaser) at SERT, rather than a simple blocker. ²Data from Rothman & Baumann (2003) for inhibition of [³H]NE uptake. ³Data from Rothman & Baumann (2003) representing the EC₅₀ for dopamine release, indicating weak activity. A direct Kᵢ or IC₅₀ for DAT binding/inhibition was not available in the reviewed literature.

Signaling Pathways and Experimental Workflow

The selectivity of a compound for monoamine transporters is typically determined through competitive radioligand binding assays. The following diagrams illustrate the signaling pathway at the synapse and the general workflow of such an experiment.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Serotonin Serotonin Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) SERT->Vesicle Serotonin->SERT Reuptake Receptor Postsynaptic Receptor Serotonin->Receptor Binding This compound This compound This compound->SERT Interaction (Substrate/Inhibitor)

Caption: Interaction of this compound with the Serotonin Transporter.

Start Start: Prepare Membrane Homogenates Incubate Incubate Membranes with Radioligand and Test Compound Start->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Determine IC50 and Ki Count->Analyze End End: Determine Selectivity Profile Analyze->End

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the serotonin transporter (SERT).

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human serotonin transporter (hSERT) by measuring its ability to displace a specific radioligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).

  • Test Compound: this compound.

  • Reference Compound: A known SSRI (e.g., Paroxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Equipment: 96-well microplates, filter plates (e.g., GF/B glass fiber), vacuum filtration manifold, liquid scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

    • Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) and the reference compound in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Citalopram solution, and 100 µL of the diluted membrane preparation.

      • Non-specific Binding: 50 µL of the non-specific binding control solution, 50 µL of [³H]Citalopram solution, and 100 µL of the diluted membrane preparation.

      • Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]Citalopram solution, and 100 µL of the diluted membrane preparation.

    • The final concentration of the radioligand should be approximately equal to its Kd value for SERT.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum filtration manifold.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This comprehensive approach allows for a robust and quantitative assessment of the selectivity of this compound and other compounds for the serotonin transporter. The provided data and protocols serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

Comparative Pharmacokinetics of Chlorphentermine: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of Chlorphentermine across different species, focusing on key parameters such as absorption, distribution, metabolism, and excretion. The information presented is intended to support research and development efforts by offering a consolidated view of existing experimental data.

Executive Summary

This compound, a sympathomimetic amine with anorectic properties, exhibits distinct pharmacokinetic profiles across different species. Notably, in rats, the drug demonstrates a tendency for tissue accumulation, particularly in the lungs and adrenal glands, following chronic administration. In humans, this compound is characterized by a long elimination half-life, with N-oxidation serving as the primary metabolic pathway. The excretion of the drug and its metabolites in humans is significantly influenced by urinary pH. This guide synthesizes available data to highlight these species-specific differences.

Data Presentation

A comprehensive review of the available literature reveals a notable scarcity of directly comparable, quantitative pharmacokinetic parameters for this compound across multiple species in single, consolidated studies. While qualitative descriptions of its pharmacokinetic properties are available, specific values for Cmax, Tmax, volume of distribution (Vd), and clearance (CL) are not consistently reported, making a direct tabular comparison challenging at this time. Further targeted research is required to generate these critical data points for a robust cross-species pharmacokinetic model.

SpeciesAdministration RouteDoseCmaxTmaxVdCLHalf-life (t1/2)Key Findings & Citations
Rat Chronic OralNot SpecifiedData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableSubject to increasing accumulation with prolonged treatment, with high tissue-to-blood ratios observed. The highest accumulation is seen in the lungs and adrenals.[1]
Human OralNot SpecifiedData Not AvailableData Not AvailableData Not AvailableData Not Available40 hours - 5 daysThe primary route of elimination is metabolism by N-oxidation. The rate of urinary excretion is influenced by urinary pH.

Note: The table above reflects the current limitations in the publicly available data.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not consistently available in the public domain. However, based on standard pharmacokinetic study designs, a general workflow can be outlined.

General Workflow for a Preclinical Pharmacokinetic Study of this compound

The following diagram illustrates a typical experimental workflow for investigating the pharmacokinetics of this compound in a preclinical animal model, such as the rat.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase animal_acclimatization Animal Acclimatization (e.g., Male Wistar Rats) dose_preparation Dose Formulation Preparation (this compound in Vehicle) drug_administration Drug Administration (e.g., Oral Gavage) dose_preparation->drug_administration blood_sampling Serial Blood Sampling (e.g., via tail vein/cannula) drug_administration->blood_sampling urine_collection Urine and Feces Collection (Metabolic Cages) drug_administration->urine_collection sample_processing Plasma/Urine Sample Processing (e.g., Protein Precipitation/SPE) blood_sampling->sample_processing urine_collection->sample_processing bioanalysis Bioanalysis (e.g., LC-MS/MS or GC-MS) sample_processing->bioanalysis pk_modeling Pharmacokinetic Modeling (Non-compartmental/Compartmental) bioanalysis->pk_modeling parameter_calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) pk_modeling->parameter_calculation

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Signaling Pathways and Logical Relationships

To understand the metabolic fate of this compound in humans, a simplified diagram illustrating its primary metabolic pathway is presented below.

G This compound This compound (Parent Drug) N_Oxidation N-Oxidation (Primary Metabolic Pathway) This compound->N_Oxidation Metabolism Urinary_Excretion Urinary Excretion This compound->Urinary_Excretion Unchanged Drug Metabolites N-Oxidized Metabolites N_Oxidation->Metabolites Metabolites->Urinary_Excretion Urinary_pH Urinary pH Urinary_pH->Urinary_Excretion influences

Caption: Simplified metabolic pathway of this compound in humans.

Conclusion

The currently available data on the comparative pharmacokinetics of this compound across different species is limited, particularly concerning quantitative parameters. While qualitative differences in tissue distribution in rats and metabolic pathways in humans have been identified, further research is necessary to conduct a comprehensive quantitative comparison. The experimental workflow and metabolic pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals in designing future studies to fill these knowledge gaps. A more complete understanding of the cross-species pharmacokinetics of this compound will be crucial for its potential future therapeutic applications and for accurate extrapolation of preclinical data to human clinical scenarios.

References

Statistical Showdown: Evaluating Chlorphentermine in Weight Management Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of anorectic agents, a thorough understanding of the statistical methodologies and clinical data underpinning historical treatments is paramount. This guide provides a comparative analysis of Chlorphentermine treatment groups based on available clinical trial data, offering insights into its efficacy and the statistical methods used to evaluate it.

This compound, a selective serotonin-releasing agent (SSRA), was investigated for its appetite-suppressant effects in the mid-20th century.[1] While it is no longer in clinical use due to safety concerns, including the potential for pulmonary hypertension and cardiac fibrosis, examining the data from its clinical trials offers valuable lessons in study design and statistical interpretation for peripherally-acting anorectic drugs.[1][2]

Efficacy of this compound in Adolescent Obesity: A Head-to-Head Comparison with Placebo

A key double-blind clinical trial conducted by Rauh and Lipp in 1968 provides the most cited evidence for this compound's efficacy in treating adolescent obesity.[3] The study compared the effects of a daily 65 mg dose of this compound against a placebo over a 12-week period. The results, as summarized in a later review, demonstrated a statistically significant difference in weight change between the two groups.

Treatment GroupMean Weight Change (kg) at 12 Weeks
This compound (65 mg/day)-6.7
Placebo+0.5

Experimental Protocol: Rauh and Lipp (1968) Adolescent Obesity Trial

While the complete protocol is not accessible, based on standard clinical trial practices of the era and available summaries, the following experimental design can be inferred:

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 30 adolescent subjects with obesity.

  • Intervention:

    • Treatment Group: 65 mg of this compound administered orally once daily.

    • Control Group: An identical-looking placebo administered orally once daily.

  • Duration: 12 weeks.

  • Primary Outcome: Change in body weight.

  • Confounding Factors: The review of this study noted that participants did not receive specific instructions on diet or exercise, isolating the pharmacological effect of the drug.

Statistical Methods: A Look Back

Clinical trials conducted in the 1960s typically employed foundational statistical methods. For a study comparing two groups like the Rauh and Lipp trial, the statistical analysis would likely have involved:

  • Descriptive Statistics: Calculation of mean and standard deviation for the weight change in each group.

  • Hypothesis Testing: A Student's t-test would have been the most probable method to compare the mean weight change between the this compound and placebo groups to determine if the observed difference was statistically significant.

  • Significance Level: A p-value of less than 0.05 would have been the standard threshold to declare a statistically significant result.

It is important to note that the reporting standards for statistical analyses in the 1960s were not as rigorous as they are today. Modern clinical trials would provide more detailed statistical reporting, including confidence intervals, effect sizes, and potentially more sophisticated statistical models to account for confounding variables.

Visualizing the Comparison: Experimental Workflow and Signaling Pathway

To better understand the clinical trial process and the drug's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention 12-Week Intervention cluster_outcome Outcome Assessment cluster_analysis Statistical Analysis s1 30 Adolescent Participants with Obesity r1 Random Assignment (Double-Blind) s1->r1 t1 This compound (65 mg/day) r1->t1 t2 Placebo r1->t2 o1 Measure Change in Body Weight t1->o1 t2->o1 a1 Compare Mean Weight Change (e.g., t-test) o1->a1

A simplified workflow of the 1968 Rauh and Lipp clinical trial.

signaling_pathway cluster_neuron Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron cpt This compound sert Serotonin (B10506) Transporter (SERT) cpt->sert Blocks Reuptake vesicle Synaptic Vesicle (containing Serotonin) serotonin_pre Serotonin (5-HT) vesicle->serotonin_pre Releases serotonin_pre->sert Reuptake serotonin_syn Increased Extracellular Serotonin serotonin_pre->serotonin_syn Release receptor Serotonin Receptors serotonin_syn->receptor Binds to signal Signal Transduction (leading to satiety) receptor->signal

Mechanism of action of this compound as a serotonin releasing agent.

Comparison with Other Anorectic Agents

Direct, well-documented, head-to-head clinical trials comparing this compound with other anorectic agents from the same era are scarce in the accessible literature. A 1967 study by Hadler compared this compound with phenmetrazine in a double-blind trial for weight reduction, and another in the same year by Sletten et al. also compared the two in obese psychiatric patients.[4][5] However, the quantitative outcomes of these studies are not detailed in available abstracts. Phenmetrazine was another popular appetite suppressant at the time, and a comparative study would have provided valuable insights into their relative efficacies and side-effect profiles.

Conclusion for a Modern Audience

The available data, though limited by today's standards, suggests that this compound was an effective short-term treatment for weight loss in adolescents when compared to a placebo. The primary statistical method for such a comparison at the time would have been a t-test to assess the significance of the difference in mean weight loss.

For contemporary researchers, these historical studies underscore the importance of robust and detailed reporting of experimental protocols and statistical analyses. While the efficacy of this compound was demonstrated, the lack of long-term safety data and the eventual discovery of serious side effects highlight the critical need for comprehensive pharmacovigilance and long-term follow-up in the development of all new therapeutic agents. The evolution of statistical methods in clinical trials now allows for more nuanced and powerful analyses, providing a more complete picture of a drug's effects and its place in therapy.

References

Independent Verification of Chlorphentermine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anorectic agent Chlorphentermine with two other notable alternatives, Phentermine and Fenfluramine (B1217885). The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their respective mechanisms of action.

Core Mechanisms of Action at a Glance

This compound primarily functions as a selective serotonin-releasing agent (SRA) and, to a lesser extent, as a norepinephrine (B1679862) reuptake inhibitor.[1] This dual action contrasts with Phentermine, which predominantly triggers the release of norepinephrine and dopamine (B1211576), and Fenfluramine, another potent serotonin-releasing agent.[1][2] These distinct pharmacological profiles underpin their varying therapeutic effects and side-effect profiles.

Quantitative Comparison of Monoamine Transporter Interactions

The following table summarizes the potency of this compound, Phentermine, and Fenfluramine in inducing the release of monoamine neurotransmitters and inhibiting their reuptake. The data are presented as EC50 values for release and IC50 values for reuptake inhibition, with lower values indicating greater potency. It is crucial to note that the experimental systems vary across studies, which may influence the absolute values.

DrugActionNeurotransmitterPotencyExperimental System
This compound Release Serotonin (B10506) (5-HT)EC50: 30.9 nM[1]Rat brain synaptosomes
Dopamine (DA)EC50: 2650 nM[1]Rat brain synaptosomes
Norepinephrine (NE)EC50: >10,000 nM[1]Rat brain synaptosomes
Reuptake Inhibition Norepinephrine (NE)IC50: 451 nM[1]Not specified
Phentermine Release Norepinephrine (NE)EC50: ~50 nMRat brain synaptosomes
Dopamine (DA)EC50: ~200 nMRat brain synaptosomes
Serotonin (5-HT)EC50: >10,000 nMRat brain synaptosomes
Reuptake Inhibition Norepinephrine (NE)--
Fenfluramine Release Serotonin (5-HT)EC50: ~20 nMRat brain synaptosomes
Dopamine (DA)--
Norepinephrine (NE)--
Reuptake Inhibition Serotonin (5-HT)IC50: 850 nM[3]Rat whole brain synaptosomes

Experimental Protocols

Monoamine Release Assay (In Vitro)

This assay quantifies the ability of a compound to induce the release of monoamine neurotransmitters from pre-loaded synaptosomes.

Methodology:

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, or whole brain) is homogenized in a sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.[4][5]

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) to allow for uptake into the nerve terminals.

  • Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus and continuously perfused with a physiological buffer.[6]

  • Drug Exposure: After a baseline release is established, the test compound (e.g., this compound, Phentermine, or Fenfluramine) is added to the superfusion buffer at various concentrations.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is quantified using liquid scintillation counting.

  • Data Analysis: The drug-induced release is calculated as the percentage increase over the basal release. EC50 values are determined by plotting the concentration-response curve.

Norepinephrine Reuptake Inhibition Assay (In Vitro)

This assay measures the ability of a compound to block the reuptake of norepinephrine into cells expressing the norepinephrine transporter (NET).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in appropriate media.[7][8]

  • Assay Preparation: Cells are seeded into multi-well plates. On the day of the assay, the culture medium is replaced with a physiological buffer.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a known NET inhibitor (e.g., desipramine) as a positive control.[9]

  • Radioligand Addition: [³H]Norepinephrine is added to the wells to initiate uptake.

  • Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The inhibition of norepinephrine uptake by the test compound is calculated relative to the control (no inhibitor). IC50 values are determined from the concentration-inhibition curve.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing in vivo evidence of a drug's effect on neurotransmitter release.[1][10][11][12][13]

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens or striatum).[14]

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: As the aCSF flows through the probe, extracellular molecules, including neurotransmitters, diffuse across the semipermeable membrane into the dialysate, which is collected in small vials.

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, the drug of interest is administered to the animal (e.g., via intraperitoneal injection or locally through the probe).

  • Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of serotonin, dopamine, and norepinephrine.[14]

  • Data Analysis: The change in extracellular neurotransmitter concentration following drug administration is expressed as a percentage of the baseline level.

Visualizing the Mechanisms of Action

The following diagrams illustrate the primary signaling pathways affected by this compound and its comparators.

Chlorphentermine_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Enters via SERT Cytosolic_5HT Cytosolic Serotonin SERT->Cytosolic_5HT Reverses SERT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Cytosolic_5HT Disrupts Vesicular Storage Synaptic_5HT Increased Synaptic Serotonin Cytosolic_5HT->Synaptic_5HT Non-vesicular Release 5HT_Receptor Serotonin Receptors Synaptic_5HT->5HT_Receptor Binds to Downstream_Signaling Downstream Signaling 5HT_Receptor->Downstream_Signaling Activates

Caption: Mechanism of this compound as a Serotonin Releasing Agent.

Chlorphentermine_NE_Reuptake_Inhibition cluster_presynaptic_ne Presynaptic Noradrenergic Neuron cluster_synapse_ne Synaptic Cleft cluster_postsynaptic_ne Postsynaptic Neuron Chlorphentermine_NE This compound NET Norepinephrine Transporter (NET) Chlorphentermine_NE->NET Blocks NE_Vesicle Norepinephrine Vesicles Synaptic_NE Increased Synaptic Norepinephrine NE_Vesicle->Synaptic_NE Vesicular Release Synaptic_NE->NET Reuptake NE_Receptor Adrenergic Receptors Synaptic_NE->NE_Receptor Binds to Downstream_Signaling_NE Downstream Signaling NE_Receptor->Downstream_Signaling_NE Activates

Caption: Mechanism of this compound as a Norepinephrine Reuptake Inhibitor.

Phentermine_Mechanism cluster_presynaptic_da_ne Presynaptic DA/NE Neuron cluster_synapse_da_ne Synaptic Cleft cluster_postsynaptic_da_ne Postsynaptic Neuron Phentermine Phentermine DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) Phentermine->DAT_NET Enters via Transporters Cytosolic_DA_NE Cytosolic Dopamine/Norepinephrine DAT_NET->Cytosolic_DA_NE Reverses Transporters DA_NE_Vesicle Dopamine/Norepinephrine Vesicles DA_NE_Vesicle->Cytosolic_DA_NE Disrupts Vesicular Storage Synaptic_DA_NE Increased Synaptic Dopamine & Norepinephrine Cytosolic_DA_NE->Synaptic_DA_NE Non-vesicular Release DA_NE_Receptor Dopamine/Adrenergic Receptors Synaptic_DA_NE->DA_NE_Receptor Binds to Downstream_Signaling_DA_NE Downstream Signaling DA_NE_Receptor->Downstream_Signaling_DA_NE Activates

Caption: Mechanism of Phentermine as a Norepinephrine-Dopamine Releasing Agent.

References

Benchmarking Chlorphentermine: A Comparative Analysis of Anorectic Potency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of chlorphentermine's potency against other known anorectic agents, including phentermine, sibutramine, and lorcaserin. The information is intended for researchers, scientists, and drug development professionals, offering a quantitative comparison of drug potencies, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Potency at Key Molecular Targets

The anorectic effects of these compounds are mediated through different mechanisms, primarily involving the modulation of monoamine neurotransmitter systems or direct receptor agonism. This compound is characterized as a selective serotonin-releasing agent (SSRA)[1]. In contrast, its structural relative, phentermine, acts primarily on norepinephrine (B1679862) and dopamine (B1211576) transporters[1][2]. Sibutramine functions as a serotonin (B10506) and norepinephrine reuptake inhibitor, with its effects mediated by its active metabolites, M1 and M2[3][4]. Lorcaserin represents a different class, acting as a selective agonist for the serotonin 2C (5-HT2C) receptor[5][6].

The following table summarizes the in vitro potency of these compounds at their respective primary targets. Potency is expressed in terms of EC50 (half-maximal effective concentration) for functional assays like neurotransmitter release and Ki (inhibitory constant) for binding or reuptake inhibition assays. Lower values indicate higher potency.

Drug/MetabolitePrimary MechanismTargetAssay TypePotency (nM)
This compound Serotonin Releasing AgentSERTMonoamine Release30.9[1]
NETMonoamine Release>10,000[1]
DATMonoamine Release2,650[1]
Phentermine NE/DA Releasing AgentNETTransporter Interaction~100[1]
DATTransporter Interaction~1,000[1]
SERTTransporter Interaction~15,000[1]
Sibutramine (M1) Reuptake InhibitorSERTReuptake Inhibition (Ki)15[3]
NETReuptake Inhibition (Ki)20[3]
DATReuptake Inhibition (Ki)59[3]
Sibutramine (M2) Reuptake InhibitorSERTReuptake Inhibition (Ki)12[3]
NETReuptake Inhibition (Ki)21[3]
DATReuptake Inhibition (Ki)54[3]
Lorcaserin 5-HT2C Agonist5-HT2CReceptor Binding (Ki)15[6]
5-HT2CFunctional (EC50)9[5]
5-HT2AFunctional (EC50)168[5]
5-HT2BFunctional (EC50)943[5]
SERT: Serotonin Transporter, NET: Norepinephrine Transporter, DAT: Dopamine Transporter.

Experimental Protocols

The data presented above are derived from standardized in vitro assays. Below are detailed methodologies representative of those used to determine drug potency at monoamine transporters and G protein-coupled receptors.

Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to inhibit the reuptake of a radiolabeled monoamine neurotransmitter into cells expressing the specific transporter (e.g., DAT, NET, or SERT).

Objective: To determine the potency (IC50/Ki) of a test compound for inhibiting monoamine transporter function[7].

Materials:

  • Cell line stably or transiently expressing the human monoamine transporter of interest (e.g., HEK293-hDAT)[7].

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT)[3].

  • Assay buffer (e.g., Krebs-phosphate buffer).

  • Test compounds and known reference inhibitors (e.g., mazindol for DAT, nisoxetine (B1678948) for NET).

  • 96-well cell culture plates, scintillation fluid, and a scintillation counter[3][7].

Procedure:

  • Cell Culture: Plate cells expressing the target transporter onto 96-well plates and grow to an appropriate confluency[7].

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor for a defined period (e.g., 10 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake and incubate for a short period (e.g., 10 minutes). Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor[3].

  • Termination of Uptake: Rapidly terminate the uptake process by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate[3].

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter to quantify the amount of substrate taken up by the cells[3].

  • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Plot the percent inhibition of specific uptake against the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the specific uptake)[7]. The Ki value can then be calculated using the Cheng-Prusoff equation if the assay conditions are appropriate[5].

G Protein-Coupled Receptor (GPCR) Functional Assay

This type of assay measures the functional response of a cell after a compound activates a specific GPCR. For Gq-coupled receptors like 5-HT2C, a common method is to measure the accumulation of inositol (B14025) phosphates (IP), a downstream second messenger.

Objective: To determine the functional potency (EC50) and efficacy of a test compound at a Gq-coupled receptor[5].

Materials:

  • Cells expressing the recombinant human receptor of interest (e.g., CHO-K1 cells with h5-HT2C)[5].

  • [³H]-myo-inositol for radiolabeling[5].

  • Stimulation buffer containing LiCl (to prevent IP degradation).

  • Test compound (e.g., Lorcaserin).

  • Lysis buffer and anion exchange chromatography columns[5].

Procedure:

  • Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides[5].

  • Compound Stimulation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl. Add various concentrations of the test compound and incubate for a set time (e.g., 60 minutes) to stimulate the receptor and downstream signaling[5].

  • Termination and Lysis: Stop the reaction by adding an acid (e.g., perchloric acid) and then lyse the cells[5].

  • Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to anion exchange columns. Wash the columns to remove free [³H]-myo-inositol, and then elute the total [³H]-inositol phosphates with a high-salt buffer[5].

  • Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter[5].

  • Data Analysis: Plot the amount of [³H]-inositol phosphate (B84403) accumulation against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response)[5].

Visualizations: Workflows and Signaling Pathways

To further clarify the experimental processes and mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis c1 Culture Cells Expressing Target Transporter c2 Plate Cells in 96-Well Format c1->c2 a1 Wash Cells with Assay Buffer c2->a1 a2 Add Test Compound (Varying Concentrations) a1->a2 a3 Add Radiolabeled Substrate (e.g., [3H]DA) a2->a3 a4 Incubate to Allow Uptake a3->a4 a5 Terminate Uptake (Ice-Cold Wash) a4->a5 d1 Lyse Cells a5->d1 d2 Quantify Radioactivity (Scintillation Counting) d1->d2 d3 Calculate % Inhibition vs. Control d2->d3 d4 Generate Dose-Response Curve & Determine IC50/Ki d3->d4 result Final Potency Value d4->result

Caption: General experimental workflow for a monoamine reuptake inhibition assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2C Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca2+ Release (from ER) ip3->ca_release Induces response Cellular Response (Anorectic Signal) pkc->response ca_release->response ligand Lorcaserin (Agonist) ligand->receptor Binds & Activates

Caption: Simplified signaling pathway for the 5-HT2C receptor, a Gq-coupled GPCR.

References

A Comparative Analysis of Chlorphentermine and its Non-Chlorinated Analog, Phentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological and toxicological profiles of the anorectic agent Chlorphentermine and its non-chlorinated counterpart, Phentermine. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy, side effect profiles, and the experimental methodologies used for their evaluation.

Chemical Structures and Properties

This compound (4-chloro-α,α-dimethylphenethylamine) is a structural analog of Phentermine (α,α-dimethylphenethylamine), with the key difference being the presence of a chlorine atom at the para position of the phenyl ring. This seemingly minor structural modification leads to significant differences in their pharmacological activities and safety profiles.

PropertyPhentermineThis compoundReference
Chemical Formula C₁₀H₁₅NC₁₀H₁₄ClN[1]
Molar Mass 149.23 g/mol 183.68 g/mol [1]
Appearance Oily liquid-[1]
Mechanism of Action Primarily a norepinephrine-dopamine releasing agent (NDRA)Primarily a serotonin (B10506) releasing agent (SRA)[2][3]

Comparative Pharmacodynamics: A Tale of Two Monoamines

The primary distinction in the mechanism of action between Phentermine and this compound lies in their differential effects on monoamine neurotransmitter systems.

Phentermine primarily acts as a norepinephrine-dopamine releasing agent (NDRA). It stimulates the release of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) from presynaptic nerve terminals. This sympathomimetic action is believed to be the basis for its appetite-suppressant effects.

This compound , in contrast, is a potent serotonin releasing agent (SRA). The addition of the chlorine atom shifts its selectivity towards the serotonin transporter (SERT), leading to a significant increase in extracellular serotonin levels. While it has some minor effects on dopamine release at higher concentrations, its primary mechanism is serotonergic.[2][3]

The differing affinities for the monoamine transporters are central to their distinct pharmacological profiles.

Signaling Pathway of Monoamine Release

The following diagram illustrates the differential effects of Phentermine and this compound on presynaptic monoamine release.

Mechanism of Action: Phentermine vs. This compound cluster_presynaptic Presynaptic Neuron cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine (DA) VMAT2->DA_vesicle Packaging NE_vesicle Norepinephrine (NE) VMAT2->NE_vesicle Packaging SER_vesicle Serotonin (5-HT) VMAT2->SER_vesicle Packaging MAO MAO DA_cyto Cytosolic DA DA_cyto->VMAT2 DA_cyto->MAO Metabolism DA_synapse DA DA_cyto->DA_synapse Release NE_cyto Cytosolic NE NE_cyto->VMAT2 NE_cyto->MAO Metabolism NE_synapse NE NE_cyto->NE_synapse Release SER_cyto Cytosolic 5-HT SER_cyto->VMAT2 SER_cyto->MAO Metabolism SER_synapse 5-HT SER_cyto->SER_synapse Release DAT DAT DAT->DA_cyto Reuptake NET NET NET->NE_cyto Reuptake SERT SERT SERT->SER_cyto Reuptake D_receptor Dopamine Receptors DA_synapse->D_receptor Binds NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds SER_receptor Serotonin Receptors SER_synapse->SER_receptor Binds Phentermine Phentermine Phentermine->DAT  Reverses  Transport Phentermine->NET  Reverses  Transport This compound This compound This compound->SERT  Reverses  Transport

Caption: Differential effects on monoamine transporters.

Comparative Efficacy in Weight Reduction

While both drugs were developed as appetite suppressants, direct comparative clinical trials on their weight loss efficacy are limited, with much of the research on this compound dating back several decades.

A review of pediatric obesity studies noted that in one trial, adolescents receiving this compound experienced a significant weight reduction, with some losing an additional 14.5 kg at 24 weeks compared to baseline.[1] Another study comparing Phentermine to placebo in adolescents showed a significant reduction in BMI at 12 and 24 weeks.[4] A real-world study on anti-obesity medications found that 87.2% of participants taking Phentermine achieved a weight loss of ≥5% after 6 months.[5]

Study ParameterPhentermineThis compoundReference
Patient Population Adolescents with obesityAdolescents with obesity[1][4]
Dosage 8 to 37.5 mg/dayNot specified in review[4]
Treatment Duration 24 weeks24 weeks[1][4]
Primary Outcome Significant % change in BMISignificant weight reduction[1][4]
Reported Weight Loss -4.1% BMI change at 24 weeksUp to 14.5 kg additional loss at 24 weeks[1][4]

Side Effect and Toxicity Profiles: A Critical Distinction

The most significant divergence between Phentermine and this compound lies in their safety profiles. While Phentermine is associated with stimulant-related side effects, this compound has been linked to more severe and potentially life-threatening conditions.

Phentermine: Common side effects include dry mouth, insomnia, headache, restlessness, and constipation or diarrhea.[6][7][8] More serious, though rare, side effects can include increased blood pressure, heart palpitations, and potential for misuse and dependence.[6][8]

This compound: The primary safety concerns with this compound are its association with pulmonary hypertension and phospholipidosis .[2][9] The serotonergic mechanism of this compound is thought to be a contributing factor to these adverse effects, similar to other withdrawn anorectic agents like fenfluramine (B1217885).[2]

Comparative Side Effects
Side EffectPhentermineThis compoundReference
Common Dry mouth, insomnia, headache, restlessness, constipation/diarrheaAnxiety[6][7][8][10]
Cardiovascular Increased blood pressure, heart palpitations (rarely serious)Pulmonary Hypertension (serious)[6][8][9]
Pulmonary -Phospholipidosis (serious)[11][12]
Psychological Potential for misuse and dependence-[6][8]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize and compare Phentermine and this compound.

In Vivo Microdialysis for Neurotransmitter Release

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.

Protocol Outline:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.[3]

  • Probe Insertion: After a recovery period, a microdialysis probe (e.g., 3 mm concentric probe) is inserted through the guide cannula.[13]

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.20 mL/min).[13]

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a stabilizing solution.[14]

  • Drug Administration: After establishing a stable baseline, Phentermine, this compound, or vehicle is administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe.[3]

  • Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

Receptor Binding Assays

These assays determine the affinity of a drug for specific receptors or transporters.

Protocol Outline (Filtration Assay):

  • Membrane Preparation: Brain tissue (e.g., rat striatum for DAT, cortex for NET and SERT) is homogenized and centrifuged to isolate cell membranes containing the transporters of interest.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the unlabeled competitor drug (Phentermine or this compound).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters trap the membranes with the bound radioligand.[16]

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[16]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibition constant (Ki), which represents the affinity of the drug for the transporter.

Experimental Workflow for Comparative Appetite Suppressant Study

The following diagram outlines a typical workflow for a preclinical comparative study of appetite suppressants.

Experimental Workflow: Comparative Appetite Suppressant Study cluster_animal_model Animal Model Selection and Habituation cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis cluster_data Data Analysis and Interpretation Animal_Selection Select Rodent Strain (e.g., Sprague-Dawley Rats) Habituation Acclimatize to Housing and Diet (e.g., High-Fat Diet for DIO model) Animal_Selection->Habituation Baseline Measure Baseline Body Weight and Food Intake Habituation->Baseline Randomization Randomize into Treatment Groups: - Vehicle Control - Phentermine - this compound Baseline->Randomization Dosing Administer Daily Doses (e.g., Oral Gavage or IP Injection) Randomization->Dosing Monitoring Daily Monitoring of: - Body Weight - Food and Water Intake - Behavioral Side Effects Dosing->Monitoring Efficacy Efficacy Assessment: - Change in Body Weight - Cumulative Food Intake Monitoring->Efficacy Toxicity Toxicity Assessment: - Histopathology of Lung and Liver - Phospholipid Analysis of Tissues Monitoring->Toxicity Neurochemistry Neurochemical Analysis (Optional): - In Vivo Microdialysis - Receptor Binding Assays Monitoring->Neurochemistry Stats Statistical Analysis (e.g., ANOVA, t-tests) Efficacy->Stats Toxicity->Stats Neurochemistry->Stats Conclusion Draw Conclusions on Comparative Efficacy and Safety Stats->Conclusion

Caption: A typical preclinical workflow for comparing anorectic agents.

Synthesis

Detailed synthetic routes for Phentermine have been published.[17] One common method involves the reaction of benzaldehyde (B42025) with 2-nitropropane, followed by reduction. The synthesis of 4-chlorophentermine would likely follow a similar pathway, starting with 4-chlorobenzaldehyde. A general representation of the synthesis is provided below.

General Synthetic Scheme

General Synthesis of Phentermine and this compound cluster_phentermine Phentermine Synthesis cluster_this compound This compound Synthesis (Proposed) Benzaldehyde Benzaldehyde Intermediate1 Phenyl-2-nitropropane Benzaldehyde->Intermediate1 + Nitropropane 2-Nitropropane Nitropropane->Intermediate1 Phentermine Phentermine Intermediate1->Phentermine Reduction (e.g., H₂, Pd/C) Chlorobenzaldehyde 4-Chlorobenzaldehyde Intermediate2 4-Chloro-phenyl-2-nitropropane Chlorobenzaldehyde->Intermediate2 + Nitropropane2 2-Nitropropane Nitropropane2->Intermediate2 This compound This compound Intermediate2->this compound Reduction (e.g., H₂, Pd/C)

Caption: A generalized synthetic route.

Conclusion

This compound and its non-chlorinated analog, Phentermine, exhibit markedly different pharmacological and toxicological profiles despite their structural similarity. Phentermine's primary action as a norepinephrine-dopamine releasing agent has established it as a relatively safer short-term option for weight management, with manageable, primarily stimulant-related side effects. In contrast, this compound's potent serotonin-releasing activity is linked to serious adverse effects, including pulmonary hypertension and phospholipidosis, which have led to its discontinuation in many regions.

This comparative guide highlights the critical importance of understanding structure-activity relationships in drug design and the necessity of comprehensive preclinical and clinical evaluation to identify potential toxicities. For researchers and drug development professionals, the case of this compound versus Phentermine serves as a compelling example of how a single atomic substitution can dramatically alter the benefit-risk profile of a therapeutic agent. Further research into the precise molecular mechanisms underlying this compound-induced toxicity could provide valuable insights for the development of safer serotonergic drugs.

References

Assessing the Abuse Potential of Chlorphentermine Versus Amphetamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of Chlorphentermine and amphetamine, supported by available experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and evaluation.

Introduction

Understanding the abuse potential of central nervous system (CNS) active drugs is a critical aspect of drug development and regulatory assessment. Amphetamine, a potent psychostimulant with a high potential for abuse, serves as a common benchmark in these evaluations. This compound, a substituted amphetamine derivative, has been used as an anorectic, but its abuse potential is less extensively characterized. This guide synthesizes the available preclinical and clinical data to compare the abuse liability of these two compounds.

Neuropharmacological Profile

The abuse potential of a substance is intrinsically linked to its interaction with key neurotransmitter systems in the brain, particularly the dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) pathways. The affinity of a drug for the transporters of these monoamines (DAT, NET, and SERT) is a primary determinant of its pharmacological effects and, consequently, its reinforcing properties.

Mechanism of Action

Amphetamine is a potent releaser and reuptake inhibitor of dopamine and norepinephrine.[1][2][3] Its primary mechanism involves entering the presynaptic neuron via monoamine transporters and disrupting the vesicular storage of these neurotransmitters, leading to a significant increase in their synaptic concentrations.[4] This robust elevation of dopamine in the brain's reward circuitry is a key factor contributing to its high abuse potential.[5]

This compound , in contrast, is a potent and selective serotonin releasing agent and reuptake inhibitor.[6][7] It displays significantly weaker affinity for the dopamine and norepinephrine transporters.[8] This pharmacological profile suggests that its primary effects are mediated through the serotonergic system, which is generally associated with a lower abuse liability compared to potent dopaminergic agents.[6][9]

Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and d-amphetamine for the human dopamine, norepinephrine, and serotonin transporters. Lower Ki values indicate a higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Primary Mechanism
This compound 1060[8]1440[8]15.2[8]Serotonin Releasing Agent/Reuptake Inhibitor
d-Amphetamine ~100-300 (estimated in vivo)[10]Higher than DAT[1][2][11]~500-fold lower than DAT/NET[1][2]Dopamine/Norepinephrine Releasing Agent

Preclinical Assessment of Abuse Potential

Preclinical models are essential for predicting the abuse liability of a compound in humans. The two most common and predictive behavioral assays are self-administration and conditioned place preference (CPP).

Self-Administration Studies

Intravenous self-administration is considered the gold standard for assessing the reinforcing effects of a drug. In this paradigm, animals are trained to perform a specific action (e.g., press a lever) to receive a drug infusion. Drugs with a high abuse potential, such as amphetamine, are readily self-administered by laboratory animals.[12][13][14][15][16]

  • Amphetamine: Numerous studies have demonstrated that rats and non-human primates will reliably self-administer amphetamine, indicating its potent reinforcing properties.

  • This compound: There is a notable lack of published studies evaluating the self-administration of this compound. However, its structural analog, phentermine, has been shown to be self-administered by rats, particularly under conditions of food deprivation.[17] Given this compound's primary serotonergic mechanism, it is predicted to have significantly lower reinforcing effects compared to amphetamine.

Conditioned Place Preference (CPP)

Conditioned place preference is a classical conditioning model used to measure the motivational effects of a drug. The paradigm involves pairing a specific environment with the administration of a drug. If the drug has rewarding properties, the animal will spend more time in the drug-paired environment during a subsequent drug-free test. Amphetamine consistently induces a robust conditioned place preference in rodents.[18][19]

  • Amphetamine: A large body of literature confirms that amphetamine produces a strong and reliable conditioned place preference across a range of doses and experimental conditions.

  • This compound: Similar to self-administration studies, there is a lack of available data on the effects of this compound in the conditioned place preference paradigm. Its primary serotonergic action would suggest a weaker or absent rewarding effect in this model compared to amphetamine.

Clinical and Regulatory Status

The clinical evidence and regulatory classification of a drug provide further insight into its abuse potential.

  • Amphetamine: Amphetamine is classified as a Schedule II controlled substance in the United States. This scheduling indicates a high potential for abuse, which may lead to severe psychological or physical dependence, alongside a currently accepted medical use.[15]

  • This compound: this compound is classified as a Schedule III controlled substance in the United States. This classification signifies that it has a potential for abuse less than the drugs in Schedules I and II, and abuse may lead to moderate or low physical dependence or high psychological dependence.

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Preparation of Membranes: Cell membranes expressing the human recombinant DAT, NET, or SERT are prepared from stably transfected cell lines (e.g., HEK293 cells).

  • Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[20]

Intravenous Drug Self-Administration in Rats

Objective: To assess the reinforcing effects of a test drug.

Methodology:

  • Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter, typically in the jugular vein.

  • Apparatus: The animals are placed in operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump connected to the catheter.

  • Acquisition Phase: Initially, each press on the active lever results in the delivery of a drug infusion (Fixed Ratio 1 schedule). A visual or auditory cue is often paired with the infusion. Inactive lever presses have no consequence.[13]

  • Maintenance Phase: Once the behavior is acquired, the schedule of reinforcement can be altered (e.g., requiring more lever presses for each infusion) to assess the motivation to obtain the drug.

  • Data Collection: The primary dependent measures are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher rate of responding on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.

Conditioned Place Preference in Rodents

Objective: To evaluate the rewarding or aversive properties of a test drug.

Methodology:

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment is used.[18][21][22][23]

  • Pre-Conditioning Phase (Habituation): On the first day, animals are allowed to freely explore all compartments to determine any baseline preference for a particular side.[21][22][23]

  • Conditioning Phase: Over several days, animals receive an injection of the test drug and are confined to one of the compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment. The drug-paired compartment is counterbalanced across animals.[21][22][23]

  • Test Phase: On the final day, in a drug-free state, the animals are allowed to freely access all compartments, and the time spent in each compartment is recorded.[21][22][23]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase or compared to a control group indicates a conditioned place preference and suggests the drug has rewarding effects.

Visualizations

Signaling_Pathway cluster_amphetamine Amphetamine Amphetamine Amphetamine DAT_NET DAT / NET Amphetamine->DAT_NET Enters Neuron Vesicle Synaptic Vesicle DAT_NET->Vesicle Disrupts Storage DA_NE_release ↑ Dopamine & Norepinephrine Release Vesicle->DA_NE_release Reward Reward & Reinforcement DA_NE_release->Reward Abuse_Potential_High High Abuse Potential Reward->Abuse_Potential_High

Figure 1: Simplified signaling pathway of amphetamine leading to its high abuse potential.

Signaling_Pathway_this compound cluster_this compound This compound This compound This compound SERT SERT This compound->SERT Potent Interaction Weak_DAT_NET Weak DAT/NET effect This compound->Weak_DAT_NET Serotonin_Release ↑ Serotonin Release SERT->Serotonin_Release Abuse_Potential_Low Lower Abuse Potential Serotonin_Release->Abuse_Potential_Low Weak_DAT_NET->Abuse_Potential_Low

Figure 2: Simplified signaling pathway of this compound suggesting a lower abuse potential.

Experimental_Workflow cluster_self_admin Self-Administration Workflow cluster_cpp Conditioned Place Preference Workflow sa1 Surgical Implantation of IV Catheter sa2 Acquisition Training (FR1 Schedule) sa1->sa2 sa3 Maintenance / Progressive Ratio sa2->sa3 sa4 Data Analysis (Infusions / Lever Presses) sa3->sa4 cpp1 Pre-Conditioning (Baseline Preference) cpp2 Conditioning (Drug-Environment Pairing) cpp1->cpp2 cpp3 Test (Drug-Free Choice) cpp2->cpp3 cpp4 Data Analysis (Time in Compartments) cpp3->cpp4

Figure 3: Generalized experimental workflows for preclinical abuse potential assessment.

Conclusion

References

Validating In Vitro Findings of Chlorphentermine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo experimental data on Chlorphentermine, a cationic amphiphilic drug known for its anorectic and serotonergic properties. By juxtaposing cell-based findings with animal model validations, this document aims to offer a comprehensive understanding of the drug's mechanisms and effects, thereby supporting further research and development.

Core In Vitro Findings and In Vivo Validation

This compound has been the subject of numerous studies to elucidate its cellular mechanisms and systemic effects. Initial in vitro investigations have revealed its impact on several key cellular processes. Subsequent animal studies have sought to validate these findings, providing a more holistic view of the drug's physiological consequences. The following sections compare these in vitro and in vivo results.

Induction of Phospholipidosis

In Vitro Evidence: this compound is known to induce phospholipidosis, a condition characterized by the excessive accumulation of phospholipids (B1166683) within lysosomes. In vitro studies have shown that the drug binds to pulmonary surfactant phospholipids, which is thought to impair their degradation. This leads to the accumulation of phospholipids within cells, particularly alveolar macrophages and type II cells.

In Vivo Validation: Animal models, primarily in rats, have consistently validated the in vitro findings of this compound-induced phospholipidosis. Oral administration of this compound to rats leads to a significant increase in total phospholipid content in the lungs, including specific phospholipids like sphingomyelin, phosphatidylserine, and phosphatidylcholine[1]. This accumulation is observed in whole lung tissue and within the lysosomal fraction[1]. Electron microscopy of lung tissue from this compound-treated rats reveals the characteristic lamellar inclusion bodies within type I and type II cells, macrophages, and nonciliated bronchiolar epithelial cells, confirming the ultrastructural changes associated with phospholipidosis[2]. Similar findings of phospholipid accumulation and the formation of crystalloid inclusions have been observed in the retinal pigment epithelium of rats treated with high doses of this compound[3]. The condition has been shown to be reversible both in vivo and in vitro after cessation of treatment[4].

Serotonergic Activity

In Vitro Evidence: this compound is characterized as a selective serotonin-releasing agent (SSRA)[1]. In vitro assays using rat brain synaptosomes have determined its half-maximal effective concentration (EC50) for monoamine release, showing a high potency for serotonin (B10506) release (30.9 nM) compared to norepinephrine (B1679862) (>10,000 nM) and dopamine (B1211576) (2,650 nM)[1].

In Vivo Validation: In vivo microdialysis studies in conscious, freely moving rats have substantiated the in vitro serotonergic profile of this compound. Systemic administration of this compound resulted in a significant and parallel elevation of extracellular serotonin and, to a lesser extent, dopamine in the nucleus accumbens[5]. This confirms that this compound acts as a serotonin releaser in the living brain. The effect on serotonin is more pronounced than that of the related compound phentermine, which preferentially increases dopamine release[5][6].

Impairment of Immune Function

In Vitro Evidence: Studies on lymphocytes have indicated that this compound can impair their function. It has been shown to inhibit an early event in lymphocyte activation, subsequent to mitogen/receptor binding, and to depress the increased uptake of choline (B1196258) that occurs during cellular activation[7]. This impairment of lymphocyte blastogenesis is linked to the drug's inhibition of the phosphatidylinositol pathway.

In Vivo Validation: In vivo studies in mice have demonstrated a functional consequence of the in vitro effects on lymphocytes. Mice treated with this compound showed a significantly depressed ability to mount a delayed hypersensitivity response and to produce antibody-secreting cells against new antigens[7]. Morphological examination of splenic lymphocytes from these animals revealed changes consistent with phospholipidosis[7]. These findings suggest a direct link between the drug-induced phospholipidosis in lymphocytes and the observed immunosuppressive effects in the whole animal.

Effects on the Adrenal Cortex

In Vitro Evidence: While direct in vitro studies on adrenal cortex cells are less common, the generalized lipid-storing effect of amphiphilic drugs like this compound suggests a potential impact on steroidogenic cells.

In Vivo Validation: Chronic administration of this compound to rats induces a generalized lipid storage disease, with the adrenal cortex being one of the most affected organs[8]. This lipidosis is associated with a significant reduction in corticosterone (B1669441) production[8]. At the end of an 8-week treatment period, both the corticosterone content of the adrenals and plasma corticosterone levels were depressed[8]. Furthermore, the adrenal cortex's responsiveness to adrenocorticotropic hormone (ACTH) was diminished, indicating a functional impairment of the gland[8].

Data Summary

Table 1: Comparison of In Vitro and In Vivo Findings for this compound

In Vitro FindingCorresponding In Vivo Validation in Animal ModelsAnimal Model(s)Key Quantitative Data (In Vivo)
Induction of Phospholipidosis Increased total phospholipid content in lung tissue. Presence of lamellar inclusion bodies in lung cells.RatsSignificant increase in whole lung total phospholipid, sphingomyelin, phosphatidylserine, phosphatidylethanolamine, phosphatidylglycerol, phosphatidylinositol, and phosphatidylcholine after 5 days of 60 mg/kg oral administration.[1]
Selective Serotonin Releasing Agent (SSRA) Increased extracellular serotonin and dopamine in the nucleus accumbens.RatsSystemic injection of this compound caused parallel elevations of both serotonin and dopamine.[5] A 3 µmol/kg dose increased serotonin 4-fold, while 10 µmol/kg increased serotonin 7-fold and dopamine 2-fold.[9]
Impairment of Lymphocyte Blastogenesis Depressed delayed hypersensitivity response and antibody production. Morphological changes in splenic lymphocytes.MiceSignificantly depressed ability to generate a delayed hypersensitivity response and produce antibody-secreting cells.[7]
Potential for Lipid Accumulation in Steroidogenic Cells Reduced corticosterone production and diminished ACTH response.RatsDepressed corticosterone content in adrenals and plasma after an 8-week treatment. Diminished ACTH-evoked response.[8]

Experimental Protocols

In Vivo Phospholipidosis Induction in Rats
  • Animals: Male Sprague-Dawley rats.

  • Treatment: Daily oral administration of this compound (e.g., 60 mg/kg) or saline control for a specified period (e.g., 5 days).

  • Tissue Collection: Following the treatment period, animals are euthanized, and lung tissue is collected.

  • Biochemical Analysis: Lung tissue is homogenized, and lipids are extracted. Total and individual phospholipid content (e.g., phosphatidylcholine, sphingomyelin) are quantified using techniques like high-performance liquid chromatography (HPLC).

  • Ultrastructural Analysis: Small sections of lung tissue are fixed, processed, and embedded for transmission electron microscopy (TEM) to visualize cellular structures and the presence of lamellar inclusion bodies.

In Vivo Microdialysis for Neurotransmitter Release in Rats
  • Animals: Male Sprague-Dawley rats.

  • Surgical Procedure: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into the nucleus accumbens.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally).

  • Neurotransmitter Analysis: Dialysate samples are analyzed for serotonin and dopamine content using HPLC with electrochemical detection.

Visualizations

G cluster_0 In Vitro Findings cluster_1 In Vivo Validation (Animal Models) invitro_phospho Induces Phospholipidosis in Lung Cells invivo_phospho Pulmonary and Systemic Phospholipidosis invitro_phospho->invivo_phospho Validated by invitro_ssra Selective Serotonin Releasing Agent (SSRA) invivo_ssra Increased Brain Serotonin Release invitro_ssra->invivo_ssra Validated by invitro_immune Impairs Lymphocyte Function invivo_immune Suppressed Immune Response invitro_immune->invivo_immune Validated by invivo_adrenal Adrenal Cortex Dysfunction invivo_phospho->invivo_adrenal Associated with

Caption: Logical relationship between in vitro findings and in vivo validations for this compound.

G start This compound Administration (Oral) tissue Lung Tissue Collection start->tissue biochem Biochemical Analysis (Phospholipid Quantification) tissue->biochem tem Ultrastructural Analysis (TEM) tissue->tem data Data Analysis and Comparison to Control biochem->data tem->data

Caption: Experimental workflow for validating this compound-induced phospholipidosis in rats.

G CP This compound SERT Serotonin Transporter (SERT) CP->SERT Substrate for Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Reverses Transport VMAT Vesicular Monoamine Transporter (VMAT) Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_cyto Release via VMAT inhibition Serotonin_synapse Synaptic Serotonin Serotonin_cyto->Serotonin_synapse Efflux via SERT Postsynaptic Postsynaptic Neuron Serotonin_synapse->Postsynaptic Binds to Receptors

Caption: Proposed signaling pathway for this compound-induced serotonin release.

References

A Meta-Analysis of Chlorphentermine: Unraveling its Preclinical and Clinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of preclinical and clinical studies on Chlorphentermine, an anorectic agent. The following sections detail its pharmacological actions, pharmacokinetic profile, clinical efficacy in weight management, and associated safety findings. All quantitative data has been summarized for comparative analysis, and key experimental methodologies are described.

Preclinical Pharmacology: A Serotonin-Releasing Agent

This compound's primary mechanism of action as an appetite suppressant is attributed to its interaction with the serotonin (B10506) transporter (SERT). Preclinical studies have established that this compound acts as a substrate for SERT, leading to an increase in extracellular serotonin levels.[1] This elevation of serotonin in the synapse is believed to contribute to the feeling of satiety and reduced food intake.

In vivo microdialysis studies in the nucleus accumbens of rats have demonstrated that local administration of this compound results in a significant and parallel elevation of both serotonin and, to a lesser extent, dopamine (B1211576). This dual action on monoamine neurotransmitters distinguishes it from other amphetamine derivatives like phentermine, which primarily increases dopamine, and fenfluramine, which is more selective for serotonin release.

One notable preclinical finding associated with this compound is the induction of phospholipidosis, a condition characterized by the accumulation of phospholipids (B1166683) in various tissues, particularly the lungs.[2] Studies in rats have shown that chronic administration of this compound leads to the development of lamellar inclusion bodies in lung cells. The reversibility of this condition has been investigated, with evidence suggesting that biochemical recovery can occur after cessation of the drug, although ultrastructural changes may persist for a longer period.

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical models are not extensively reported in the available literature. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in animal models to better inform clinical use and potential drug-drug interactions.

Clinical Efficacy in Weight Management

This compound has been evaluated in several clinical trials for its efficacy as a weight-loss agent, primarily in the 1960s. These early studies, though limited by modern standards, provide valuable insights into its clinical potential.

A key double-blind, placebo-controlled study conducted by Rauh and Lipp in 1968 investigated the effects of this compound in 30 obese adolescents over a 12-week period. The participants receiving a daily dose of 65 mg of this compound experienced an average weight loss of 6.7 kg. In contrast, the placebo group showed an average weight gain of 0.5 kg.[3] An open-label extension of this study involving eight participants who continued with this compound for a total of 24 weeks demonstrated a remarkable additional average weight loss of 14.5 kg from their baseline weight.[3]

The following table summarizes the available quantitative data from the key clinical studies on this compound for weight reduction.

Study (Year)PopulationTreatment GroupNDurationAverage Weight ChangeComparator GroupNAverage Weight Change
Rauh and Lipp (1968)AdolescentsThis compound (65 mg/day)1512 weeks-6.7 kgPlacebo15+0.5 kg
Rauh and Lipp (1968) - ExtensionAdolescentsThis compound (65 mg/day)824 weeks-14.5 kg (from baseline)---

Experimental Protocols

In Vivo Microdialysis for Serotonin and Dopamine Release

To assess the effects of this compound on extracellular neurotransmitter levels, in vivo microdialysis is employed in conscious, freely moving rats. The general procedure involves the stereotaxic implantation of a microdialysis probe into the nucleus accumbens. Artificial cerebrospinal fluid is then perfused through the probe at a constant flow rate. The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals. The concentrations of serotonin and dopamine in the dialysate are then quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). This compound or a vehicle control is administered either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

G cluster_workflow In Vivo Microdialysis Workflow start Stereotaxic Implantation of Microdialysis Probe (Nucleus Accumbens) perfusion Perfusion with Artificial Cerebrospinal Fluid start->perfusion collection Collection of Dialysate Samples perfusion->collection analysis Quantification of Serotonin & Dopamine (HPLC-ED) collection->analysis data_analysis Data Analysis and Comparison analysis->data_analysis drug_admin Administration of This compound or Vehicle drug_admin->perfusion

In Vivo Microdialysis Workflow
Assessment of Drug-Induced Phospholipidosis

The induction of phospholipidosis by this compound is typically investigated in preclinical models, such as rats. A common experimental protocol involves the chronic administration of this compound at a specific dose (e.g., 40 mg/kg, intraperitoneally) for a defined period, often one week. Following the treatment period, tissue samples, particularly from the lungs, are collected. The presence of phospholipidosis is then assessed using transmission electron microscopy (TEM) to identify the characteristic lamellar inclusion bodies within the cells. Quantitative analysis can be performed by measuring the phospholipid content in the tissue homogenates using biochemical assays.

G cluster_workflow Phospholipidosis Assessment Workflow start Chronic Administration of this compound to Rats tissue_collection Collection of Lung Tissue Samples start->tissue_collection tem Transmission Electron Microscopy (TEM) for Lamellar Bodies tissue_collection->tem biochemical_assay Biochemical Assay for Phospholipid Content tissue_collection->biochemical_assay analysis Qualitative and Quantitative Analysis tem->analysis biochemical_assay->analysis

Phospholipidosis Assessment Workflow

Signaling Pathways

The primary signaling pathway influenced by this compound is the serotonergic system. By acting as a substrate for the serotonin transporter (SERT), this compound effectively increases the concentration of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors, which are involved in the regulation of appetite and mood.

G cluster_pathway This compound's Effect on Serotonergic Synapse This compound This compound sert Serotonin Transporter (SERT) This compound->sert acts as substrate serotonin_synapse Synaptic Serotonin (5-HT) sert->serotonin_synapse increases postsynaptic_receptor Postsynaptic Serotonin Receptor serotonin_synapse->postsynaptic_receptor activates neuronal_signaling Downstream Neuronal Signaling (Appetite Regulation) postsynaptic_receptor->neuronal_signaling initiates

This compound's Effect on Serotonergic Synapse

Conclusion

The available evidence from preclinical and older clinical studies suggests that this compound is an effective anorectic agent, primarily through its action as a serotonin-releasing agent. Clinical data, particularly from adolescent populations, indicates a significant potential for weight reduction. However, the preclinical finding of drug-induced phospholipidosis warrants careful consideration and further investigation into its long-term consequences. The lack of modern, large-scale clinical trials and comprehensive preclinical pharmacokinetic and pharmacodynamic data limits a complete understanding of its risk-benefit profile. Future research should focus on elucidating the precise molecular interactions of this compound with monoamine transporters, conducting robust clinical trials with long-term follow-up to confirm its efficacy and safety, and further exploring the mechanisms and clinical relevance of phospholipidosis. This will be crucial for determining the potential role of this compound in the current landscape of obesity management.

References

Safety Operating Guide

Navigating the Disposal of Chlorphentermine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and regulatory adherence. This guide provides essential, step-by-step procedures for the proper disposal of Chlorphentermine, a Schedule III controlled substance, tailored for researchers, scientists, and drug development professionals.

This compound requires stringent disposal protocols due to its classification as a controlled substance and its potential environmental impact. Improper disposal can lead to regulatory violations, environmental contamination, and risks to public health.[1] Adherence to regulations set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA), as well as state and local authorities, is mandatory.[1][2]

Regulatory Framework Overview

The disposal of this compound is governed by several key regulations. A summary of the primary regulatory bodies and their roles is provided in the table below.

Regulatory BodyPrimary Role and RegulationKey Disposal Requirement
Drug Enforcement Administration (DEA) Regulates the handling and disposal of controlled substances under 21 CFR Part 1317.Controlled substances must be rendered "non-retrievable," meaning they cannot be transformed back into a usable form.[3]
Environmental Protection Agency (EPA) Governs the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2]Prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[2]
State and Local Authorities May have more stringent regulations for pharmaceutical and hazardous waste disposal than federal laws.[1]Compliance with all applicable state and local guidelines is required.

Step-by-Step Disposal Protocol for this compound

Researchers and laboratory personnel must follow a structured procedure to ensure the compliant disposal of this compound.

Step 1: Segregation and Labeling

  • Isolate all expired, unused, or contaminated this compound from other chemical waste streams.

  • The waste container must be clearly and accurately labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms.

Step 2: Containerization

  • Use a dedicated, leak-proof, and securely sealed container for the accumulation of this compound waste.

Step 3: Consultation with Environmental Health and Safety (EHS)

  • It is imperative to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional policies and local regulations.

Step 4: Transfer to an Authorized Disposal Vendor

  • The disposal of controlled substances must be handled by a DEA-registered reverse distributor or a licensed hazardous waste disposal company.[4][5]

  • Your EHS department will coordinate the transfer of the waste to the appropriate vendor.

Step 5: Documentation

  • Maintain meticulous records of the disposal process. This includes the date, quantity of this compound disposed of, and the names of the personnel involved.

  • For the on-site destruction of controlled substances, two authorized employees must witness the entire process and sign a destruction log, which must be retained for at least two years for potential DEA inspection.[3]

Disposal Methods to Avoid

  • Do not flush this compound down the toilet or drain. This practice is prohibited for hazardous waste pharmaceuticals and can lead to water contamination.[2][6]

  • Do not dispose of this compound in the regular trash. This can lead to accidental ingestion, environmental harm, and illegal diversion.[5]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Chlorphentermine_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Initial Waste Handling cluster_2 Compliance and Coordination cluster_3 Final Disposal Pathway cluster_4 Prohibited Actions A Expired, Unused, or Contaminated this compound B Segregate from Other Waste Streams A->B I Do NOT Flush Down Drain A->I J Do NOT Dispose in Regular Trash A->J C Label Container: 'Hazardous Waste - this compound' B->C D Use Secure, Leak-Proof Container C->D E Contact Institutional EHS Department D->E F Transfer to DEA-Registered Reverse Distributor or Licensed Hazardous Waste Vendor E->F G Maintain Detailed Disposal Records F->G H Rendered 'Non-Retrievable' (e.g., Incineration) F->H

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby safeguarding public health and upholding the integrity of their research operations.

References

Personal protective equipment for handling Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the handling of Chlorphentermine, a serotonergic appetite suppressant of the amphetamine family. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. It is crucial to be aware of its potential health effects.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE is required to minimize exposure.

Area of ProtectionRequired PPESpecifications and Rationale
Hand Protection Double-gloving with chemical-resistant gloves.An inner nitrile glove and an outer butyl rubber or neoprene glove provide a robust barrier against dermal absorption.[2] It is recommended to change gloves regularly, with intervals of 30 to 60 minutes, or immediately if they are damaged or contaminated.[3]
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles must protect against chemical splashes. A full-face shield is necessary when there is a risk of splashing or aerosol generation.[4]
Respiratory Protection Air-purifying respirator (APR) with appropriate cartridges.A full-face APR with cartridges rated for organic vapors and particulates is necessary, especially when handling the compound as a powder or in solution.[2]
Body Protection Chemical-resistant lab coat or coveralls.A disposable gown made of a non-porous material such as polyethylene-coated polypropylene (B1209903) is recommended to protect against accidental spills.[4][5] Gowns should have long sleeves and tight-fitting cuffs.[4]
Foot Protection Closed-toe, chemical-resistant shoes.Shoes must be fully enclosed and made of a material that will not absorb chemicals.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

  • Preparation:

    • Before handling, ensure all required PPE is donned correctly.

    • Verify that the chemical fume hood is functioning properly.[1]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

  • Handling:

    • All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Handle the compound gently to avoid creating dust.

    • Keep containers tightly sealed when not in use.

  • Storage:

    • Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.

    • The storage location should be clearly labeled, indicating the contents and associated hazards.

    • It is a Schedule III drug in the United States.[6]

Emergency Procedures

In the event of an emergency, follow these procedures to mitigate harm.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and water.[7] Remove contaminated clothing.
Eye Contact Immediately flush the affected eye with water or isotonic eyewash for at least 15 minutes.[8] Seek medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]
Ingestion If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[1][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For minor spills:

  • Alert others in the area.

  • Wear appropriate PPE, including a respirator.

  • Cover the spill with an absorbent material to prevent the spread of dust.[1]

  • Carefully sweep or vacuum the material into a designated hazardous waste container. Do not use air hoses for cleaning.

  • Clean the spill area with a detergent solution, followed by a rinse with water.[8]

  • Place all contaminated materials, including PPE, into a labeled hazardous waste container.

For major spills:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) department.

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: All waste, including contaminated PPE, disposable labware, and solutions containing this compound, must be segregated from other waste streams at the point of generation.[10]

  • Containerization: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Disposal Method: The required method of disposal for this compound waste is through an approved hazardous waste disposal plant, which typically involves incineration.[10][11] Do not dispose of this compound down the drain or in regular trash.

  • Regulatory Compliance: As a controlled substance, the disposal of this compound is regulated by the Drug Enforcement Administration (DEA) and may also be subject to Environmental Protection Agency (EPA) regulations. The DEA's "non-retrievable" standard must be met, meaning the substance is rendered unusable.[10] Always consult your institution's EHS department to ensure compliance with all federal, state, and local regulations.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorphentermine
Reactant of Route 2
Chlorphentermine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。